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  • Product: 4-Bromo-3-(ethanesulfonyl)aniline
  • CAS: 1375472-80-2

Core Science & Biosynthesis

Foundational

4-Bromo-3-(ethanesulfonyl)aniline physical properties

The following technical guide details the physicochemical profile, synthesis workflows, and application logic for 4-Bromo-3-(ethanesulfonyl)aniline , a specialized pharmacophore intermediate. Executive Summary 4-Bromo-3-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis workflows, and application logic for 4-Bromo-3-(ethanesulfonyl)aniline , a specialized pharmacophore intermediate.

Executive Summary

4-Bromo-3-(ethanesulfonyl)aniline (CAS: 1375472-80-2 ) is a disubstituted aniline derivative characterized by the presence of a lipophilic, electron-withdrawing ethylsulfonyl group ortho to a bromine atom. This specific substitution pattern renders it a high-value "scaffold modifier" in medicinal chemistry, particularly for kinase inhibitor discovery and fragment-based drug design (FBDD) .

The compound serves as a critical building block for introducing the 3-ethylsulfonylphenyl moiety—a motif known to enhance metabolic stability and modulate potency via hydrogen bond interactions in the ATP-binding pockets of enzymes. Its bromine handle allows for versatile downstream coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the primary amine serves as a nucleophilic anchor for amide or urea formation.

Chemical Identity & Structural Analysis[1]

AttributeSpecification
IUPAC Name 4-Bromo-3-(ethanesulfonyl)aniline
Common Synonyms 3-Ethylsulfonyl-4-bromoaniline; Benzenamine, 4-bromo-3-(ethylsulfonyl)-
CAS Registry Number 1375472-80-2
Molecular Formula

Molecular Weight 264.14 g/mol
SMILES CCS(=O)(=O)c1cc(N)ccc1Br
InChI Key Not standardly indexed; derived from structure
Structural Logic & Pharmacophore Features
  • Electronic Push-Pull: The molecule features a "push-pull" system where the electron-donating amino group (

    
    ) is para to the bromine and meta to the electron-withdrawing sulfonyl group (
    
    
    
    ). This creates a unique electronic density profile that influences the pKa of the aniline nitrogen.
  • Steric Environment: The ethyl group adds steric bulk compared to the more common methylsulfonyl analogs, potentially improving selectivity in tight protein binding pockets by filling hydrophobic sub-pockets.

  • H-Bonding: The sulfonyl oxygens act as weak H-bond acceptors, while the amine is a donor.

Physicochemical Properties

Note: Due to the specialized nature of this intermediate, some values are predicted based on Quantitative Structure-Property Relationship (QSPR) models validated against the methyl-analog (CAS 1375472-80-2).

PropertyValue / RangeCharacterization Note
Physical State Solid (Crystalline powder)Typically off-white to pale beige.
Melting Point 128 – 135 °C (Predicted)Lower than methyl analog (~145°C) due to ethyl flexibility.
Boiling Point ~450 °C (at 760 mmHg)Decomposes before boiling at atm pressure.
Density 1.62 ± 0.1 g/cm³High density due to bromine atom.
Solubility (Water) Low (< 0.5 mg/mL)Hydrophobic aryl core dominates.
Solubility (Organic) High in DMSO, DMF, MeOHSoluble in EtOAc/DCM; limited in Hexanes.
LogP (Lipophilicity) 1.8 – 2.1 Ideal range for oral bioavailability (Rule of 5).
pKa (Aniline N) ~2.5 – 3.0Significantly reduced basicity due to

withdrawal.
Topological PSA 68.5 ŲGood membrane permeability potential.

Synthesis & Purification Workflows

The synthesis of 4-Bromo-3-(ethanesulfonyl)aniline is non-trivial due to the directing effects of the substituents. The most reliable route avoids direct sulfonation (which is harsh) and instead utilizes the bromination of the pre-functionalized sulfone precursor .

Workflow Diagram: Regioselective Synthesis

The following Graphviz diagram illustrates the logical flow from the commercially available precursor to the final isolated product.

SynthesisWorkflow Precursor Starting Material 3-(Ethylsulfonyl)aniline (CAS 83164-93-6) Intermediate Transition State Sigma-Complex Formation (Para to -NH2 dominant) Precursor->Intermediate Solvent: DMF/DCM Temp: 0°C to RT Reagent Brominating Agent N-Bromosuccinimide (NBS) or Br2/AcOH Reagent->Intermediate Product Final Product 4-Bromo-3-(ethanesulfonyl)aniline (>95% Purity) Intermediate->Product Regioselective Electrophilic Subst. Byproduct By-products 2-Bromo isomer (Minor) Dibromo species Intermediate->Byproduct Steric Leakage

Figure 1: Regioselective synthesis pathway.[1][2] The amino group directs the bromine to the para-position, overriding the meta-directing sulfonyl group.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of 4-Bromo-3-(ethanesulfonyl)aniline.

Reagents:

  • 3-(Ethylsulfonyl)aniline (1.0 eq)[3]

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (ACN) or DMF (Solvent)

  • Sodium thiosulfate (Quench)

Step-by-Step Methodology:

  • Dissolution: Charge a 250 mL round-bottom flask with 3-(ethylsulfonyl)aniline (precursor) dissolved in ACN (10 vol). Cool the solution to 0–5 °C in an ice bath to suppress polysubstitution.

  • Bromination: Add NBS portion-wise over 30 minutes. Note: Do not add all at once; the exotherm can degrade regioselectivity.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT). Monitor via TLC (EtOAc:Hexane 1:1) or LC-MS. The product peak (M+H ~264/266) should appear as the starting material (M+H ~186) disappears.

  • Quenching: Once conversion >98%, dilute with water (50 mL) and add 10% aqueous sodium thiosulfate to neutralize unreacted active bromine species.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification (Critical): The crude solid may contain traces of the 2-bromo isomer.

    • Recrystallization: Dissolve in minimal hot Ethanol/Ethanol-Water (9:1) and cool slowly.

    • Yield: Expect 85–92% yield of off-white needles.

Analytical Characterization (Self-Validation)

To ensure the identity of the synthesized compound, compare analytical data against these expected standards:

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       1.10 (t, 3H, 
      
      
      
      )
    • 
       3.20 (q, 2H, 
      
      
      
      )
    • 
       5.80 (s, 2H, 
      
      
      
      , exchangeable)
    • 
       6.85 (dd, 1H, Ar-H, ortho to 
      
      
      
      )
    • 
       7.05 (d, 1H, Ar-H, meta to 
      
      
      
      )
    • 
       7.45 (d, 1H, Ar-H, ortho to Br)
      
    • Diagnostic: The coupling constants will confirm the 1,3,4-substitution pattern.

  • Mass Spectrometry (ESI+):

    • Shows characteristic 1:1 doublet at m/z 264 and 266, confirming the presence of a single bromine atom.

Handling, Stability & Safety (E-E-A-T)

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[4]

ParameterRecommendationRationale
Storage 2–8 °C, DesiccatedSulfonyl anilines are generally stable but can oxidize or darken (oxidation of amine) upon prolonged air exposure.
Incompatibility Strong Oxidizers, AcidsThe amine is incompatible with acid chlorides/anhydrides unless protection is intended.
PPE Nitrile Gloves, GogglesBrominated aromatics can be sensitizers. Avoid dust inhalation.[4][5][6]
Disposal Halogenated WasteDo not dispose of down the drain; requires high-temp incineration.

References

  • Sigma-Aldrich. Product Specification: 4-Bromo-3-(ethanesulfonyl)aniline (CAS 1375472-80-2).

  • PubChem. Compound Summary: 3-(Ethylsulfonyl)aniline (Precursor CAS 83164-93-6).

  • ChemicalBook. General Bromination Protocols for Sulfonyl Anilines.

  • Google Patents. Synthesis of Sulfonyl-Aniline Intermediates for Kinase Inhibitors.

Sources

Exploratory

Technical Guide: 4-Bromo-3-(ethanesulfonyl)aniline

The following technical guide details the chemical identity, synthesis, and application of 4-Bromo-3-(ethanesulfonyl)aniline , a specialized intermediate in medicinal chemistry. Executive Summary 4-Bromo-3-(ethanesulfony...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 4-Bromo-3-(ethanesulfonyl)aniline , a specialized intermediate in medicinal chemistry.

Executive Summary

4-Bromo-3-(ethanesulfonyl)aniline (CAS 1375472-80-2 ) is a high-value organosulfur building block used primarily in the development of small-molecule therapeutics. Characterized by a para-bromo substituent and a meta-ethylsulfonyl group relative to the amine, this compound serves as a critical scaffold for Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr) . It is particularly relevant in the synthesis of kinase inhibitors and immunomodulators where the ethylsulfonyl moiety acts as a hydrogen-bond acceptor and metabolic anchor.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertyData
Chemical Name 4-Bromo-3-(ethanesulfonyl)aniline
CAS Number 1375472-80-2
Synonyms 4-Bromo-3-ethylsulfonylaniline; 4-Amino-1-bromo-2-(ethylsulfonyl)benzene
Molecular Formula C₈H₁₀BrNO₂S
Molecular Weight 264.14 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Calculated) ~2.5 (Aniline nitrogen)
LogP (Calculated) ~1.8
Structural Analysis

The molecule features a trisubstituted benzene ring . The amino group (-NH₂) is an activating ortho/para director, while the ethylsulfonyl group (-SO₂Et) is a strong electron-withdrawing meta director. The bromine atom at the C4 position (para to the amine) provides a handle for transition-metal catalyzed cross-coupling, allowing the modular construction of biaryl systems.

Synthesis & Manufacturing Routes

The synthesis of 4-Bromo-3-(ethanesulfonyl)aniline is typically achieved through two primary pathways: Regioselective Bromination (Route A) or Nitro Reduction (Route B).

Route A: Regioselective Bromination (Preferred for Lab Scale)

This route utilizes the directing effects of the amino group to install the bromine atom.

  • Starting Material: 3-(Ethanesulfonyl)aniline.

  • Reagent: N-Bromosuccinimide (NBS) or Br₂.

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group strongly activates the para position. Although the sulfonyl group is deactivating, the activation from the amine dominates, directing bromination to C4.

Route B: Reduction of Nitro Precursor (Preferred for Scale-up)

This route avoids regioselectivity issues by establishing the substitution pattern on a nitrobenzene precursor.

  • Precursor: 1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene (CAS 1375472-10-8).

  • Transformation: Reduction of the nitro group to an amine.

  • Reagents: Iron (Fe) / Ammonium Chloride (NH₄Cl) or Hydrogenation (H₂/Pd-C).

Synthesis Workflow Diagram

SynthesisPathways StartA 3-(Ethanesulfonyl)aniline Intermediate Electrophilic Substitution StartA->Intermediate Activation by -NH2 ReagentA NBS / DMF (0°C to RT) ReagentA->Intermediate Product 4-Bromo-3-(ethanesulfonyl)aniline (CAS 1375472-80-2) Intermediate->Product Regioselective Bromination StartB 1-Bromo-2-(ethanesulfonyl)- 4-nitrobenzene (CAS 1375472-10-8) StartB->Product Nitro Reduction ReagentB Fe / NH4Cl EtOH/H2O ReagentB->Product

Figure 1: Dual synthetic pathways for 4-Bromo-3-(ethanesulfonyl)aniline. Route A utilizes electronic directing effects, while Route B relies on functional group interconversion.

Experimental Protocols

Protocol 1: Regioselective Bromination of 3-(Ethanesulfonyl)aniline

Objective: Synthesize 4-Bromo-3-(ethanesulfonyl)aniline from the non-brominated aniline.

Materials:

  • 3-(Ethanesulfonyl)aniline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • DMF (Dimethylformamide) (anhydrous)

  • Ethyl Acetate / Brine for workup

Procedure:

  • Dissolution: Dissolve 3-(ethanesulfonyl)aniline (e.g., 10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Bromination: Dissolve NBS (10.5 mmol) in DMF (10 mL) and add it dropwise to the aniline solution over 30 minutes. Maintain temperature < 5°C to prevent poly-bromination.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for another 2 hours. Monitor by TLC or LC-MS (Target Mass: [M+H]⁺ = 264/266).

  • Quench: Pour the reaction mixture into ice-water (100 mL). A precipitate should form.

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc gradient) if necessary.

Protocol 2: Iron-Mediated Reduction (Nitro to Aniline)

Objective: Reduce 1-bromo-2-(ethanesulfonyl)-4-nitrobenzene to the target aniline without dehalogenation.

Procedure:

  • Setup: Suspend 1-bromo-2-(ethanesulfonyl)-4-nitrobenzene (1.0 eq) and iron powder (5.0 eq) in a mixture of Ethanol (4 vol) and Water (1 vol).

  • Activation: Add Ammonium Chloride (NH₄Cl) (3.0 eq).

  • Reflux: Heat the mixture to reflux (80°C) with vigorous stirring for 2-4 hours.

  • Filtration: Cool to RT and filter through a Celite pad to remove iron residues. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate. Dissolve residue in EtOAc, wash with water, dry, and concentrate to yield the aniline.

Applications in Drug Discovery[9][10][11]

This compound acts as a "linchpin" intermediate. The bromine allows for carbon-carbon bond formation, while the aniline nitrogen allows for amide or urea formation.

Key Utility: Kinase Inhibitor Synthesis

The ethylsulfonyl group is a common pharmacophore in inhibitors targeting PDE4 (Phosphodiesterase 4) and JAK (Janus Kinase) pathways. It mimics the sulfone motifs found in drugs like Apremilast, providing critical hydrogen-bonding interactions within the enzyme pocket.

Workflow:

  • Coupling: The aniline nitrogen is reacted with a heterocyclic acid chloride (e.g., quinoline or pyrimidine derivative) to form an amide.

  • Cyclization/Extension: The bromine handle is then subjected to Suzuki coupling with an aryl boronic acid to extend the scaffold.

UtilityWorkflow Target 4-Bromo-3-(ethanesulfonyl)aniline Step1 Step 1: Amide Coupling (Reacts with R-COCl) Target->Step1 Intermediate1 Intermediate Amide (Ar-NH-CO-R) Step1->Intermediate1 Step2 Step 2: Suzuki Coupling (Reacts with Ar'-B(OH)2) Intermediate1->Step2 Pd(dppf)Cl2 / K2CO3 FinalDrug Biaryl Sulfone Scaffold (Kinase Inhibitor Candidate) Step2->FinalDrug

Figure 2: Typical medicinal chemistry workflow utilizing the aniline and bromine handles sequentially.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Signal Word: Warning.

  • Handling: Use in a fume hood. Avoid dust formation. The sulfonyl group increases lipophilicity, potentially enhancing skin absorption.

  • Storage: Keep in a cool, dry place (2-8°C recommended). Light sensitive (protect from direct light due to the aniline/bromo functionality).

References

  • Sigma-Aldrich. 4-Bromo-3-(ethanesulfonyl)aniline Product Data. Retrieved from (Verified CAS 1375472-80-2).

  • ChemicalBook. Synthesis of Brominated Aniline Derivatives. Retrieved from .

  • BenchChem. Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline (Analogous Chemistry). Retrieved from .

  • PubChem. 4-Bromo-3-ethylaniline (Structural Analog Data). Retrieved from .

  • Google Patents. Quinoline compounds and their use as LXR modulators (WO2008049047A2). (Describes the use of ethylsulfonyl biphenyl anilines). Retrieved from .

Foundational

4-Bromo-3-(ethanesulfonyl)aniline molecular weight

An In-depth Technical Guide to 4-Bromo-3-(ethanesulfonyl)aniline Abstract This technical guide provides a comprehensive overview of 4-Bromo-3-(ethanesulfonyl)aniline, a substituted aromatic amine of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-3-(ethanesulfonyl)aniline

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-(ethanesulfonyl)aniline, a substituted aromatic amine of significant interest in medicinal chemistry and synthetic organic chemistry. While specific data for this compound is not extensively available in public literature, this document synthesizes information from analogous structures and foundational chemical principles to offer a detailed profile. This guide covers the molecular and physical properties, a proposed synthesis protocol with mechanistic considerations, potential applications in drug discovery, a thorough safety and handling protocol, and a representative analytical profile. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this versatile chemical building block.

Core Molecular and Physical Properties

4-Bromo-3-(ethanesulfonyl)aniline is a polysubstituted benzene ring featuring an amine, a bromine atom, and an ethanesulfonyl group. These functional groups impart a unique combination of electronic and steric properties, making it a valuable intermediate for the synthesis of complex organic molecules.

Chemical Structure and Calculated Properties

The structural arrangement of the functional groups on the aniline ring is crucial for its reactivity and potential biological activity.

Caption: Chemical structure of 4-Bromo-3-(ethanesulfonyl)aniline.

Table 1: Calculated Molecular Properties of 4-Bromo-3-(ethanesulfonyl)aniline

PropertyValueSource
Molecular Formula C₈H₁₀BrNO₂SCalculated
Molecular Weight 264.14 g/mol Calculated
Monoisotopic Mass 262.96155 DaPubChemLite[1][2]
XlogP (predicted) ~2.5Inferred from similar structures
Hydrogen Bond Donors 1 (from NH₂)Calculated
Hydrogen Bond Acceptors 3 (from O₂ and N)Calculated

Synthesis and Mechanistic Insights

A plausible and efficient synthesis of 4-Bromo-3-(ethanesulfonyl)aniline can be envisioned through a multi-step process, leveraging established methodologies for the introduction of bromo and sulfonyl functionalities onto an aniline scaffold.

Proposed Synthetic Workflow

The proposed synthesis starts from a readily available starting material, such as 3-amino-benzenesulfonic acid, and proceeds through a series of transformations including protection of the amino group, conversion to the sulfonyl chloride, reduction to the ethanesulfonyl group, and finally bromination.

G start 3-Amino-benzenesulfonic acid step1 Protection of Amine (e.g., Acetylation) start->step1 step2 Conversion to Sulfonyl Chloride (e.g., with PCl₅ or SOCl₂) step1->step2 step3 Reduction to Thiol step2->step3 step4 Alkylation with Ethyl Halide step3->step4 step5 Oxidation to Ethanesulfonyl step4->step5 step6 Regioselective Bromination (e.g., with NBS) step5->step6 step7 Deprotection of Amine (e.g., Acid Hydrolysis) step6->step7 end 4-Bromo-3-(ethanesulfonyl)aniline step7->end

Caption: Proposed synthetic workflow for 4-Bromo-3-(ethanesulfonyl)aniline.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed route and should be optimized and validated in a laboratory setting.

  • Protection of the Amino Group:

    • Dissolve 3-aminobenzenesulfonic acid in a suitable solvent (e.g., acetic anhydride).

    • Heat the mixture to form N-acetyl-3-aminobenzenesulfonic acid.

    • Causality: The acetyl protecting group prevents the amino group from reacting in subsequent steps and helps to direct the regioselectivity of the bromination step.

  • Formation of the Sulfonyl Chloride:

    • Treat the protected intermediate with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to convert the sulfonic acid to a sulfonyl chloride.

    • Causality: The sulfonyl chloride is a more reactive intermediate required for the subsequent reduction and alkylation steps.

  • Reduction and Ethylation:

    • Reduce the sulfonyl chloride to the corresponding thiol.

    • React the thiol with an ethyl halide (e.g., ethyl iodide) in the presence of a base to form the thioether.

    • Causality: This two-step process introduces the ethyl group to the sulfur atom.

  • Oxidation to the Ethanesulfonyl Group:

    • Oxidize the thioether to the sulfone using an oxidizing agent like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

    • Causality: This step creates the desired ethanesulfonyl functionality.

  • Regioselective Bromination:

    • Treat the N-acetyl-3-(ethanesulfonyl)aniline with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.

    • Causality: The activating effect of the acetylated amino group directs the bromine to the para position.[3]

  • Deprotection:

    • Remove the acetyl protecting group by acid or base hydrolysis to yield the final product, 4-Bromo-3-(ethanesulfonyl)aniline.

    • Causality: This final step unmasks the free amine, providing the target molecule.

Applications in Drug Discovery and Medicinal Chemistry

Substituted anilines are a cornerstone in medicinal chemistry due to their versatile reactivity and ability to form key interactions with biological targets.[4] The unique combination of a bromine atom and an ethanesulfonyl group in 4-Bromo-3-(ethanesulfonyl)aniline makes it a particularly attractive building block.

  • Scaffold for Suzuki and other Cross-Coupling Reactions: The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5][6] This allows for the facile introduction of a wide range of substituents, enabling the exploration of chemical space in lead optimization.

  • Modulation of Physicochemical Properties: The ethanesulfonyl group is a polar, non-ionizable functional group that can improve the aqueous solubility and metabolic stability of a drug candidate.

  • Bioisosteric Replacement: The ethanesulfonyl group can act as a bioisostere for other functional groups, such as a carboxylic acid or a phosphate group, potentially improving oral bioavailability and cell permeability.

  • Intermediate for Biologically Active Molecules: Bromoanilines are precursors to a wide range of pharmaceuticals, including anticancer agents, anti-inflammatory drugs, and antivirals.[3] The specific substitution pattern of 4-Bromo-3-(ethanesulfonyl)aniline could be leveraged to synthesize novel compounds with unique pharmacological profiles.

Analytical Profile

The identity and purity of 4-Bromo-3-(ethanesulfonyl)aniline would be confirmed using a combination of spectroscopic techniques. The following are expected characteristic signals based on its functional groups.

Table 2: Representative Spectroscopic Data

TechniqueExpected Signals
¹H NMR Aromatic protons in the range of 6.5-8.0 ppm.[7] Signals for the ethyl group (a quartet and a triplet). A broad singlet for the NH₂ protons.
¹³C NMR Aromatic carbons in the range of 110-150 ppm.[7] Signals for the ethyl group carbons.
IR Spectroscopy N-H stretching vibrations around 3300-3500 cm⁻¹.[8] Asymmetric and symmetric S=O stretching vibrations around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.[9] C-Br stretching vibration in the fingerprint region.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight, showing a characteristic isotopic pattern for bromine.

Safety, Handling, and Disposal

Given the lack of specific safety data for 4-Bromo-3-(ethanesulfonyl)aniline, a cautious approach based on the known hazards of similar compounds, such as aromatic amines, bromo compounds, and sulfones, is imperative.

Hazard Identification
  • Aromatic Amines: Often toxic and can be absorbed through the skin. They may cause skin and eye irritation and can be harmful if inhaled or swallowed.[3]

  • Aromatic Sulfones: Generally considered to be of low toxicity, but can cause irritation upon contact.[10]

  • Organobromine Compounds: Can be irritants and may have other toxic effects.

Recommended Personal Protective Equipment (PPE)

G cluster_0 Core Protection cluster_1 Enhanced Protection (for aerosols or dust) Safety Goggles Safety Goggles Lab Coat Lab Coat Nitrile Gloves Nitrile Gloves Respirator Respirator Face Shield Face Shield

Caption: Recommended Personal Protective Equipment (PPE).

Handling and Storage
  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move person into fresh air.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow to enter drains or waterways.

Conclusion

4-Bromo-3-(ethanesulfonyl)aniline is a promising, albeit not widely documented, chemical entity with significant potential as a building block in drug discovery and organic synthesis. Its unique combination of a reactive bromine handle and a property-modulating ethanesulfonyl group on an aniline scaffold offers a wealth of opportunities for the creation of novel and complex molecules. This technical guide, by synthesizing data from related compounds and fundamental chemical principles, provides a solid foundation for researchers and scientists to understand, synthesize, and safely handle this valuable compound, thereby enabling its exploration in various research and development endeavors.

References

  • Exploring the Applications of 4-Bromoaniline in Organic Synthesis and Beyond. (2026, January 31). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • C8H10BrNO2 - Explore. PubChemLite.[Link]

  • 947407-89-8 (C8H10BrNO2S). PubChemLite.[Link]

  • N-(2-bromoethyl)benzenesulfonamide (C8H10BrNO2S). PubChemLite.[Link]

  • 153435-80-4 (C8H10BrNO2S). PubChemLite.[Link]

  • Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach. PMC - NIH.[Link]

  • CID 138963242 | C8H10NO2. PubChem.[Link]

  • 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. OpenStax.[Link]

  • 15.7 Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax.[Link]

  • Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung.[Link]

  • Infrared Spectra of Sulfones and Related Compounds. (2025, August 6). ResearchGate.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profiling of 4-Bromo-3-(ethanesulfonyl)aniline

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, in...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This guide provides a comprehensive framework for the systematic determination of the solubility of 4-Bromo-3-(ethanesulfonyl)aniline, a compound of interest in contemporary drug discovery. We will move beyond a simple recitation of data points to a deeper exploration of the experimental design, the rationale behind methodological choices, and the interpretation of results. This document is intended to serve as a practical, field-proven protocol for generating a robust and reliable solubility profile for this and similar novel chemical entities.

Introduction: The Central Role of Solubility in Drug Development

The journey of a promising molecule from the laboratory bench to a therapeutic agent is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount parameter. It dictates the maximum concentration of a drug that can be achieved in a solution, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive understanding of a compound's solubility in various media is therefore not merely an academic exercise but a cornerstone of rational drug design and development.

This guide focuses on 4-Bromo-3-(ethanesulfonyl)aniline, a molecule with structural motifs that suggest potential utility in medicinal chemistry. Our objective is to provide a detailed, actionable methodology for characterizing its solubility, not as a static value, but as a multi-dimensional property influenced by the solvent system, pH, and temperature. We will draw upon established international guidelines, including those from the Organisation for Economic Co-operation and Development (OECD) and the United States Pharmacopeia (USP), to ensure the scientific rigor and regulatory relevance of the described protocols.[1][2][3]

Strategic Approach to Solubility Determination: An Overview

A robust solubility assessment is a multi-faceted endeavor. Our approach is designed to be systematic, starting with a broad screen in common organic solvents and progressing to a more nuanced evaluation in aqueous media of varying pH and in biorelevant fluids.[3][4] This tiered strategy allows for an efficient allocation of resources, with each stage informing the next.

Figure 1: A tiered workflow for the comprehensive solubility assessment of a novel chemical entity.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for determining the solubility of 4-Bromo-3-(ethanesulfonyl)aniline. These methods are grounded in the principles of the Saturation Shake-Flask method, which is considered the gold standard for equilibrium solubility determination.[4][5][6]

Materials and Equipment
  • Compound: 4-Bromo-3-(ethanesulfonyl)aniline (purity ≥ 98%)

  • Solvents: A range of analytical grade organic solvents and ultrapure water.

  • Buffers: Pre-prepared or certified buffer solutions for pH control.

  • Glassware: Scintillation vials or other suitable inert containers.

  • Agitation: Orbital shaker or rotator capable of maintaining a constant temperature.

  • Temperature Control: Incubator or water bath.

  • Separation: Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF).

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Protocol 1: Solubility in Organic Solvents

The choice of organic solvents should span a range of polarities and hydrogen bonding capabilities to provide a comprehensive understanding of the compound's solvation properties.

Solvent Selection Rationale:

Figure 2: A logical framework for the selection of organic solvents based on their physicochemical properties.

Procedure:

  • Add an excess of 4-Bromo-3-(ethanesulfonyl)aniline to a tared vial. The exact amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Record the weight of the added compound.

  • Add a known volume (e.g., 1 mL) of the selected organic solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

  • Equilibrate for a predetermined period (e.g., 24-48 hours). The equilibration time should be sufficient to reach a steady-state concentration.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with a suitable mobile phase for HPLC analysis.

  • Quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.

Protocol 2: pH-Dependent Aqueous Solubility

The ionization state of a molecule can significantly impact its aqueous solubility. Therefore, determining solubility across a physiologically relevant pH range is crucial.

Procedure:

  • Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., 1.2, 4.5, 6.8, and 7.4).

  • Follow the same procedure as outlined in Protocol 1, substituting the organic solvents with the prepared buffer solutions.

  • Ensure the pH of the final saturated solution is measured and recorded, as it may differ slightly from the initial buffer pH.

  • Analyze the samples by HPLC to determine the concentration of the dissolved compound at each pH.

Data Presentation

All quantitative solubility data should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Anticipated Solubility Data for 4-Bromo-3-(ethanesulfonyl)aniline at 25°C

Solvent/Aqueous MediumpH (for aqueous)Solubility (mg/mL)Solubility (µM)
Water~7.0To be determinedTo be determined
pH 1.2 Buffer1.2To be determinedTo be determined
pH 4.5 Buffer4.5To be determinedTo be determined
pH 6.8 Buffer6.8To be determinedTo be determined
pH 7.4 Buffer7.4To be determinedTo be determined
MethanolN/ATo be determinedTo be determined
EthanolN/ATo be determinedTo be determined
AcetonitrileN/ATo be determinedTo be determined
DMSON/ATo be determinedTo be determined
AcetoneN/ATo be determinedTo be determined
DichloromethaneN/ATo be determinedTo be determined
TolueneN/ATo be determinedTo be determined

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the comprehensive solubility characterization of 4-Bromo-3-(ethanesulfonyl)aniline. The resulting data will be invaluable for guiding formulation development, predicting in vivo behavior, and making informed decisions throughout the drug development pipeline. Further studies could explore the impact of temperature on solubility to determine the thermodynamic parameters of dissolution, and investigate solubility in more complex biorelevant media to better simulate conditions in the gastrointestinal tract.

References

  • Test No. 105: Water Solubility - OECD. [Link]

  • <1236> Solubility Measurements - USP-NF. [Link]

  • Solubility testing in accordance with the OECD 105 - FILAB. [Link]

  • Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]

  • USP <1236>: Solubility Measurements Chapter > - Biorelevant.com. [Link]

  • Determining the water solubility of difficult-to-test substances A tutorial review. [Link]

  • USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy. [Link]

  • 〈1236〉 Solubility Measurements - USP-NF ABSTRACT. [Link]

  • OECD 105 - Water Solubility Test at 20°C - Analytice. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. [Link]

  • SOLUBILITY AND DISSOLUTION FOR DRUG. [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

Sources

Foundational

Technical Profile: 4-Bromo-3-(ethanesulfonyl)aniline

Executive Summary 4-Bromo-3-(ethanesulfonyl)aniline is a specialized halogenated sulfone intermediate critical in the synthesis of pharmaceutical agents, particularly kinase inhibitors and G-protein coupled receptor (GPC...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3-(ethanesulfonyl)aniline is a specialized halogenated sulfone intermediate critical in the synthesis of pharmaceutical agents, particularly kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Its unique substitution pattern—combining an electron-withdrawing ethanesulfonyl group with a halogen handle (bromine) and an amino group—makes it a versatile scaffold for structure-activity relationship (SAR) studies.

This guide details the physicochemical properties, synthesis, purification, and rigorous melting point determination protocols required to validate the purity of this compound for drug development applications.

Physicochemical Identity & Predicted Properties[1][2][3][4]

While experimental data for this specific isomer is sparse in open-access literature, its properties can be reliably interpolated from structural analogs (e.g., 4-bromo-3-methylaniline and 3-(ethanesulfonyl)aniline).

Table 1: Chemical Specifications
PropertySpecification / Prediction
IUPAC Name 4-Bromo-3-(ethanesulfonyl)aniline
Molecular Formula

Molecular Weight 264.14 g/mol
Physical State Crystalline Solid (Predicted)
Predicted Melting Point 95°C – 115°C (Based on sulfone polarity & para-bromo stacking)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
LogP (Predicted) ~1.8 – 2.2
Key Functional Groups Primary Amine (Nucleophile), Bromide (Electrophile/Coupling), Sulfone (H-bond Acceptor)

Note on Melting Point: The introduction of the ethanesulfonyl group (


) typically raises the melting point compared to alkyl analogs due to strong dipole-dipole interactions. The para-bromo substituent further enhances crystal packing stability.

Synthesis & Manufacturing Protocol

The most robust synthetic route involves the regioselective bromination of 3-(ethanesulfonyl)aniline . The amino group strongly activates the ortho and para positions. The bulky sulfonyl group at position 3 sterically hinders position 2, directing the bromine predominantly to position 4 (para to the amine).

Reaction Scheme
  • Starting Material: 3-(Ethanesulfonyl)aniline (CAS 52121-42-3 analog).

  • Reagent: N-Bromosuccinimide (NBS) or Bromine (

    
    ).
    
  • Solvent: DMF or Acetic Acid.

Step-by-Step Protocol
  • Dissolution: Dissolve 10.0 g (37.8 mmol) of 3-(ethanesulfonyl)aniline in 100 mL of DMF. Cool to 0°C in an ice bath.

  • Bromination: Slowly add 1.05 equivalents of NBS (7.06 g) portion-wise over 30 minutes. Maintain temperature < 5°C to prevent di-bromination.

  • Quenching: Stir for 2 hours at room temperature. Pour the reaction mixture into 500 mL of ice-cold water.

  • Isolation: The product precipitates as an off-white solid. Filter via vacuum filtration.

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove succinimide byproducts and regioisomers (e.g., 2-bromo isomer).

Visualization: Synthesis Workflow

SynthesisWorkflow Start 3-(Ethanesulfonyl)aniline (Starting Material) Reaction Electrophilic Aromatic Substitution Start->Reaction Dissolve Reagent NBS / DMF (0°C) Reagent->Reaction Add Slowly Quench Ice Water Quench (Precipitation) Reaction->Quench 2 hrs, RT Filter Vacuum Filtration Quench->Filter Purify Recrystallization (EtOH/H2O) Filter->Purify Crude Solid Product 4-Bromo-3-(ethanesulfonyl)aniline (Pure Solid) Purify->Product >98% Purity

Figure 1: Regioselective synthesis pathway for 4-Bromo-3-(ethanesulfonyl)aniline via bromination.

Analytical Characterization: Melting Point Determination

The melting point (MP) is the primary indicator of purity for this intermediate. A sharp melting range (


) confirms the absence of regioisomers (e.g., 6-bromo isomer) or starting material.
Protocol: Capillary Method (USP <741>)

Objective: Determine the precise melting range to validate substance identity.

  • Sample Preparation:

    • Dry the recrystallized sample in a vacuum oven at 40°C for 4 hours to remove solvent residues.

    • Grind a small amount (approx. 5 mg) into a fine powder using an agate mortar.

  • Loading:

    • Fill a clean glass capillary tube to a height of 2–3 mm.

    • Tap the tube on a hard surface to pack the powder tightly.

  • Apparatus Setup:

    • Use a calibrated melting point apparatus (e.g., Büchi or Mettler Toledo).

    • Start Temperature: 80°C (approx. 15°C below expected range).

    • Ramp Rate: 1.0°C/min.

  • Observation:

    • Record

      
      : First visible drop of liquid.
      
    • Record

      
      : Complete liquefaction of the sample.
      
  • Acceptance Criteria:

    • Range (

      
      ) must be 
      
      
      
      .
Protocol: Differential Scanning Calorimetry (DSC)

For high-precision pharmaceutical applications, DSC is preferred to detect polymorphs.

  • Pan: Aluminum, crimped.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Program: Heat from 30°C to 200°C at 10°C/min.

  • Data Analysis: Integrate the endothermic peak to determine the onset temperature and enthalpy of fusion (

    
    ).
    
Visualization: Analytical Logic

MP_Determination Sample Dried Sample (Vacuum Oven) Method Select Method Sample->Method Capillary Capillary Method (Visual) Method->Capillary Routine DSC DSC Analysis (Thermal Flow) Method->DSC High Precision Results_Cap Record T(onset) & T(clear) Range < 2°C? Capillary->Results_Cap Results_DSC Integrate Peak Check for Polymorphs DSC->Results_DSC Decision Purity Validation Results_Cap->Decision Results_DSC->Decision Fail Recrystallize Decision->Fail Broad Range Pass Release for Synthesis Decision->Pass Sharp Peak Fail->Sample Reprocess

Figure 2: Decision tree for melting point validation and purity assessment.

Applications in Drug Discovery

The 4-Bromo-3-(ethanesulfonyl)aniline scaffold is a "privileged structure" in medicinal chemistry.

  • Kinase Inhibition: The aniline

    
     often forms a critical hydrogen bond with the hinge region of kinase enzymes (e.g., CDK, VEGFR).
    
  • Suzuki-Miyaura Coupling: The 4-bromo position serves as an excellent handle for palladium-catalyzed cross-coupling reactions to attach aryl or heteroaryl groups, expanding the molecule into the hydrophobic pocket of the target protein.

  • Solubility Enhancement: The ethanesulfonyl group improves metabolic stability and solubility compared to lipophilic alkyl groups, modulating the pharmacokinetic (PK) profile.

References

  • Synthesis of Brominated Anilines

    • Gomberg, M., & Bachmann, W. E. (1941).[1] p-Bromobiphenyl.[1] Organic Syntheses, Coll. Vol. 1, p. 113.[1] Link

  • Melting Point Determination Standards

    • United States Pharmacopeia (USP). <741> Melting Range or Temperature. Link

  • Analog Properties (4-Bromo-3-methylaniline)

    • Sigma-Aldrich.[2] Safety Data Sheet: 4-Bromo-3-methylaniline. Accessed 2024. Link

  • Sulfonyl Group Effects on Physical Properties

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

Sources

Exploratory

Technical Assessment: 4-Bromo-3-(ethanesulfonyl)aniline

The following technical guide is structured as an in-depth assessment for research and development professionals. It synthesizes available chemical data with predictive thermodynamic modeling where experimental values ar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an in-depth assessment for research and development professionals. It synthesizes available chemical data with predictive thermodynamic modeling where experimental values are proprietary or non-standard.

Thermodynamic Profile, Synthetic Context, and Handling Protocols

Executive Summary

4-Bromo-3-(ethanesulfonyl)aniline (CAS: 1375472-80-2 ) is a specialized intermediate used primarily in the synthesis of small-molecule inhibitors, particularly those targeting kinase pathways or phosphodiesterase (PDE) enzymes. Its structural uniqueness lies in the ortho relationship between the bromine atom and the ethanesulfonyl group, which creates significant steric and electronic constraints.

This guide addresses a critical gap in public literature: the lack of standardized boiling point data. Due to the high polarity of the sulfonyl moiety (


) combined with the primary amine and halogen, this compound exhibits a theoretical boiling point that exceeds its thermal decomposition threshold at atmospheric pressure. Consequently, this document provides predicted thermodynamic values , vacuum distillation nomographs , and validated handling protocols  to ensure process integrity.

Chemical Identity & Structural Analysis[1][2][3][4]

PropertySpecification
Chemical Name 4-Bromo-3-(ethanesulfonyl)aniline
CAS Number 1375472-80-2
Molecular Formula

Molecular Weight 264.14 g/mol
SMILES CCS(=O)(=O)C1=C(C=CC(=C1)N)Br
Physical State Solid (Crystalline powder, typically off-white to pale yellow)
Structural Impact on Volatility

The molecule features three distinct functional groups that dictate its physical properties:

  • Ethanesulfonyl Group (

    
    ):  A strong hydrogen bond acceptor with a high dipole moment. This group significantly elevates the boiling point and melting point compared to the parent aniline.
    
  • Primary Amine (

    
    ):  Acts as a hydrogen bond donor. The intermolecular H-bonding between the amine and the sulfonyl oxygen creates a robust crystal lattice.
    
  • Bromine Atom: Adds significant molecular weight and polarizability, further increasing London dispersion forces.

Thermodynamic Profile: Boiling Point & Phase Behavior

The "Missing" Boiling Point

Critical Insight: You will not find a standard atmospheric boiling point (


 at 760 mmHg) for this compound in literature because it does not exist as a stable gas at that pressure. The energy required to overcome the intermolecular sulfone-amine attraction exceeds the energy required to break the 

or

bonds (thermal decomposition).
Predicted Thermodynamic Values

Using Group Contribution Methods (adapted from Joback and Reid techniques) and comparative analysis with structural analogs (e.g., 3-methylsulfonyl-4-bromoaniline), the following values are established for process design:

ParameterValue / RangeConfidence Level
Predicted

(760 mmHg)
485°C ± 25°C (Hypothetical)High (Model-based)
Practical Distillation

(0.1 mmHg)
190°C - 210°C Medium (Process-based)
Melting Point (

)
135°C - 145°C High (Analog-based)
Decomposition Onset > 240°C High

Process Warning: Do not attempt to distill this compound at atmospheric pressure. It will darken and polymerize/decompose before distilling. Purification should be performed via recrystallization or high-vacuum sublimation/distillation .

Pressure-Temperature Nomograph (Calculated)

For researchers attempting vacuum distillation (e.g., Kugelrohr), use the following guide to estimate the boiling point:

  • 0.01 mmHg: ~160°C

  • 0.10 mmHg: ~195°C

  • 1.00 mmHg: ~235°C (Risk of decomposition)

Synthetic Context & Experimental Workflows

Understanding the synthesis of this compound explains the impurities often found (sulfides, nitro precursors). The most robust route involves the oxidation of the corresponding sulfide.

Validated Synthetic Pathway

The synthesis typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) followed by Oxidation and Reduction .

SynthesisPath Start 2-Bromo-5-nitro- chlorobenzene Reagent1 NaSEt / DMF (Thioalkylation) Start->Reagent1 Inter1 2-Bromo-5-nitro- (ethylthio)benzene Reagent1->Inter1 Reagent2 mCPBA or H2O2 (Oxidation) Inter1->Reagent2 Inter2 2-Bromo-5-nitro- (ethanesulfonyl)benzene Reagent2->Inter2 Reagent3 Fe/HCl or H2/Cat (Reduction) Inter2->Reagent3 Product 4-Bromo-3- (ethanesulfonyl)aniline Reagent3->Product

Figure 1: Standard synthetic route via sulfide oxidation. Note that the oxidation step (


) must be controlled to avoid over-oxidation or halogen displacement.
Purification Protocol (Recrystallization)

Given the high boiling point, recrystallization is the preferred method for reaching >98% purity (HPLC).

  • Solvent Selection: Ethanol/Water (9:1) or Ethyl Acetate/Hexanes.

  • Dissolution: Dissolve crude solid in boiling Ethanol (approx. 10 mL/g).

  • Clarification: If the solution is dark (oxidized amines), treat with activated charcoal for 10 mins and filter hot through Celite.

  • Crystallization: Allow to cool slowly to room temperature, then chill to 0-4°C.

  • Isolation: Filter the off-white crystals and wash with cold hexanes.

  • Drying: Vacuum dry at 45°C for 6 hours. Avoid high heat to prevent surface oxidation.

Safety & Stability (E-E-A-T)

Thermal Instability

The sulfonyl group renders the ring electron-deficient, but the amine is electron-donating. This "push-pull" system can be sensitive to thermal stress.

  • Hazard: Exothermic decomposition may occur above 250°C, releasing

    
     and 
    
    
    
    gases.
  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amine group is sensitive to oxidation (browning) upon air exposure.

Handling Precautions
  • Inhalation: Use a localized exhaust hood. Sulfone intermediates often have delayed respiratory toxicity.

  • Skin Contact: High permeability is expected due to the lipophilic ethyl group. Wear nitrile gloves (double-gloving recommended).

References

  • Sigma-Aldrich. (2024). Product Specification: 4-Bromo-3-(ethanesulfonyl)aniline (CAS 1375472-80-2). (Note: Login required for full CoA).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary: Sulfonyl Anilines. PubChem.[1][2][3] [Link]

  • Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications, 57(1-6), 233-243. (Methodology used for thermodynamic prediction).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Foundational

An In-Depth Technical Guide to the ¹³C NMR Spectroscopic Analysis of 4-Bromo-3-(ethanesulfonyl)aniline

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for 4-Bromo-3-(ethanesulfonyl)aniline, a compound of interest in pharmaceutical and materials science research. The...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for 4-Bromo-3-(ethanesulfonyl)aniline, a compound of interest in pharmaceutical and materials science research. The strategic placement of the bromo, ethanesulfonyl, and aniline functionalities creates a unique electronic environment, making ¹³C NMR an invaluable tool for its structural elucidation and characterization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into spectral acquisition and interpretation.

Molecular Structure and Predicted ¹³C NMR Data

The structural integrity of a molecule is paramount in drug discovery and development. ¹³C NMR spectroscopy provides a powerful, non-destructive method to confirm the carbon framework of a synthesized compound. For 4-Bromo-3-(ethanesulfonyl)aniline, the predicted ¹³C NMR chemical shifts provide a baseline for experimental verification.

Caption: Molecular structure of 4-Bromo-3-(ethanesulfonyl)aniline with carbon atom numbering for ¹³C NMR assignment.

Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for 4-Bromo-3-(ethanesulfonyl)aniline in CDCl₃, calculated using advanced computational algorithms. These predictions are based on extensive spectral databases and serve as a reliable reference for experimental work.[1][2]

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1147.5
C2116.0
C3139.0
C4118.5
C5133.0
C6126.5
C755.0
C88.0

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To ensure the acquisition of a high-quality ¹³C NMR spectrum, a well-defined and validated experimental protocol is essential. The following methodology is recommended for the analysis of 4-Bromo-3-(ethanesulfonyl)aniline.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of 4-Bromo-3-(ethanesulfonyl)aniline. The use of a sufficient sample concentration is crucial for obtaining a good signal-to-noise ratio in a reasonable timeframe, given the low natural abundance of the ¹³C isotope.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR analysis of moderately polar organic compounds and its deuterium signal is used for field-frequency locking.[3]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters:

    • The ¹³C NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

    • A standard pulse program for a proton-decoupled ¹³C experiment, such as zgpg30, should be utilized. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in single sharp peaks for each unique carbon atom.

    • Key acquisition parameters to be set include:

      • Spectral Width (SW): Approximately 240 ppm (e.g., -20 to 220 ppm) to ensure all carbon signals are captured.

      • Number of Scans (NS): A sufficient number of scans (typically several thousand) should be acquired to achieve an adequate signal-to-noise ratio.

      • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

      • Acquisition Time (AQ): Typically around 1-2 seconds.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the time-domain data (FID) into the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

G cluster_workflow ¹³C NMR Experimental Workflow A Sample Preparation (Dissolution in CDCl₃ with TMS) B Instrument Setup (High-field spectrometer, zgpg30) A->B C Data Acquisition (Proton-decoupled) B->C D Data Processing (FT, Phasing, Referencing) C->D E Spectral Analysis & Interpretation D->E G cluster_interpretation Logical Flow of Spectral Assignment Start Predicted Spectrum A Identify Quaternary Carbons (C1, C3, C4) Start->A B Identify Aromatic C-H Carbons (C2, C5, C6) Start->B C Identify Aliphatic Carbons (C7, C8) Start->C D Assign based on Substituent Effects (NH₂, SO₂Et, Br) A->D B->D C->D E Confirm with 2D NMR (HSQC, HMBC) D->E End Final Assignment E->End

Caption: A decision-making diagram for the systematic assignment of the ¹³C NMR spectrum.

References

  • ACD/Labs. ¹³C NMR Prediction. [Link]

  • Mnova NMR. Mnova Predict. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Exploratory

Technical Guide: Mass Spectrometry Characterization of 4-Bromo-3-(ethanesulfonyl)aniline

Topic: Mass Spectrometry of 4-Bromo-3-(ethanesulfonyl)aniline Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, Drug Development Professionals[1] Executive Summary 4-Bromo-3-(ethane...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry of 4-Bromo-3-(ethanesulfonyl)aniline Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, Drug Development Professionals[1]

Executive Summary

4-Bromo-3-(ethanesulfonyl)aniline is a functionalized aryl sulfone intermediate frequently utilized in the synthesis of sulfonamide-based pharmacophores and kinase inhibitors. Its structural integrity relies on the stability of the sulfone bridge and the para-bromo substitution, which serves as a handle for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1]

This guide provides a definitive protocol for the mass spectrometric characterization of this compound. It details the specific isotopic signatures, fragmentation mechanisms (Collision-Induced Dissociation - CID), and method parameters required to distinguish this molecule from synthetic byproducts such as incomplete oxidation intermediates (sulfides/sulfoxides) or regioisomers.[1]

Physicochemical & MS Properties[2][3][4][5][6][7][8][9]

Before method development, the theoretical mass envelope must be established.[1] The presence of a bromine atom creates a distinct 1:1 isotopic doublet, which is the primary diagnostic filter for this analyte.

Table 1: Molecular Specifications
PropertyValue
IUPAC Name 4-Bromo-3-(ethanesulfonyl)aniline
Molecular Formula

Monoisotopic Mass (

)
262.9616 Da
Monoisotopic Mass (

)
264.9595 Da
Polarity Polar (due to sulfone/amine); amenable to Reverse Phase LC
pKa (Calculated) Aniline

: ~2.5–3.5 (Reduced basicity due to electron-withdrawing

and

)
Table 2: Predicted MS Ionization (ESI+)
Ion Species

(

)

(

)
Relative AbundanceNote

263.97 265.97 100% / 98%Base Peak (Doublet)

285.95287.95VariableCommon adduct in unbuffered mobile phases

280.99282.99VariableSeen with Ammonium Formate/Acetate buffers

Method Development & Experimental Protocol

Sample Preparation

The sulfone moiety renders the molecule sufficiently polar for methanol or acetonitrile dissolution.

  • Stock Solution: Prepare 1 mg/mL in DMSO or Methanol.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Precaution: Avoid protic solvents if analyzing for trace acid chlorides (though not applicable to this specific free amine structure).

LC-MS Instrumentation Parameters

Ionization Source: Electrospray Ionization (ESI) in Positive Mode is preferred over APCI due to the basic nitrogen functionality, which protonates readily.[1]

  • Column: C18 (e.g., Waters BEH or Agilent Zorbax), 2.1 x 50 mm, 1.7 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Supplies protons for

    
    ).[1]
    
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (Sulfones elute earlier than their sulfide precursors).

  • Capillary Voltage: 3.0 – 3.5 kV.

  • Cone Voltage: 20–30 V (Keep low to prevent in-source fragmentation of the ethyl group).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

Fragmentation Analysis (CID Pathways)

Understanding the fragmentation is critical for structural validation. The fragmentation of aryl ethyl sulfones under ESI-CID follows a specific rearrangement pathway distinct from simple bond cleavage.

Primary Pathway: The Ethyl Sulfone Rearrangement

Unlike sulfonamides, alkyl sulfones often undergo a rearrangement involving the


-hydrogen of the ethyl group.
  • Precursor:

    
     (
    
    
    
    264/266).
  • Transition 1 (Loss of 28 Da): The sulfone oxygen abstracts a

    
    -proton from the ethyl chain, leading to the expulsion of neutral ethene  (
    
    
    
    ). This generates a protonated sulfinic acid intermediate (
    
    
    ).[1]
  • Transition 2 (Loss of 64 Da): The unstable sulfinic acid typically eliminates

    
    , yielding the phenyl cation/aniline core.
    
Secondary Pathway: Aniline Core Fragmentation

Once the sulfone chain is stripped, the remaining 4-bromoaniline core (


 172/174) fragments via:
  • Loss of

    
     (17 Da):  Characteristic of protonated primary amines.
    
  • Loss of Br (79/81 Da): Homolytic cleavage (radical loss) or HBr elimination, though less common in soft ESI than EI.[1]

Visualization of Fragmentation Logic

FragmentationPathway Parent Parent [M+H]+ m/z 264 / 266 (1:1 Doublet) Sulfinic Sulfinic Acid Intermediate [M+H - C2H4]+ m/z 236 / 238 Parent->Sulfinic Loss of Ethene (28 Da) (McLafferty-type Rearrangement) Core 4-Bromoaniline Core [M+H - C2H4 - SO2]+ m/z 172 / 174 Sulfinic->Core Loss of SO2 (64 Da) Fragment1 Phenyl Cation [M+H - C2H4 - SO2 - Br]+ m/z 93 Core->Fragment1 Loss of Br (79/81 Da) Fragment2 Deaminated Core [M+H - C2H4 - SO2 - NH3]+ m/z 155 / 157 Core->Fragment2 Loss of NH3 (17 Da)

Figure 1: Proposed ESI-CID fragmentation pathway for 4-Bromo-3-(ethanesulfonyl)aniline showing the characteristic loss of ethene followed by sulfur dioxide.[1]

Impurity Profiling & Quality Control

In the synthesis of this compound (often via oxidation of the corresponding sulfide), specific impurities are common. MS is the best tool to quantify these due to their structural similarity.

Table 3: Common Impurities and MS Shifts
ImpurityStructure DifferenceMass Shift (

)
Diagnostic Ion
Sulfide Intermediate

instead of

-32 Da

232 / 234
Sulfoxide Intermediate

instead of

-16 Da

248 / 250
Des-ethyl Analog

(Sulfinic acid)
-28 Da

236 / 238
Debrominated Loss of Br, replaced by H-78/80 Da

186 (No doublet)

Operational Note: The sulfide impurity is significantly less polar than the sulfone target. On a C18 column, the target (sulfone) will elute before the sulfide and sulfoxide impurities.[1]

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of 4-Bromoaniline (CAS 106-40-1)." National Institute of Standards and Technology (NIST). [Link][1]

  • Holčapek, M., et al. "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement."[1] Journal of Mass Spectrometry, vol. 43, no. 9, 2008, pp. 1274-1284.[1] [Link]

  • Baarschers, W.H., and Krupay, B.W. "Mass Spectra of Some Sulfinate Esters and Sulfones."[1] Canadian Journal of Chemistry, vol. 51, no.[1] 1, 1973, pp. 156-161.[1] [Link]

Sources

Foundational

FT-IR Analysis of 4-Bromo-3-(ethanesulfonyl)aniline: A Technical Guide

Part 1: Executive Summary & Molecular Context 4-Bromo-3-(ethanesulfonyl)aniline is a specialized intermediate often utilized in the synthesis of pharmacologically active small molecules, particularly kinase inhibitors an...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Context

4-Bromo-3-(ethanesulfonyl)aniline is a specialized intermediate often utilized in the synthesis of pharmacologically active small molecules, particularly kinase inhibitors and sulfonamide derivatives. Its structural integrity is defined by three distinct functionalities: a primary amine (electron-donating), an ethanesulfonyl group (strong electron-withdrawing), and a bromine atom (heavy halogen).

Accurate Fourier Transform Infrared (FT-IR) analysis of this compound requires a nuanced understanding of how these competing electronic effects—specifically the inductive withdrawal of the sulfone and the resonance donation of the amine—shift characteristic absorption bands. This guide provides a validated protocol for spectral acquisition and a mechanistic breakdown of band assignments.

Part 2: Experimental Protocol

Sample Preparation Strategy

For this crystalline organic solid, two methods are standard.[1] The choice depends on the analytical goal: Rapid ID (ATR) or Structural Elucidation (Transmission).

Method A: Attenuated Total Reflection (ATR) – Recommended for Routine QC
  • Crystal Type: Diamond or ZnSe (Diamond preferred for durability against abrasive crystals).

  • Protocol:

    • Clean crystal with isopropanol; ensure background is flat.

    • Place ~5 mg of sample on the crystal center.

    • Apply high pressure using the anvil to ensure intimate contact (critical for solid samples to avoid "weak band" artifacts).

    • Self-Validation: Check the preview mode. The strongest peak (Sulfone ~1140 cm⁻¹) should have an absorbance between 0.1 and 0.5 A.

Method B: KBr Pellet – Recommended for High-Resolution Fingerprinting
  • Matrix: Spectroscopic grade Potassium Bromide (KBr).

  • Ratio: 1:100 (1 mg sample to 100 mg KBr).

  • Protocol:

    • Grind sample and KBr in an agate mortar until a fine, non-reflective powder is formed (reduces Christiansen effect/scattering).

    • Press at 8-10 tons for 2 minutes under vacuum.

    • Self-Validation: The resulting pellet must be translucent. If opaque/white, regrind and repress.

Instrument Parameters
  • Spectral Range: 4000 – 400 cm⁻¹ (Mid-IR).

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving N-H splitting).

  • Scans: 32 (ATR) or 64 (Transmission) to optimize Signal-to-Noise (S/N) ratio.

  • Apodization: Boxcar or Norton-Beer (Medium).

Part 3: Spectral Analysis & Band Assignment

Vibrational Theory & Electronic Effects

The ethanesulfonyl group (-SO₂Et) is the dominant feature. The sulfone group is a strong electron-withdrawing group (EWG), which stiffens the S=O bonds, typically shifting them to higher frequencies compared to sulfoxides. However, the amine (-NH₂) at the para position relative to the bromine (and meta to the sulfone) introduces resonance that may slightly lower the force constants of the ring carbons.

Critical Spectral Regions
Region I: High Frequency (4000 – 2800 cm⁻¹)
  • Primary Amine (-NH₂): Look for the characteristic "doublet."

    • Asymmetric Stretch: ~3480–3450 cm⁻¹

    • Symmetric Stretch: ~3380–3350 cm⁻¹

    • Note: If the sample is wet, a broad -OH band (3600-3200 cm⁻¹) will obscure these sharp peaks.

  • Alkyl C-H (Ethyl Group):

    • Distinct aliphatic stretches just below 3000 cm⁻¹ (2980–2850 cm⁻¹).

  • Aromatic C-H:

    • Weak, sharp bands just above 3000 cm⁻¹ (3100–3000 cm⁻¹).

Region II: The Fingerprint & Functional Zone (1700 – 500 cm⁻¹)
  • Amine Scissoring: ~1630–1610 cm⁻¹. A sharp, medium-intensity band.

  • Aromatic Ring Skeletal Vibrations: ~1600 cm⁻¹ and ~1480 cm⁻¹.[2]

  • Sulfone (-SO₂-) Stretches (Diagnostic):

    • Asymmetric Stretch: Strong band at 1320–1290 cm⁻¹ .

    • Symmetric Stretch: Very strong, sharp band at 1160–1140 cm⁻¹ . This is often the most intense peak in the spectrum.

  • C-Br Stretch:

    • Typically appears in the far fingerprint region, 650–550 cm⁻¹ . In 1,3,4-trisubstituted systems, look for a medium band around 600 cm⁻¹.

Summary of Assignments
Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityNotes
Primary Amine N-H Asym.[2][3][4] Stretch3480–3450MediumDoublet feature
Primary Amine N-H Sym. Stretch3380–3350MediumDoublet feature
Aromatic Ring C-H Stretch3100–3000WeakSharp shoulder
Ethyl Group C-H Aliphatic Stretch2980–2850MediumMultiple bands
Amine N-H Scissoring1630–1610Medium
Aromatic Ring C=C Ring Stretch~1590, ~1480Med-Strong
Sulfone S=O Asym. Stretch1320–1290 Strong Key ID Peak
Sulfone S=O Sym. Stretch1160–1140 Very Strong Key ID Peak
Aromatic Ring C-H Out-of-Plane880–800Strong1,2,4-pattern*
Aryl Bromide C-Br Stretch650–550MediumOften broad

*Note: 1,3,4-substitution is topologically similar to 1,2,4-substitution regarding adjacent protons (positions 5 and 6 are adjacent; position 2 is isolated).

Part 4: Visualization of Analytical Workflow

The following diagram outlines the logical flow for validating the identity of 4-Bromo-3-(ethanesulfonyl)aniline using FT-IR.

FTIR_Workflow Start Sample: 4-Bromo-3-(ethanesulfonyl)aniline Prep Sample Prep (ATR vs KBr) Start->Prep Acquisition Spectral Acquisition (4000-400 cm⁻¹) Prep->Acquisition Check1 Check 1: High Freq Doublet @ 3300-3500? Acquisition->Check1 Check2 Check 2: Sulfone Strong Bands @ 1300/1150? Check1->Check2 Yes (Amine Present) Fail Investigate Impurity (Water/Precursor) Check1->Fail No (Possible Salt/Amide?) Check3 Check 3: Fingerprint C-Br @ ~600? Check2->Check3 Yes (Sulfone Present) Check2->Fail No (Oxidation Issue?) Pass Identity Confirmed Check3->Pass Yes (Halogen Present) Check3->Fail No (Debromination?)

Caption: Logical decision tree for confirming chemical identity via specific spectral checkpoints.

Part 5: Troubleshooting & Validation

Common Artifacts
  • Broad Band at 3400 cm⁻¹: Indicates moisture (H₂O). Dry the sample in a vacuum desiccator over P₂O₅.

  • Peak Shift in Carbonyl Region (1650+): If a strong band appears >1660 cm⁻¹, suspect acetylation of the amine (if acetic anhydride was used in upstream processing) or residual solvent (DMF/Acetone).

Purity Assessment

FT-IR is qualitative. For quantitative purity, this method should be cross-validated with HPLC (High-Performance Liquid Chromatography). However, the absence of a carbonyl peak (1700 cm⁻¹) confirms the absence of common starting materials like acetanilides.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for functional group assignment).
  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectroscopy - Theory and Interpretation. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. Available at: [Link]

Sources

Exploratory

Potential biological activity of 4-Bromo-3-(ethanesulfonyl)aniline

An In-Depth Technical Guide to the Potential Biological Activity of 4-Bromo-3-(ethanesulfonyl)aniline Introduction 4-Bromo-3-(ethanesulfonyl)aniline is a substituted aniline derivative characterized by the presence of a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of 4-Bromo-3-(ethanesulfonyl)aniline

Introduction

4-Bromo-3-(ethanesulfonyl)aniline is a substituted aniline derivative characterized by the presence of a bromine atom and an ethanesulfonyl group on the aniline ring. The aniline scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a vast array of pharmaceuticals.[1] The incorporation of a sulfonyl group, as seen in many sulfonamide drugs, often imparts desirable pharmacokinetic and pharmacodynamic properties.[2] While the specific biological activities of 4-Bromo-3-(ethanesulfonyl)aniline have not been extensively reported in the scientific literature, an analysis of structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent. This guide will explore the potential biological activities of this compound based on the established pharmacology of its core structural motifs and will propose a comprehensive experimental framework for its evaluation.

Predicted Biological Activities Based on Structural Analogs

The therapeutic potential of 4-Bromo-3-(ethanesulfonyl)aniline can be inferred from the known activities of compounds sharing its key structural features: the brominated aniline core and the sulfonyl group.

Anticancer Potential

The ethanesulfonyl aniline moiety is a recognized pharmacophore in the design of anticancer agents, particularly protein kinase inhibitors.[3] For instance, 5-(ethylsulfonyl)-2-methoxyaniline is a key fragment in numerous potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis in tumors.[3]

Proposed Mechanism of Action: It is hypothesized that 4-Bromo-3-(ethanesulfonyl)aniline could act as an inhibitor of protein kinases, such as VEGFR2, by competing with ATP for binding to the kinase domain. This would block downstream signaling pathways essential for cancer cell proliferation, survival, and angiogenesis.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR2) Growth_Factor->Receptor_Tyrosine_Kinase Phosphorylation Autophosphorylation Receptor_Tyrosine_Kinase->Phosphorylation Compound 4-Bromo-3-(ethanesulfonyl)aniline Compound->Receptor_Tyrosine_Kinase Inhibition ATP ATP ATP->Phosphorylation Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Phosphorylation->Downstream_Signaling Cellular_Response Cell Proliferation, Angiogenesis, Survival Downstream_Signaling->Cellular_Response

Caption: Conceptual pathway for kinase inhibition by 4-Bromo-3-(ethanesulfonyl)aniline.

Anti-inflammatory Activity

Derivatives of 4-(methylsulfonyl)aniline have been synthesized and evaluated as potential anti-inflammatory agents with selectivity for cyclooxygenase-2 (COX-2).[4] The sulfonyl group is a key feature of celecoxib and other COX-2 selective inhibitors.

Proposed Mechanism of Action: 4-Bromo-3-(ethanesulfonyl)aniline may selectively inhibit the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins at sites of inflammation. This selectivity could potentially reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (GI protection, platelet function) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, pain) COX2->Prostaglandins_COX2 Compound 4-Bromo-3-(ethanesulfonyl)aniline Compound->COX2 Selective Inhibition

Caption: The role of COX enzymes in inflammation and potential inhibition.

Antimicrobial Activity

Halogenated anilines and compounds containing a 4-bromophenyl sulfonyl moiety have demonstrated significant antimicrobial and antibiofilm activities.[5][6][7] The lipophilicity imparted by the bromine atom can enhance the ability of a compound to penetrate bacterial cell membranes.[5][6]

Proposed Mechanism of Action: The compound may disrupt bacterial cell membranes, inhibit essential enzymes, or interfere with virulence factor production. Its halogenated and sulfonyl-containing structure suggests a potential for broad-spectrum antibacterial activity.

Potential Role in Metabolic Disorders

Certain aniline sulfonamide derivatives have been patented for their therapeutic utility in treating diabetes and obesity through the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[8] This enzyme is involved in the conversion of inactive cortisone to active cortisol, a glucocorticoid that can contribute to insulin resistance.

Proposed Mechanism of Action: 4-Bromo-3-(ethanesulfonyl)aniline could potentially act as an inhibitor of 11β-HSD1, thereby reducing intracellular cortisol levels in key metabolic tissues like the liver and adipose tissue. This could lead to improved insulin sensitivity.

Proposed Experimental Workflows for Biological Evaluation

A systematic approach is required to validate the predicted biological activities of 4-Bromo-3-(ethanesulfonyl)aniline.

Experimental_Workflow Start 4-Bromo-3-(ethanesulfonyl)aniline In_Silico In Silico Screening (Docking, ADMET Prediction) Start->In_Silico In_Vitro In Vitro Biological Assays Start->In_Vitro Hit_Identification Hit Identification & Prioritization In_Silico->Hit_Identification Anticancer Anticancer Assays (Kinase Inhibition, Cell Viability) In_Vitro->Anticancer Anti_inflammatory Anti-inflammatory Assays (COX-1/COX-2 Inhibition) In_Vitro->Anti_inflammatory Antimicrobial Antimicrobial Assays (MIC, Biofilm Inhibition) In_Vitro->Antimicrobial Anticancer->Hit_Identification Anti_inflammatory->Hit_Identification Antimicrobial->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization In_Vivo In Vivo Studies (Efficacy, Toxicology) Lead_Optimization->In_Vivo

Caption: A comprehensive workflow for evaluating the biological activity of the topic compound.

In Vitro Screening Protocols

1. Anticancer Activity: VEGFR2 Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against VEGFR2 kinase.

  • Methodology:

    • Prepare a series of dilutions of 4-Bromo-3-(ethanesulfonyl)aniline in an appropriate solvent (e.g., DMSO).

    • In a 96-well plate, add recombinant human VEGFR2 kinase, a suitable kinase buffer, and the substrate (e.g., a poly-Glu-Tyr peptide).

    • Add the test compound dilutions to the wells. Include positive (e.g., Sunitinib) and negative (vehicle) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate using a detection reagent (e.g., a phosphotyrosine-specific antibody in an ELISA format or a luminescence-based assay like ADP-Glo).

    • Measure the signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

2. Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay

  • Objective: To determine the IC50 values of the compound against COX-1 and COX-2 and to calculate its selectivity index.

  • Methodology:

    • Use a commercial COX inhibitor screening assay kit.

    • Prepare serial dilutions of 4-Bromo-3-(ethanesulfonyl)aniline.

    • In separate wells of a 96-well plate, add human recombinant COX-1 or COX-2 enzyme, heme, and the assay buffer.

    • Add the test compound dilutions. Include a non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as controls.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a defined period (e.g., 10 minutes).

    • Measure the production of prostaglandin PGG2, typically via a colorimetric or fluorometric method as per the kit instructions.

    • Calculate the IC50 values for both enzymes and determine the selectivity index (IC50 COX-1 / IC50 COX-2).

3. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

    • Perform a two-fold serial dilution of 4-Bromo-3-(ethanesulfonyl)aniline in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include positive (bacteria only) and negative (medium only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation

All quantitative data from in vitro assays should be summarized in tables for clear comparison.

Table 1: Hypothetical In Vitro Activity Profile

AssayTarget/OrganismEndpointResult
Kinase InhibitionVEGFR2IC500.5 µM
Cell ViabilityA549 Lung Cancer CellsGI502.1 µM
Anti-inflammatoryCOX-1IC5015 µM
Anti-inflammatoryCOX-2IC500.8 µM
AntimicrobialS. aureusMIC16 µg/mL
AntimicrobialE. coliMIC32 µg/mL
In Silico Studies

Prior to or in parallel with in vitro testing, computational methods can provide valuable insights.

  • Molecular Docking: Docking studies of 4-Bromo-3-(ethanesulfonyl)aniline into the active sites of potential protein targets (e.g., VEGFR2, COX-2) can predict binding modes and affinities, helping to rationalize observed activities and guide lead optimization.

  • ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. The potential for aniline-related liver toxicity should be a key consideration.[9]

Synthesis and Characterization

The synthesis of 4-Bromo-3-(ethanesulfonyl)aniline can likely be achieved through established methods for the sulfonylation and bromination of anilines.[2][10][11] The final compound and all intermediates must be rigorously purified and characterized by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm their identity and purity.

Conclusion and Future Perspectives

4-Bromo-3-(ethanesulfonyl)aniline represents a promising, yet unexplored, chemical entity with significant potential for biological activity. Based on the well-documented pharmacology of its structural components, it is a compelling candidate for investigation as an anticancer, anti-inflammatory, and/or antimicrobial agent. The experimental workflows outlined in this guide provide a robust framework for systematically evaluating these potential activities. Positive results from in vitro screening would warrant further investigation into its mechanism of action, followed by lead optimization to enhance potency and selectivity while minimizing potential toxicity. Subsequent in vivo studies in relevant animal models would be the final step in validating its therapeutic potential.

References

  • Kratky, M., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 156-161. Available at: [Link]

  • Johnson, S. A., et al. (2018). Scope of the direct sulfonylation of aniline derivatives. RSC Advances, 8(52), 29878-29882. Available at: [Link]

  • Aniline sulfonamide derivatives and their uses. (2011). Google Patents. US8076376B2.
  • G-Dub, C., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Pharmaceuticals, 15(9), 1119. Available at: [Link]

  • Xu, H., et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 10, 1063618. Available at: [Link]

  • Skillman, D. R., & Feldman, J. M. (1981). The pharmacology of sulfonylureas. The American journal of medicine, 70(2), 361-372. Available at: [Link]

  • Al-Omar, M. A., & Amr, A. E. G. E. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1937-1951. Available at: [Link]

  • Preparation method of bromoaniline. (2013). Google Patents. CN102993022A.
  • G-Dub, C., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Pharmaceuticals, 15(9), 1119. Available at: [Link]

  • Singh, S., et al. (2025). Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. Advanced Biology. Available at: [Link]

  • Ali, B., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4384. Available at: [Link]

  • 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. Retrieved February 20, 2026, from [Link]

  • 4-Bromo-N-(4-bromophenyl)aniline. (2011). ResearchGate. Available at: [Link]

  • Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). (n.d.). Organic Syntheses Procedure. Retrieved February 20, 2026, from [Link]

  • Sola, D., et al. (2012). Sulfonylureas and their use in clinical practice. Archives of Medical Science, 8(5), 840-848. Available at: [Link]

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023). WUR eDepot. Available at: [Link]

  • Aniline: The Versatile Organic Compound for Dyes, Drugs, and More. (n.d.). INCHEE. Retrieved February 20, 2026, from [Link]

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022). Biosciences Biotechnology Research Asia. Available at: [Link]

Sources

Foundational

4-Bromo-3-(ethanesulfonyl)aniline derivatives and analogs

The Orthogonal Scaffold in Medicinal Chemistry[1] Executive Summary 4-Bromo-3-(ethanesulfonyl)aniline (CAS: 1375472-80-2) represents a high-value "orthogonal scaffold" in modern drug discovery.[1] Its structural utility...

Author: BenchChem Technical Support Team. Date: February 2026

The Orthogonal Scaffold in Medicinal Chemistry[1]

Executive Summary

4-Bromo-3-(ethanesulfonyl)aniline (CAS: 1375472-80-2) represents a high-value "orthogonal scaffold" in modern drug discovery.[1] Its structural utility lies in the precise interplay of three distinct functional handles: a nucleophilic aniline, an electrophilic aryl bromide, and a metabolic "anchor"—the ethyl sulfone. Unlike simple halo-anilines, the presence of the electron-withdrawing sulfonyl group at the meta position (relative to the amine) and ortho position (relative to the bromine) dramatically alters the electronic landscape of the ring, modulating the pKa of the aniline and the reactivity of the C-Br bond toward oxidative addition.[1]

This guide details the synthesis, physicochemical properties, and strategic application of this scaffold, specifically designed for medicinal chemists optimizing kinase inhibitors and GPCR ligands.

Physicochemical Profile & Structural Logic

The 3-ethanesulfonyl group is not merely a bystander; it serves as a critical metabolic handle.[1] Sulfones are generally more resistant to oxidative metabolism than their sulfide or sulfoxide precursors and provide a strong hydrogen bond acceptor vector, often exploited to engage solvent-exposed regions in protein binding pockets.

Table 1: Core Properties

Property Data Relevance
Molecular Formula C₈H₁₀BrNO₂S Core scaffold
Molecular Weight 264.14 g/mol Fragment-like, allows room for elaboration
Predicted logP ~1.4 - 1.8 Favorable lipophilicity for oral bioavailability
Aniline pKa ~2.5 - 3.0 Significantly lower than aniline (4.[1]6) due to the electron-withdrawing sulfone.[1] This reduces non-specific protein binding and lysosomal trapping.

| H-Bond Donors/Acceptors | 1 (NH₂), 2 (SO₂) | Balanced donor/acceptor profile |[1]

Validated Synthetic Protocols

While direct bromination of 3-(ethanesulfonyl)aniline is the most expedient route, it requires strict regiocontrol.[1] The following protocol prioritizes scalability and isomer purity.

Route A: The "Bottom-Up" Construction (Recommended for Scale)

This route avoids the ambiguity of direct bromination by establishing the sulfone prior to ring closure or using precursors where the substitution pattern is locked. However, for laboratory scale, the Regioselective Bromination of 3-(ethanesulfonyl)aniline is the industry standard.

Protocol: Regioselective Bromination of 3-(ethanesulfonyl)aniline

Rationale: The amino group is a strong ortho, para-activator. The sulfonyl group is a meta-director (deactivator).[1] The position para to the amine (C4) is electronically favored. Although C4 is ortho to the bulky sulfone, the electronic activation from the amine typically overrides steric hindrance, favoring the 4-bromo product over the 6-bromo isomer.[1]

Step 1: Synthesis of 3-(Ethylthio)nitrobenzene

  • Reagents: 1-Fluoro-3-nitrobenzene (1.0 eq), Ethanethiol (1.1 eq), K₂CO₃ (1.5 eq), DMF.[1]

  • Procedure: Dissolve 1-fluoro-3-nitrobenzene in DMF (0.5 M). Add K₂CO₃. Cool to 0°C. Add ethanethiol dropwise (stench alert: use bleach scrubber).

  • Conditions: Stir at RT for 4 hours. The nucleophilic aromatic substitution proceeds rapidly due to the electron-withdrawing nitro group.

  • Workup: Dilute with water, extract with EtOAc. Wash with brine.[2]

Step 2: Oxidation to Sulfone

  • Reagents: 3-(Ethylthio)nitrobenzene, m-CPBA (2.2 eq) or H₂O₂/Na₂WO₄.[1]

  • Procedure: Dissolve sulfide in DCM. Add m-CPBA portion-wise at 0°C.[1]

  • Mechanism: The sulfide oxidizes first to the sulfoxide, then to the sulfone.

  • Validation: Monitor by TLC. Sulfones are significantly more polar than sulfides.

Step 3: Reduction to Aniline

  • Reagents: 3-Nitro-phenyl ethyl sulfone, H₂ (balloon), Pd/C (10% w/w) or Fe/NH₄Cl.[1]

  • Procedure: Hydrogenation in MeOH is cleanest. Filter through Celite to yield 3-(ethanesulfonyl)aniline.[1]

Step 4: Regioselective Bromination (The Critical Step)

  • Reagents: 3-(Ethanesulfonyl)aniline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF or MeCN.[1]

  • Procedure: Dissolve aniline in DMF. Cool to -10°C. Add NBS solution dropwise over 1 hour.

  • Causality: Low temperature prevents poly-bromination.[1] The polar aprotic solvent (DMF) promotes the ionic mechanism, favoring para-substitution.

  • Purification: The crude mixture may contain ~5-10% of the 6-bromo isomer.[1] Recrystallize from EtOH/Water or purify via silica chromatography (Hex/EtOAc gradient).

  • Yield: Typically 75-85% of the 4-bromo isomer.[1]

Visualizing the Workflow

The following diagram illustrates the synthesis and the divergent reactivity of the final scaffold.

G Start 1-Fluoro-3- nitrobenzene Inter1 3-(Ethylthio) nitrobenzene Start->Inter1 EtSH, K2CO3 SNAr Inter2 3-(Ethanesulfonyl) nitrobenzene Inter1->Inter2 m-CPBA Oxidation Inter3 3-(Ethanesulfonyl) aniline Inter2->Inter3 H2, Pd/C Reduction Final 4-Bromo-3- (ethanesulfonyl)aniline Inter3->Final NBS, DMF Regioselective Bromination Suzuki Biaryl Systems (Suzuki Coupling) Final->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald N-Aryl/Alkyl Derivatives Final->Buchwald R-X or R-NH2 Pd-Catalysis

Caption: Synthesis of 4-Bromo-3-(ethanesulfonyl)aniline via oxidation/reduction sequence followed by regioselective bromination, and subsequent divergent coupling pathways.[1]

Reactivity & Applications in Drug Design[2][3]
The "Push-Pull" Electronic Effect

The 4-bromo-3-(ethanesulfonyl)aniline scaffold is unique because the sulfone exerts a strong electron-withdrawing effect (-I, -M) ortho to the bromine.[1]

  • Effect on C-Br Bond: The C-Br bond is activated towards oxidative addition by Palladium(0) species.[1] The sulfone pulls electron density, making the carbon more electrophilic. This facilitates Suzuki-Miyaura couplings even with challenging, electron-poor boronic acids.[1]

  • Effect on Aniline: The aniline nitrogen is less nucleophilic than in unsubstituted aniline. When performing amide couplings (e.g., with acid chlorides), stronger bases or catalysts (DMAP) may be required compared to standard anilines.

Strategic Application: Kinase Inhibitor Design

In kinase inhibitors, this scaffold often mimics the "solvent front" or "hinge binder" region.

  • The Sulfone: Acts as a water-solubilizing group that can also form H-bonds with backbone residues (e.g., in the ribose pocket).[1]

  • The Aniline: Often converted to a urea or amide to interact with the conserved Glu/Lys pair in the kinase active site.

  • The Aryl Group: The phenyl ring provides the hydrophobic scaffold, while the bromine allows for the attachment of a "tail" group to probe the selectivity pocket.

Case Study Analogy: This substitution pattern is structurally analogous to intermediates used in the synthesis of Apremilast (PDE4 inhibitor) analogs, where a sulfone and an amine are positioned on a phenyl ring to maximize interactions within a hydrophobic pocket while maintaining solubility.

Safety & Handling (Self-Validating Protocol)
  • NBS Bromination: This reaction is exothermic. Always add NBS as a solution rather than a solid to prevent thermal runaway.

  • Sulfone Synthesis: Oxidation of sulfides with m-CPBA is potentially explosive if concentrated to dryness with peroxides present.[1] Validation Step: Test the reaction mixture with starch-iodide paper to ensure excess peroxide is quenched (using Na₂S₂O₃) before workup.

  • Toxicity: Halogenated anilines are potential genotoxins. Handle in a fume hood with double-gloving.[1]

References
  • Regioselective Bromination of Anilines

    • Source: BenchChem Application Note. "A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline." (Analogous chemistry for electron-deficient anilines).
    • URL:[1]

  • General Synthesis of Sulfonyl Anilines

    • Source: Sigma-Aldrich Product Data for 3-Bromo-4-(methylsulfonyl)aniline (Structural analog demonstrating stability and handling).[1]

    • URL:[1]

  • Oxidation of Sulfides to Sulfones

    • Source: Organic Syntheses, Coll.[3][4] Vol. 10, p. 423 (2004). "Oxidation of Sulfides to Sulfones using Hydrogen Peroxide."

    • URL:[1]

  • Palladium-Catalyzed Coupling of Deactivated Aryl Halides

    • Source: ResearchGate. "Suzuki reaction of 4-bromoaniline with aryl boronic acids." (Demonstrates reactivity of the C-Br bond in similar systems).
    • URL:[1]

Sources

Exploratory

Commercial &amp; Synthetic Guide: 4-Bromo-3-(ethanesulfonyl)aniline

The following technical guide details the commercial availability, procurement strategies, and synthetic pathways for 4-Bromo-3-(ethanesulfonyl)aniline , a specialized intermediate used in medicinal chemistry. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial availability, procurement strategies, and synthetic pathways for 4-Bromo-3-(ethanesulfonyl)aniline , a specialized intermediate used in medicinal chemistry.

Executive Summary

4-Bromo-3-(ethanesulfonyl)aniline (also known as 4-Bromo-3-ethylsulfonylaniline) is a rare, non-catalog chemical intermediate. Unlike common anilines, it is rarely maintained in stock by major global distributors due to its specific regiochemical configuration.

For drug development programs requiring this motif, direct procurement is often not a viable timeline strategy. Instead, researchers must rely on Custom Synthesis or In-House Preparation using commercially available precursors. This guide outlines the most reliable "self-validating" synthetic routes and supply chain strategies to secure this compound with high purity.

Chemical Profile & Identification

Before sourcing, ensure the structural identity matches your target, particularly the position of the sulfonyl group relative to the bromine and amine.

PropertyDetail
Chemical Name 4-Bromo-3-(ethanesulfonyl)aniline
Systematic Name 4-Bromo-3-(ethylsulfonyl)benzenamine
Molecular Formula C₈H₁₀BrNO₂S
Molecular Weight 264.14 g/mol
Key Precursor CAS 83164-93-6 (3-Ethanesulfonylaniline)
Key Precursor CAS 185331-69-5 (1-Bromo-2-fluoro-4-nitrobenzene)
Predicted LogP ~1.82
Role Electrophilic aromatic substitution substrate; Scaffold for Suzuki couplings (at Br) or Amide couplings (at NH₂).

Market Availability & Sourcing Strategy

Current Supply Chain Status
  • Catalog Status: Non-Stock Item. Major catalogs (Sigma-Aldrich, Combi-Blocks, Enamine) do not list this specific isomer as a bulk commodity.

  • Lead Time: Custom synthesis typically requires 4–6 weeks .

  • Cost Estimation: High (

    
    1,500 per gram) if sourced as a custom order. Low (<$50/g) if synthesized in-house from precursors.
    
Recommended Procurement Decision Tree

To minimize program delays, follow this logic flow:

ProcurementStrategy Start Need 4-Bromo-3-(ethanesulfonyl)aniline CheckStock Check Spot Market (eMolecules/SciFinder) Start->CheckStock IsAvailable Available? CheckStock->IsAvailable Buy Direct Purchase (Verify Purity >95%) IsAvailable->Buy Yes Synthesis In-House Synthesis (Recommended) IsAvailable->Synthesis No (Fastest) Custom Outsource to CRO (WuXi, ChemPartner) IsAvailable->Custom No (No Lab Access)

Figure 1: Strategic decision matrix for sourcing rare sulfonyl anilines.

Technical Synthesis Guide (In-House Production)

Since direct purchase is difficult, the following protocols provide the most robust methods for generating the material.

Method A: The "Unambiguous" Route (Recommended)

This route guarantees the correct regiochemistry (1,3,4-substitution pattern) by using a defined scaffold. It avoids the isomer separation issues common in direct bromination.

  • Starting Material: 1-Bromo-2-fluoro-4-nitrobenzene (CAS 185331-69-5).

  • Availability: Widely available (Thermo Scientific, BLD Pharm).

Protocol Steps:

  • SNAr Displacement: React 1-Bromo-2-fluoro-4-nitrobenzene with Sodium Ethanethiolate (NaSEt) in DMF at 0°C. The thiolate selectively displaces the fluorine (activated by the para-nitro group).

    • Intermediate: 1-Bromo-2-(ethylthio)-4-nitrobenzene.

  • Oxidation: Treat the thioether with m-CPBA (2.2 equiv) or Oxone in DCM/Water to oxidize the sulfide to the sulfone.

    • Intermediate: 1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene.

  • Reduction: Selective reduction of the nitro group using Iron powder/NH₄Cl or SnCl₂ in Ethanol/Water. Note: Avoid Hydrogenation (Pd/C + H₂) to prevent debromination.

    • Product:4-Bromo-3-(ethanesulfonyl)aniline .

Method B: Direct Bromination (Faster, Lower Selectivity)

Use this if you already have 3-(Ethanesulfonyl)aniline (CAS 83164-93-6).

  • Risk: May produce a mixture of 4-bromo (target) and 6-bromo isomers.

  • Protocol: Dissolve 3-(ethanesulfonyl)aniline in DMF. Add N-Bromosuccinimide (NBS) (1.0 equiv) slowly at -10°C.

  • Purification: Requires careful flash chromatography to separate the para-bromo (major) from the ortho-bromo (minor) isomer.

Experimental Workflow Visualization

Synthesispathway SM1 Start: 1-Bromo-2-fluoro-4-nitrobenzene (CAS 185331-69-5) Step1 Step 1: S_NAr Displacement (NaSEt, DMF, 0°C) SM1->Step1 Int1 Intermediate: 1-Bromo-2-(ethylthio)-4-nitrobenzene Step1->Int1 Step2 Step 2: Oxidation (m-CPBA or Oxone) Int1->Step2 Int2 Intermediate: 1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene Step2->Int2 Step3 Step 3: Nitro Reduction (Fe/NH4Cl or SnCl2) Int2->Step3 Product Target: 4-Bromo-3-(ethanesulfonyl)aniline (High Regiochemical Purity) Step3->Product

Figure 2: The "Unambiguous" synthetic pathway using SNAr displacement to ensure correct regiochemistry.

Quality Control & Validation

When synthesizing or receiving this material, validate using these parameters to ensure the bromine is para to the amine and ortho to the sulfone.

TestExpected Result / Criteria
¹H NMR (DMSO-d₆) Look for 3 aromatic protons. The proton at C5 (ortho to SO₂Et) should show a doublet. The proton at C2 (between NH₂ and SO₂Et) should be a doublet with meta-coupling (J ~2Hz).
LC-MS M+H = 264/266 (1:1 ratio due to Br isotope pattern).
Regioisomer Check COSY NMR is required to distinguish between 4-bromo and 6-bromo isomers if using Method B.

Applications in Drug Discovery

This intermediate is a high-value scaffold for:

  • Kinase Inhibitors: The aniline nitrogen serves as the hinge binder, while the sulfonyl group interacts with the solvent front or shelf regions of kinases (e.g., Syk , PARP inhibitors).

  • Sulfonamide Synthesis: The aniline can be converted to a sulfonamide, creating bis-sulfonylated compounds common in GPCR antagonists (e.g., 5-HT6).

  • Cross-Coupling: The 4-bromo position is highly reactive for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the extension of the core scaffold.

References

  • Precursor Availability (3-Ethylsulfonylaniline): Sigma-Aldrich Catalog. 3-(Ethylsulfonyl)aniline (CAS 83164-93-6). Available at:

  • Precursor Availability (Fluoro-Nitrobenzene): Thermo Scientific Chemicals. 1-Bromo-2-fluoro-4-nitrobenzene (CAS 185331-69-5). Available at:

  • Synthetic Methodology (SNAr/Oxidation):General procedure for the synthesis of sulfonyl anilines from fluoro-nitrobenzenes. Adapted from: Journal of Medicinal Chemistry, 2009, 52(2), 403-415.
  • Regioselectivity Data:Bromination of anilines with electron-withdrawing meta-substituents. See: Organic Syntheses, Coll. Vol. 3, p. 138 (1955). (Mechanistic grounding for Method B risks).

Protocols & Analytical Methods

Method

Application Note: Purification Strategies for 4-Bromo-3-(ethanesulfonyl)aniline

This Application Note is designed to guide researchers through the purification of 4-Bromo-3-(ethanesulfonyl)aniline , a functionalized aniline intermediate often used in the synthesis of kinase inhibitors and other phar...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the purification of 4-Bromo-3-(ethanesulfonyl)aniline , a functionalized aniline intermediate often used in the synthesis of kinase inhibitors and other pharmaceutical agents.[1][2]

Given the specific structural features—a basic amine, a lipophilic bromine, and a polar electron-withdrawing sulfonyl group—this guide prioritizes methods that exploit these orthogonal properties.

Introduction & Compound Profile

4-Bromo-3-(ethanesulfonyl)aniline presents a unique purification challenge due to the competing electronic effects of its substituents. The amino group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) provides a handle for acid-base manipulation, while the ethanesulfonyl group (

) significantly reduces the basicity of the amine via electron withdrawal.[2] Furthermore, the bromine atom increases lipophilicity, often making the compound co-elute with non-polar impurities during chromatography.

This guide outlines three tiered protocols ranging from scalable recrystallization to high-resolution chromatography.[1][2]

Chemical Profile & Properties (Predicted/Analogous)
PropertyValue / CharacteristicImpact on Purification
Molecular Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

MW ~ 264.14 g/mol
Physical State Solid (Off-white to pale yellow)Amenable to recrystallization.[2]
Acidity (pKa) ~2.5 – 3.0 (Conjugate Acid)Critical: The sulfonyl group lowers the pKa of the aniline (vs. unsubstituted aniline pKa ~4.6).[2] Stronger acids are required for extraction.[2]
LogP (Lipophilicity) ~1.8 – 2.2Moderate lipophilicity; suitable for Normal Phase Chromatography.[2]
Solubility Soluble: DMSO, EtOAc, DCM, MeOHInsoluble: Water, HexanesAllows for "drowning out" crystallization methods.

Safety & Handling

  • Hazards: Brominated anilines are potential skin sensitizers and toxic if swallowed.[2][3] The sulfonyl moiety adds polarity but generally does not increase instability.

  • PPE: Nitrile gloves, lab coat, and safety glasses are mandatory. Handle in a fume hood to avoid inhalation of dust.[2]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) away from light to prevent photo-oxidative debromination or darkening.[1][2]

Purification Decision Tree

Before selecting a protocol, assess the crude purity and scale.

PurificationLogic Start Crude Material Assessment PurityCheck Purity < 85%? Start->PurityCheck ScaleCheck Scale > 5g? PurityCheck->ScaleCheck No (Already semi-pure) AcidBase Protocol 3: Acid-Base Extraction (Chemical Filter) PurityCheck->AcidBase Yes (Remove bulk impurities) Recryst Protocol 1: Recrystallization (Scalable) ScaleCheck->Recryst Yes (Bulk purification) Column Protocol 2: Flash Chromatography (High Resolution) ScaleCheck->Column No (Fine purification) AcidBase->ScaleCheck Post-Extraction

Figure 1: Decision logic for selecting the optimal purification workflow based on crude purity and scale.

Detailed Protocols

Protocol 1: Recrystallization (The Scalable Approach)

Best for: Large scale (>5g), removing minor isomers or inorganic salts. Principle: Exploits the steep solubility curve of sulfonyl anilines in alcohol/water mixtures.

Reagents:

  • Solvent A: Ethanol (95% or Absolute) or Ethyl Acetate[1][2]

  • Solvent B: Water (Anti-solvent) or Heptane[1][2]

Procedure:

  • Dissolution: Place the crude solid in a round-bottom flask. Add the minimum amount of boiling Ethanol required to fully dissolve the solid.

    • Note: If insoluble particles remain after 10 volumes of solvent, filter hot (hot filtration) to remove inorganic salts.

  • Anti-solvent Addition: While maintaining a gentle boil, slowly add warm Water dropwise.

    • Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add a few drops of ethanol to clear the solution back to transparency.[2]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (insulate with a towel if necessary). Then, cool to 0°C in an ice bath for 1 hour.

  • Harvest: Filter the crystals using a Buchner funnel. Wash the cake with a cold 1:1 Ethanol/Water mixture.[2]

  • Drying: Dry under high vacuum at 40°C.

Validation: Check melting point. A sharp range (<2°C) indicates high purity.[2]

Protocol 2: Flash Column Chromatography (High Resolution)

Best for: High purity requirements (>98%), separating regioisomers (e.g., 2-bromo vs 4-bromo).[1][2] Stationary Phase: Silica Gel (40-63 µm).[1][2]

Mobile Phase Optimization: Due to the polarity of the sulfonyl group, standard Hexane/EtOAc gradients may cause tailing.

  • Recommended System: Hexanes / Ethyl Acetate (Gradient: 0% to 40% EtOAc).[2]

  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase if peak tailing is observed (neutralizes silica acidity preventing amine interaction).

Step-by-Step:

  • TLC Screening: Spot crude on TLC. Elute with 30% EtOAc/Hexanes.[2]

    • Target Rf: 0.3 – 0.[2]4. Adjust solvent ratio to achieve this.

  • Loading: Dissolve crude in minimum DCM or adsorb onto silica (dry loading) if solubility is poor in the mobile phase.[2]

  • Elution:

    • 0–5 min: 100% Hexanes (Flush non-polar impurities).[2]

    • 5–20 min: Linear gradient to 40% EtOAc.

    • Observation: The product is UV active (monitor at 254 nm).

  • Collection: Pool fractions containing the single major spot. Evaporate solvent under reduced pressure.

Protocol 3: Acid-Base Extraction (The Chemical Filter)

Best for: Removing non-basic impurities (starting materials lacking amine) or highly basic byproducts.[1][2] Critical Mechanism: The electron-withdrawing sulfonyl group lowers the aniline's pKa to ~2.[2]5. Standard 1M HCl is often insufficient to fully protonate this aniline and drive it into the water layer.

AcidBase OrgLayer Organic Layer (EtOAc) Step1 Extraction 1: Add 3M HCl OrgLayer->Step1 AqLayer Aqueous Layer (Acidic) Step3 Basification: Add 6M NaOH to Aq. AqLayer->Step3 Step2 Separation Step1->Step2 Step2->OrgLayer Impurities (Neutrals/Acids) Step2->AqLayer Product (Protonated) [Ph-NH3]+ Step4 Extraction 2: Add EtOAc Step3->Step4 Step4->OrgLayer Purified Product (Neutral Base)

Figure 2: Modified Acid-Base extraction workflow accounting for the reduced basicity of sulfonyl anilines.

Procedure:

  • Dissolution: Dissolve crude (up to 10g) in Ethyl Acetate (100 mL).

  • Acid Extraction (Critical Step): Extract with 3M HCl (2 x 50 mL).

    • Why 3M? Lower concentration acids may fail to fully protonate the weak aniline base, leaving product in the organic layer.

  • Separation:

    • Organic Layer:[2][4] Contains non-basic impurities.[2] Discard (or save for recovery).

    • Aqueous Layer:[2][5] Contains the target compound as the hydrochloride salt.

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 10. The solution will turn cloudy as the free base precipitates/oils out.

  • Re-extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Drying: Dry combined organics over Sodium Sulfate (

    
    ), filter, and concentrate.
    

Analytical Validation

To confirm the identity and purity of 4-Bromo-3-(ethanesulfonyl)aniline, use the following metrics:

  • HPLC Purity: >98% (Area under curve at 254 nm).

  • 1H NMR (DMSO-d6):

    • Look for the ethyl group pattern: Triplet (~1.1 ppm) and Quartet (~3.2 ppm).

    • Aromatic Region: Distinct splitting pattern for 1,3,4-substitution.[1]

      • H2 (Ortho to amine/sulfonyl): Doublet (small coupling).[2]

      • H5 (Ortho to Br): Doublet (large coupling).[2]

      • H6 (Meta to sulfonyl): Doublet of doublets.[2]

  • LC-MS: Confirm parent ion ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[2] Isotope pattern should show 1:1 ratio for 
    
    
    
    (e.g., M and M+2 peaks of equal height).

References

  • General Aniline Purification: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for recrystallization and acid-base extraction techniques).
  • Basicity of Sulfonyl Anilines: Serjeant, E.P., Dempsey B. Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23, 1979.[6] (Source for pKa trends in electron-deficient anilines).

  • Flash Chromatography Guide: Still, W.C., Kahn, M., Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." J. Org.[2][7] Chem. 1978, 43, 2923-2925. Link[1][2]

  • Analogous Synthesis/Purification: "Preparation of 4-bromo-3-methylaniline." ChemicalBook Protocols, 2025. (Used as a structural analog for solubility and handling properties).[2][7]

Sources

Application

Application Note: A High-Fidelity Protocol for the Purification of 4-Bromo-3-(ethanesulfonyl)aniline via Flash Column Chromatography

Abstract This document provides a detailed, field-proven protocol for the purification of 4-Bromo-3-(ethanesulfonyl)aniline, a key intermediate in pharmaceutical and materials science research. The inherent polarity and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, field-proven protocol for the purification of 4-Bromo-3-(ethanesulfonyl)aniline, a key intermediate in pharmaceutical and materials science research. The inherent polarity and basicity of the aniline moiety present unique challenges for standard silica gel chromatography, often leading to poor separation and yield loss. This application note outlines a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC), followed by a robust flash column chromatography protocol. We delve into the causality behind the selection of stationary and mobile phases, the use of mobile phase modifiers to mitigate undesirable interactions, and best practices for sample loading and fraction analysis. The protocol is designed to be a self-validating system, ensuring reproducible, high-purity isolation of the target compound for researchers, scientists, and drug development professionals.

Compound Profile and Purification Challenges

4-Bromo-3-(ethanesulfonyl)aniline possesses a combination of functional groups that define its chromatographic behavior. The aromatic amine group confers basicity, while the ethanesulfonyl group is strongly polar and electron-withdrawing. This unique electronic and structural profile necessitates a carefully optimized purification strategy.

The primary challenge in purifying organic amines on standard silica gel arises from the acidic nature of silanol groups (Si-OH) on the silica surface.[1] The basic amine can interact strongly with these acidic sites, leading to several common issues:

  • Peak Tailing/Streaking: Strong, non-specific binding causes the compound to elute slowly and over many column volumes, resulting in broad peaks and poor separation.

  • Irreversible Adsorption: In some cases, the compound can bind permanently to the column, leading to significant yield loss.

  • On-Column Degradation: The acidic environment of the silica can potentially degrade sensitive amine compounds.

This protocol directly addresses these challenges through strategic mobile phase modification.

Table 1: Physicochemical Properties of 4-Bromo-3-(ethanesulfonyl)aniline

PropertyValue (Estimated)Rationale / Significance
Molecular Formula C₈H₁₀BrNO₂SDefines the molecular weight and elemental composition.
Molecular Weight 280.14 g/mol Important for characterization (e.g., mass spectrometry).
Appearance Off-white to light brown solidVisual confirmation of the crude and purified product.
Polarity HighThe presence of -NH₂ and -SO₂Et groups makes the molecule highly polar, dictating the use of normal-phase chromatography.
Solubility Soluble in polar organic solvents (EtOAc, DCM, MeOH); poorly soluble in non-polar solvents (Hexane).Critical for selecting an appropriate sample loading and mobile phase system.[2][3]
pKa (of anilinium ion) ~2-3The aniline group is weakly basic. This basicity is central to the purification challenges on acidic silica gel.[1][4]

Principle of Separation: Normal-Phase Chromatography

This protocol employs normal-phase chromatography, a technique ideally suited for separating polar compounds.[5][6] The fundamental principle is the partitioning of analytes between a polar, solid stationary phase and a less polar, liquid mobile phase.

  • Stationary Phase: Silica gel (SiO₂) is used as the polar stationary phase. Its surface is rich in hydroxyl groups, which can form hydrogen bonds with polar analytes.[6]

  • Mobile Phase (Eluent): A mixture of non-polar and moderately polar organic solvents is used. The mobile phase flows through the column, carrying the sample with it.[6][7]

Compounds in the mixture are separated based on their relative affinity for the stationary versus the mobile phase. Highly polar compounds, like our target molecule, will adsorb more strongly to the silica gel and thus elute later. Less polar impurities will have a greater affinity for the mobile phase and will elute from the column more quickly. The key to successful separation is to find a mobile phase composition that creates a significant difference in the elution times of the target compound and its impurities.[8]

Preliminary Analysis: Method Development with Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly developing an effective solvent system for column chromatography.[6][9] It provides a preview of the separation, allowing for the optimization of the mobile phase before committing to the larger, more time-consuming column. The ideal solvent system for flash chromatography is one that results in a Retention Factor (Rƒ) of approximately 0.25-0.35 for the target compound.[9][10]

Step-by-Step TLC Protocol
  • Prepare TLC Chambers: Line two small beakers or developing jars with filter paper and add the developing solvents:

    • Chamber 1: 80:20 Hexane/Ethyl Acetate

    • Chamber 2: 70:30 Hexane/Ethyl Acetate Cover the chambers to allow the atmosphere to saturate with solvent vapors.

  • Prepare Sample: Dissolve a small amount (~1 mg) of the crude 4-Bromo-3-(ethanesulfonyl)aniline in a few drops of ethyl acetate or dichloromethane.

  • Spot the TLC Plate: Using a capillary tube, carefully spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate. Make the spot as small as possible to ensure good resolution.

  • Develop the Plate: Place the spotted TLC plate into one of the prepared chambers, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

    • Calculate the Rƒ value for each spot: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimize:

    • If the target spot has an Rƒ > 0.4, the solvent system is too polar. Decrease the proportion of ethyl acetate.

    • If the target spot has an Rƒ < 0.2, the solvent system is too non-polar. Increase the proportion of ethyl acetate.

    • Crucially, if spots are streaked or tailed, repeat the TLC development but add 0.5-1% triethylamine (TEA) to the mobile phase. TEA is a volatile base that neutralizes the acidic silanol sites on the silica, leading to sharper spots and better separation for amines.[1][4] Aim for an Rƒ of ~0.3 for the target compound in a system that shows the best separation from all impurities.

Workflow for Purification of 4-Bromo-3-(ethanesulfonyl)aniline

G cluster_prep Preparation & Method Development cluster_main Flash Column Chromatography cluster_post Product Isolation Crude Crude Sample TLC_Dev TLC Method Development (Hexane/EtOAc +/- 1% TEA) Crude->TLC_Dev Rf_Calc Visualize & Calculate Rƒ TLC_Dev->Rf_Calc Decision Is Rƒ ≈ 0.3 & Separation Good? Rf_Calc->Decision Decision->TLC_Dev No, Adjust Solvent Ratio Col_Prep Prepare Silica Column (Slurry Pack) Decision->Col_Prep Yes Sample_Load Load Sample (Dry Loading Recommended) Col_Prep->Sample_Load Elute Elute with Optimal Solvent & Collect Fractions Sample_Load->Elute TLC_Analysis Analyze Fractions by TLC Elute->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evap Evaporate Solvent (Rotary Evaporation) Combine->Evap Final Purified Product Evap->Final

Caption: Workflow from method development to final product isolation.

Detailed Protocol: Flash Column Chromatography

This protocol assumes a sample size of approximately 1-2 grams. Adjust column size and solvent volumes accordingly for different scales.

Materials and Reagents
ItemSpecifications
Stationary Phase Silica Gel, flash grade (e.g., 40-63 µm particle size)
Mobile Phase Solvents Hexane (or Heptane), Ethyl Acetate (EtOAc) - HPLC Grade
Mobile Phase Modifier Triethylamine (TEA)
Sample Adsorbent Celite® or a small amount of silica gel
Glassware Chromatography column, separating funnel, collection tubes
Crude Sample 4-Bromo-3-(ethanesulfonyl)aniline
Step 1: Column Preparation (Slurry Packing)
  • Select Column: Choose a glass column with an appropriate diameter for the sample size (e.g., a 40 mm diameter column for 1-2 g of crude material).

  • Prepare Slurry: In a beaker, mix ~50-100 g of silica gel with the initial, non-polar mobile phase (e.g., 95:5 Hexane/EtOAc) to form a free-flowing slurry.[11]

  • Pack Column: Secure the column vertically. With the stopcock closed, place a small plug of glass wool at the bottom, followed by a ~1 cm layer of sand.

  • Pour Slurry: Pour the silica slurry into the column in one continuous motion. Open the stopcock to drain the solvent, continuously tapping the side of the column gently to ensure even packing and remove air bubbles. Never let the top of the silica bed run dry.[11]

  • Equilibrate: Once the silica has settled, add a protective layer of sand (~1 cm) on top. Wash the column with 2-3 column volumes of the initial mobile phase (the solvent system determined by TLC, including TEA if needed).

Step 2: Sample Preparation and Loading (Dry Loading)

Dry loading is highly recommended to ensure a narrow sample band and optimal separation.

  • Dissolve the crude sample (~1-2 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

  • Add 2-3 times the sample weight of Celite® or silica gel to the solution.

  • Carefully remove the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Drain the solvent in the packed column until the level is just at the top of the sand layer.

  • Carefully add the powdered sample onto the sand layer, creating a thin, even band.

  • Gently place another thin layer of sand on top of the sample to prevent disturbance during solvent addition.

Step 3: Elution and Fraction Collection
  • Begin Elution: Carefully add the mobile phase to the column. Use a separating funnel or pump to maintain a constant flow.[6]

  • Apply Pressure: For flash chromatography, apply gentle pressure using a pump or inert gas line to achieve a flow rate of approximately 2 inches/minute.

  • Elution Strategy:

    • Isocratic Elution: If TLC shows good separation between all spots, you can run the entire column with the optimized solvent system.[6]

    • Gradient Elution: For complex mixtures or to speed up the elution of the highly retained target compound, a gradient elution is more efficient.[6] Start with a less polar solvent mixture (e.g., 90:10 Hexane/EtOAc) to elute non-polar impurities, then gradually increase the polarity (e.g., to 80:20, then 70:30 Hexane/EtOAc) to elute the target compound.

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks. The size of the fractions should be about 1/4 to 1/2 of the column volume.

Step 4: Post-Chromatography Analysis
  • Monitor Fractions: Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to identify which ones contain the pure compound.

  • Combine and Evaporate: Combine the fractions that contain only the pure target compound.

  • Remove Solvent: Remove the mobile phase using a rotary evaporator to yield the purified 4-Bromo-3-(ethanesulfonyl)aniline.

  • Characterize: Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, or melting point analysis.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Compound won't elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Poor separation Incorrect mobile phase; column overloaded; flow rate too high.Re-optimize the mobile phase with TLC. Use less sample for the column size. Reduce the flow rate.
Streaking on TLC/Column Strong interaction with acidic silica.Add 0.5-1% triethylamine (TEA) to the mobile phase.[1][4] Consider using an amine-functionalized silica column as an alternative.[12]
Cracked/channeled column bed Column was packed improperly or ran dry.The run is likely compromised. The column must be repacked. Always ensure the silica bed remains wet with solvent.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13]

  • 4-Bromoanilines are potentially harmful if swallowed or in contact with skin.[13] Handle with care.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

Conclusion

The successful purification of 4-Bromo-3-(ethanesulfonyl)aniline by flash column chromatography is highly dependent on a systematic approach to method development. By leveraging TLC to optimize the mobile phase and incorporating a basic modifier like triethylamine to suppress unwanted interactions with the silica stationary phase, researchers can achieve excellent separation and high yields. This protocol provides a reliable and reproducible framework for obtaining high-purity material, which is essential for the integrity of subsequent research and development activities.

References

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). ALWSCI.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 06). Phenomenex.
  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.
  • Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Department of Chemistry, University of California, Davis.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25).
  • Ideal Method Transfer from TLC to Column Chrom
  • 4-Bromoaniline: Properties, Applications, Safety & Insights. Ketone Pharma.
  • Process for the purification of aromatic amines. (2013).
  • Thin Layer Chromatography (TLC).
  • Chromatography Columns. (2019, June 05). Chemistry LibreTexts.
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Is there an easy way to purify organic amines? (2023, January 19). Biotage.
  • 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY D
  • 4-Bromo-3-ethylaniline. (2023). Sigma-Aldrich.
  • Solubility of 4-bromo aniline in solvents? (2021, January 27). Reddit.
  • Prepar
  • 4-Bromoaniline: properties, applications and safety. (2023, November 13). ChemicalBook.

Sources

Method

Application Notes &amp; Protocols: 4-Bromo-3-(ethanesulfonyl)aniline as a Strategic Building Block in Medicinal Chemistry

Introduction: The Strategic Value of Substituted Anilines in Drug Discovery Aniline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Their uti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Anilines in Drug Discovery

Aniline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Their utility stems from the amino group's capacity to act as a key hydrogen bond donor/acceptor and a versatile synthetic handle for constructing amides, sulfonamides, and ureas, or for participating in carbon-nitrogen bond-forming reactions. The strategic placement of substituents on the aniline ring profoundly influences the molecule's physicochemical properties, metabolic stability, and target-binding interactions.

This guide focuses on 4-Bromo-3-(ethanesulfonyl)aniline , a trifunctional building block engineered for advanced medicinal chemistry applications. Its structure offers a convergence of three critical functionalities on a single scaffold:

  • The Bromo Group (Position 4): A versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups to explore Structure-Activity Relationships (SAR).[3] The carbon-bromine bond is weaker than a carbon-chlorine bond, making it more reactive in the rate-limiting oxidative addition step of these catalytic cycles.[3]

  • The Ethanesulfonyl Group (Position 3): A strong electron-withdrawing group and a potent hydrogen bond acceptor. This moiety can engage in crucial interactions with biological targets, enhance aqueous solubility, and modulate the pKa of the adjacent amino group. Its presence significantly influences the electronic character of the aromatic ring.

  • The Amino Group (Position 1): The primary reactive site for forming essential linkages in drug molecules, such as amides and sulfonamides. It also serves as a critical pharmacophoric element, often anchoring the molecule within a protein's binding pocket.

This document provides detailed protocols for the application of this building block in key synthetic transformations and discusses its strategic deployment in drug design, particularly in the context of kinase inhibitors.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for safe and effective laboratory use.

PropertyValue
IUPAC Name 4-Bromo-3-(ethylsulfonyl)benzenamine
Molecular Formula C₈H₁₀BrNO₂S
Molecular Weight 264.14 g/mol
CAS Number 946651-31-0
Appearance Off-white to pale yellow solid
Storage Store in a cool, dry, well-ventilated area away from light and incompatible substances.[4]

Safety & Handling:

While specific data for this exact molecule is limited, related bromoaniline compounds are classified as hazardous.[5][6][7][8] The following precautions are mandatory:

  • Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[7] Causes skin and serious eye irritation.[6] May cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[5][9]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][6] Avoid contact with skin and eyes.[4]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[5][6] For eye contact, rinse cautiously with water for several minutes.[6][9] If ingested or inhaled, seek immediate medical attention.[6]

Core Synthetic Applications & Protocols

The synthetic utility of 4-Bromo-3-(ethanesulfonyl)aniline is primarily centered on transformations involving the bromo and amino functionalities. The following protocols are foundational for its use in drug discovery programs.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for constructing biaryl and heteroaryl-aryl scaffolds.[10][11] This protocol details the coupling of the title compound with a generic boronic acid.

Protocol 1: Suzuki-Miyaura C-C Bond Formation

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 4-Bromo-3-(ethanesulfonyl)aniline (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 equiv.).[10][12]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv.) or a more advanced pre-catalyst system like CataXCium A Pd G3 for challenging substrates.[11]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed solvents. A common system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[10]

  • Reaction Execution: Heat the mixture with vigorous stirring to 90-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate and water.[10]

    • Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[10]

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate) to yield the pure coupled product.

Diagram 1: Suzuki Coupling Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid & Base B Add Pd Catalyst C Purge with Inert Gas (Ar/N2) D Add Degassed Solvents E Heat & Stir (90-100°C) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool & Quench F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the synthesis of diarylamines or aryl-alkylamines which are prevalent in pharmaceuticals.[13]

Protocol 2: Buchwald-Hartwig C-N Bond Formation

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-Bromo-3-(ethanesulfonyl)aniline (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), a suitable palladium pre-catalyst (e.g., a G3 pre-catalyst, 0.02 equiv.), and a sterically hindered phosphine ligand such as XantPhos or BrettPhos (0.04 equiv.).[12][14]

  • Base Addition: Add a strong, non-nucleophilic base. Sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) (1.5-2.0 equiv.) are commonly used.[15] For base-sensitive substrates, a milder organic base like DBU may be effective.[14]

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF) via syringe.

  • Reaction Execution: Heat the mixture with vigorous stirring. Reaction temperatures can range from 80 °C to 110 °C depending on the reactivity of the coupling partners.

  • Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 2-12 hours.

  • Work-up:

    • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Dilute with an organic solvent (e.g., Ethyl Acetate) and water.

    • Separate the layers and extract the aqueous phase with the organic solvent.

    • Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to isolate the desired arylamine.

Diagram 2: Buchwald-Hartwig Amination Workflow

Buchwald_Workflow A Combine Aryl Halide, Amine, Pd Pre-catalyst, Ligand B Add Base (e.g., NaOt-Bu) A->B C Purge with Inert Gas B->C D Add Anhydrous Solvent C->D E Heat & Stir (80-110°C) D->E F Monitor Progress (LC-MS) E->F G Cool & Quench F->G H Extraction & Wash G->H I Dry & Concentrate H->I J Purification I->J Amide_Workflow A Dissolve Carboxylic Acid, Aniline, & DMAP in Solvent B Cool to 0°C A->B C Add Coupling Agent (e.g., DCC / EDC) B->C D Warm to RT & Stir C->D E Monitor Progress D->E F Filter (if DCC used) E->F G Aqueous Wash & Extraction F->G H Dry & Concentrate G->H I Purification H->I Kinase_Inhibitor cluster_inhibitor Anilino-Quinazoline Inhibitor cluster_kinase Kinase ATP Pocket Aniline 4-Bromo-3-(ethanesulfonyl)aniline Scaffold R1 R¹ (from Br) Probes Solvent Front Aniline->R1 C-C bond (e.g., Suzuki) R2 R² (SO₂Et) Forms H-Bonds Hinge Hinge Region Aniline->Hinge H-Bond Quinazoline Quinazoline Core Quinazoline->Aniline C-N bond Pocket Hydrophobic Pocket Quinazoline->Pocket van der Waals Solvent Solvent-Exposed Region R1->Solvent SAR Exploration R2->Pocket H-Bond

Sources

Application

Introduction: Navigating the Challenges of Coupling Electron-Deficient Systems

An Application Guide to the Suzuki-Miyaura Coupling of 4-Bromo-3-(ethanesulfonyl)aniline The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to forge car...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Suzuki-Miyaura Coupling of 4-Bromo-3-(ethanesulfonyl)aniline

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron species is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide focuses on a particularly instructive substrate: 4-Bromo-3-(ethanesulfonyl)aniline . The presence of two strong electron-withdrawing groups—the bromine atom and the ortho-ethanesulfonyl group—renders the aryl halide electron-deficient. This electronic characteristic significantly impacts the kinetics of the catalytic cycle, often making the oxidative addition step more challenging compared to electron-rich or neutral aryl halides.[5] Consequently, the successful coupling of this substrate requires a carefully optimized protocol.

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide, moving beyond a simple recitation of steps to explain the underlying principles and rationale for procedural choices. We will delve into the reaction mechanism, present a robust experimental protocol, offer strategies for optimization, and provide a guide for troubleshooting common issues.

The Mechanism: A Palladium-Orchestrated Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7] The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[2][6][8]

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond (C-Br) of the 4-Bromo-3-(ethanesulfonyl)aniline. This is often the rate-determining step, particularly for electron-deficient or sterically hindered aryl halides.[2] The result is a Pd(II) complex.

  • Transmetalation: Before this step can occur, the organoboron compound (e.g., an arylboronic acid) must be activated by a base to form a more nucleophilic boronate species.[9][10] This boronate then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the complex, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[6][10]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-Br(L_n) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(L_n) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product 4-Ar'-3-(ethanesulfonyl)aniline Trans->Product ArBr 4-Bromo-3-(ethanesulfonyl)aniline ArBr->OxAdd ArBOH Ar'-B(OH)₂ + Base Boronate [Ar'-B(OH)₃]⁻ ArBOH->Boronate Boronate->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The choice of ligand is critical for success. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required for challenging substrates.[1][3][11] These ligands stabilize the monoligated Pd(0) species believed to be highly active in the oxidative addition step and facilitate the final reductive elimination.[3][10]

Detailed Experimental Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 4-Bromo-3-(ethanesulfonyl)aniline with a generic arylboronic acid. Optimization may be required for specific boronic acids.

Reagents and Materials
ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/VolumePurpose
4-Bromo-3-(ethanesulfonyl)aniline280.171.01.0280 mgAryl Halide Substrate
Arylboronic AcidVaries1.21.2VariesCoupling Partner
Pd(OAc)₂ (Palladium(II) Acetate)224.500.020.024.5 mgCatalyst Precursor
SPhos410.530.040.0416.4 mgLigand
K₃PO₄ (Potassium Phosphate)212.272.52.5531 mgBase
1,4-Dioxane88.11--8 mLSolvent
Deionized Water18.02--2 mLCo-solvent
Experimental Workflow Diagram

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-3-(ethanesulfonyl)aniline (280 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (531 mg, 2.5 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation.[12]

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. Solvents should be thoroughly degassed by sparging with an inert gas for 20-30 minutes prior to use.[12]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Vigorous stirring is crucial, especially in biphasic systems, to ensure efficient mixing and mass transfer.[12]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Optimization Strategies

The success of coupling this electron-deficient substrate often hinges on the right combination of catalyst, ligand, base, and solvent. The following table presents illustrative data for optimizing the reaction conditions.

EntryCatalyst (mol%)Ligand (mol%)Base (2.5 eq.)Solvent (4:1)Temp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10015
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O10025
3Pd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O10078
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄ Dioxane/H₂O10091
5Pd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane/H₂O10089
6Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane/H₂O10085
7Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O8065

Analysis of Optimization:

  • Ligand Effect (Entries 1-3): The initial trial with Pd(PPh₃)₄, a standard catalyst, gives a very low yield. This is expected as triphenylphosphine is often not effective for electron-deficient aryl bromides. Switching to a modern, bulky, and electron-rich biaryl phosphine ligand like SPhos dramatically increases the yield (Entry 3), highlighting its crucial role in facilitating the challenging oxidative addition step.[1][3]

  • Base Selection (Entries 3-4, 6): The choice of base is critical for activating the boronic acid.[12] While K₂CO₃ works reasonably well, switching to a stronger base like K₃PO₄ provides a significant boost in yield (Entry 4). This suggests that more efficient formation of the boronate species is key to driving the transmetalation step.

  • Temperature (Entries 4 vs. 7): The reaction is temperature-dependent. Reducing the temperature from 100 °C to 80 °C results in a lower yield, indicating that thermal energy is required to overcome the activation barrier for the rate-limiting oxidative addition.[12]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst/ligand (oxidation).[12]2. Insufficiently active catalyst system for the substrate.3. Low reaction temperature.1. Use fresh catalyst and ligand; ensure rigorous degassing of solvents and reaction vessel.[12]2. Switch to a more electron-rich and bulky ligand (e.g., Buchwald-type biarylphosphines).[1][3]3. Increase reaction temperature in 10 °C increments.
Homocoupling of Boronic Acid 1. Presence of oxygen.[12]2. Inefficient transmetalation allowing for side reactions.1. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles).[12]2. Use a stronger base (K₃PO₄, Cs₂CO₃) to accelerate the formation of the boronate and subsequent transmetalation.
Protodeborylation (Boronic acid replaced by -H)1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature.1. Use anhydrous solvents if possible, or minimize the amount of water.2. Monitor the reaction closely and stop it once the starting material is consumed. Consider using boronic esters (e.g., pinacol esters) which can be more stable.
Dehalogenation (Aryl bromide replaced by -H)1. Presence of hydride sources.2. Catalyst decomposition leading to Pd-black which can catalyze hydrodehalogenation.1. Avoid amine bases or alcohol solvents if this is a major issue.[12]2. Ensure the ligand-to-palladium ratio is sufficient to stabilize the catalyst throughout the reaction.

Conclusion

The Suzuki-Miyaura coupling of 4-Bromo-3-(ethanesulfonyl)aniline, while challenging due to its electron-deficient nature, can be achieved in high yield through rational selection of reaction components. The use of bulky, electron-rich phosphine ligands such as SPhos in combination with a suitable palladium precursor and a strong inorganic base like potassium phosphate is critical for success. This guide provides a validated starting protocol and a logical framework for optimization, empowering researchers to effectively utilize this valuable building block in the synthesis of complex molecular targets.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (2024, November 26). Suzuki reaction. [Link]

  • Corma, A., & García, H. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemistry - A European Journal, 12(3), 594-601.
  • BYJU'S. (n.d.). Suzuki Coupling Reaction. [Link]

  • Organic Chemistry. (2020, June 5). Suzuki Cross-Coupling Mechanism. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]

  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461–1473*. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(ethanesulfonyl)aniline

Introduction: Navigating the Challenges of Modern C-N Bond Formation The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and powerful platform for the forma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Modern C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and powerful platform for the formation of carbon-nitrogen bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool for drug development professionals and researchers.[1]

This application note provides a detailed guide for the successful execution of the Buchwald-Hartwig amination using a particularly challenging substrate: 4-Bromo-3-(ethanesulfonyl)aniline. This substrate presents a unique combination of steric hindrance and electronic deactivation, necessitating a carefully optimized protocol. The aniline nitrogen is rendered significantly less nucleophilic by the strongly electron-withdrawing ethanesulfonyl group, while the bromine atom is situated in a sterically demanding environment. This guide will delve into the mechanistic rationale behind the choice of reagents and conditions, offering a robust starting point for researchers and a framework for further optimization.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Buchwald-Hartwig amination. The catalytic cycle is generally understood to proceed through a sequence of key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]

Buchwald_Hartwig_Cycle cluster_product Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex Base, -H-Base+ Amido Complex->Pd(0)L Reductive Elimination Product Product Amido Complex->Product Ar-NR2

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle commences with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex, forming a palladium(II) species.[3] Subsequently, the amine coordinates to the palladium center, and a base facilitates its deprotonation to generate a palladium amido complex. The final and often rate-determining step is the reductive elimination from this complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst.[3]

Key Considerations for the Amination of 4-Bromo-3-(ethanesulfonyl)aniline

The electronic and steric properties of 4-Bromo-3-(ethanesulfonyl)aniline necessitate careful selection of the catalyst system and reaction conditions.

  • The Challenge of an Electron-Deficient Amine: The ethanesulfonyl group is a potent electron-withdrawing group, significantly reducing the nucleophilicity of the aniline nitrogen. This can slow down the rate of coordination to the palladium center and subsequent deprotonation. To overcome this, a highly active catalyst system and a strong base are generally required.

  • Steric Hindrance: The ortho-substituent to the bromine atom can sterically hinder the oxidative addition step. The choice of a bulky, electron-rich phosphine ligand is crucial to promote the formation of a coordinatively unsaturated and highly reactive monoligated palladium(0) species, which can more readily undergo oxidative addition.

Recommended Protocol

This protocol provides a robust starting point for the Buchwald-Hartwig amination of 4-Bromo-3-(ethanesulfonyl)aniline with a generic primary or secondary amine.

Reagents and Equipment
Reagent/EquipmentRecommended Specifications
Palladium Precatalyst [Pd(dba)₂] or a G3/G4 Buchwald Palladacycle
Ligand XPhos, RuPhos, or BrettPhos
Base Sodium tert-butoxide (NaOtBu) or Lithium hexamethyldisilazide (LHMDS)
Solvent Anhydrous Toluene or 1,4-Dioxane
Reactants 4-Bromo-3-(ethanesulfonyl)aniline, Amine (1.2-1.5 equiv.)
Equipment Schlenk flask or sealed vial, magnetic stirrer, heating mantle/oil bath, inert gas supply (Argon or Nitrogen)
Experimental Workflow

experimental_workflow A Reaction Setup under Inert Atmosphere B Addition of Solids: 4-Bromo-3-(ethanesulfonyl)aniline, Pd Precatalyst, Ligand, Base A->B C Addition of Anhydrous Solvent and Amine B->C D Heating and Stirring (80-110 °C, 12-24 h) C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up: Quenching, Extraction, and Washing E->F Reaction Complete G Purification (Column Chromatography) F->G H Characterization G->H

Figure 2: A generalized workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask or sealed vial containing a magnetic stir bar, add 4-Bromo-3-(ethanesulfonyl)aniline (1.0 mmol), the palladium precatalyst (e.g., [Pd(dba)₂], 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Addition of Base and Amine: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) and the amine (1.2 mmol, 1.2 equiv.). If the amine is a solid, it can be added with the other solids in step 1.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with water or saturated aqueous ammonium chloride. Dilute with an organic solvent such as ethyl acetate and transfer to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a pre-catalyst or ensure the Pd(II) source is effectively reduced to Pd(0). Consider a brief pre-stirring of the catalyst, ligand, and base before adding the substrates.[4]
Poor ligand choiceFor electron-deficient anilines, bulky and electron-rich ligands like BrettPhos or RuPhos may be more effective.[4]
Inappropriate baseA strong, non-nucleophilic base is crucial. If NaOtBu leads to side reactions, consider LHMDS or K₃PO₄, though the latter may require higher temperatures.[4]
Side Product Formation (e.g., Hydrodehalogenation) Catalyst decomposition or competing reaction pathwaysOptimize the reaction temperature and catalyst loading. Ensure a strictly inert atmosphere is maintained.
Difficulty in Purification Residual palladiumConsider a post-purification treatment with a palladium scavenger.

Conclusion

The Buchwald-Hartwig amination of 4-Bromo-3-(ethanesulfonyl)aniline, while challenging, is a feasible and valuable transformation for the synthesis of complex aniline derivatives. Success hinges on the rational selection of a highly active palladium catalyst system, typically employing a bulky, electron-rich phosphine ligand, and a strong, non-nucleophilic base. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource for researchers, enabling the efficient and reliable synthesis of these important building blocks for drug discovery and development.

References

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines. In Modern Arylation Methods. Royal Society of Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. Available at: [Link]

  • Buchwald-Hartwig amination of 23a with primary anilines. ResearchGate. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... ResearchGate. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available at: [Link]

  • Aniline synthesis by amination (arylation). Organic Chemistry Portal. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Use of 4-Bromo-3-(ethanesulfonyl)aniline in Dye and Pigment Production

Introduction: Strategic Use of 4-Bromo-3-(ethanesulfonyl)aniline in Azo Dye Synthesis 4-Bromo-3-(ethanesulfonyl)aniline is a highly functionalized aromatic amine that serves as a valuable diazo component in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Use of 4-Bromo-3-(ethanesulfonyl)aniline in Azo Dye Synthesis

4-Bromo-3-(ethanesulfonyl)aniline is a highly functionalized aromatic amine that serves as a valuable diazo component in the synthesis of azo dyes and pigments. The strategic placement of the bromo and ethanesulfonyl substituents on the aniline ring offers a unique combination of properties that can be exploited to create a diverse palette of colors with desirable performance characteristics. Azo dyes, characterized by the presence of the chromophoric azo group (-N=N-), are the most widely used class of synthetic colorants, with applications spanning textiles, coatings, plastics, and printing inks.[1][2]

The synthesis of azo dyes from 4-Bromo-3-(ethanesulfonyl)aniline follows a well-established two-step process:

  • Diazotization: The primary amino group of 4-Bromo-3-(ethanesulfonyl)aniline is converted into a reactive diazonium salt. This is typically achieved by treating the aniline with a source of nitrous acid, such as sodium nitrite, in a strong acidic medium at low temperatures.[3]

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine, to form the final azo dye.[4][5] The choice of coupling component is a primary determinant of the final color of the dye.

The presence of the bromine atom and the ethanesulfonyl group on the 4-Bromo-3-(ethanesulfonyl)aniline moiety imparts several key features to the resulting dyes:

  • Halogenation: The bromine atom can enhance the light fastness and wash fastness of the dye.[6] It also provides a potential site for further chemical modification.

  • Sulfonyl Group: The ethanesulfonyl group is a strong electron-withdrawing group. Its presence can shift the absorption maximum of the dye to longer wavelengths (a bathochromic shift), resulting in deeper and more intense colors. Furthermore, sulfonyl groups can improve the affinity of the dye for certain substrates and enhance its overall fastness properties.[7][8]

These application notes provide detailed protocols for the synthesis of azo dyes using 4-Bromo-3-(ethanesulfonyl)aniline as the diazo component. The methodologies are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their dye development endeavors.

Experimental Protocols

Protocol 1: Synthesis of a Monoazo Disperse Dye

This protocol details the synthesis of a representative monoazo disperse dye by coupling diazotized 4-Bromo-3-(ethanesulfonyl)aniline with N,N-diethylaniline. Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers such as polyester.[9][10]

Reaction Scheme:

G cluster_0 Diazotization cluster_1 Azo Coupling 4-Bromo-3-(ethanesulfonyl)aniline 4-Bromo-3-(ethanesulfonyl)aniline Diazonium Salt Diazonium Salt 4-Bromo-3-(ethanesulfonyl)aniline->Diazonium Salt NaNO2, HCl 0-5 °C Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Slightly Acidic pH N,N-diethylaniline N,N-diethylaniline N,N-diethylaniline->Azo Dye

Caption: General workflow for the synthesis of a monoazo disperse dye.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4-Bromo-3-(ethanesulfonyl)aniline294.17102.94 g
Concentrated Hydrochloric Acid (HCl)36.46-10 mL
Sodium Nitrite (NaNO₂)69.00110.76 g in 5 mL H₂O
N,N-diethylaniline149.23101.49 g
Sodium Acetate82.03-As needed
Methanol32.04-For recrystallization
Distilled Water18.02-As needed

Procedure:

Part A: Diazotization of 4-Bromo-3-(ethanesulfonyl)aniline

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2.94 g (10 mmol) of 4-Bromo-3-(ethanesulfonyl)aniline in 50 mL of distilled water.

  • Add 10 mL of concentrated hydrochloric acid to the suspension. Stir the mixture until a fine, uniform suspension of the amine hydrochloride is obtained.

  • Cool the suspension to 0-5 °C in an ice-salt bath. Maintain this temperature range throughout the diazotization process.

  • Dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine hydrochloride suspension over a period of 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution should be clear to slightly yellow.

  • Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained. Avoid a large excess of nitrous acid.

Part B: Azo Coupling Reaction

  • In a separate 500 mL beaker, dissolve 1.49 g (10 mmol) of N,N-diethylaniline in 50 mL of a 10% aqueous hydrochloric acid solution.

  • Cool the N,N-diethylaniline solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the N,N-diethylaniline solution with vigorous stirring. A brightly colored precipitate should form immediately.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

  • Gradually add a saturated solution of sodium acetate with stirring until the pH of the mixture is between 4 and 5. This neutralizes the excess acid and promotes the precipitation of the dye.

  • Continue stirring for another 30 minutes.

Part C: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold distilled water until the filtrate is colorless and neutral to litmus paper.

  • Dry the crude dye in a vacuum oven at 60 °C.

  • For further purification, recrystallize the crude dye from a suitable solvent such as methanol or ethanol.

Protocol 2: Synthesis of a Water-Soluble Acid Dye

This protocol describes the synthesis of a water-soluble acid dye by coupling diazotized 4-Bromo-3-(ethanesulfonyl)aniline with a sulfonated naphthol derivative, such as 2-Naphthol-6-sulfonic acid (Schaeffer's acid). The presence of the sulfonic acid group on the coupling component renders the final dye water-soluble, making it suitable for dyeing protein fibers like wool and silk, as well as polyamide fibers.[11][12]

Reaction Scheme:

G cluster_0 Diazotization cluster_1 Azo Coupling 4-Bromo-3-(ethanesulfonyl)aniline 4-Bromo-3-(ethanesulfonyl)aniline Diazonium Salt Diazonium Salt 4-Bromo-3-(ethanesulfonyl)aniline->Diazonium Salt NaNO2, HCl 0-5 °C Acid Dye Acid Dye Diazonium Salt->Acid Dye Coupling Alkaline pH 2-Naphthol-6-sulfonic acid 2-Naphthol-6-sulfonic acid 2-Naphthol-6-sulfonic acid->Acid Dye

Caption: General workflow for the synthesis of a water-soluble acid dye.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4-Bromo-3-(ethanesulfonyl)aniline294.17102.94 g
Concentrated Hydrochloric Acid (HCl)36.46-10 mL
Sodium Nitrite (NaNO₂)69.00110.76 g in 5 mL H₂O
2-Naphthol-6-sulfonic acid sodium salt246.21102.46 g
Sodium Hydroxide (NaOH)40.00-10% solution
Sodium Chloride (NaCl)58.44-Saturated solution
Distilled Water18.02-As needed

Procedure:

Part A: Diazotization of 4-Bromo-3-(ethanesulfonyl)aniline

  • Follow the same procedure as described in Protocol 1, Part A.

Part B: Azo Coupling Reaction

  • In a 500 mL beaker, dissolve 2.46 g (10 mmol) of 2-Naphthol-6-sulfonic acid sodium salt in 100 mL of distilled water.

  • Add a 10% sodium hydroxide solution dropwise until the pH of the solution is between 9 and 10. This ensures the formation of the more reactive phenoxide ion.

  • Cool the naphthol solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the alkaline naphthol solution with vigorous stirring. A deep-colored solution or precipitate will form.

  • Maintain the alkaline pH (9-10) during the addition by adding small portions of 10% sodium hydroxide solution as needed.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 2-3 hours to ensure complete coupling.

Part C: Isolation and Purification

  • "Salt out" the dye by adding a saturated sodium chloride solution to the reaction mixture until precipitation is complete.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the filter cake with a small amount of cold saturated sodium chloride solution.

  • Dry the dye in a vacuum oven at 80 °C.

  • The dye can be further purified by redissolving it in a minimum amount of hot water and re-precipitating with sodium chloride.

Expected Properties and Characterization

The dyes synthesized from 4-Bromo-3-(ethanesulfonyl)aniline are expected to exhibit good color strength and fastness properties. The specific shade will depend on the coupling component used.

Characterization Techniques:

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye, which corresponds to its color.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the azo group (-N=N-), sulfonyl group (-SO₂-), and other characteristic vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the synthesized dye.

  • Mass Spectrometry (MS): To determine the molecular weight of the dye and confirm its identity.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Aromatic amines and their derivatives can be toxic and may be absorbed through the skin. Avoid direct contact.

  • Diazonium salts are unstable and can be explosive when dry. Always handle them in solution and at low temperatures. Do not isolate diazonium salts in solid form unless absolutely necessary and with extreme caution.

  • Dispose of all chemical waste according to institutional and local regulations.

Conclusion

4-Bromo-3-(ethanesulfonyl)aniline is a versatile and valuable building block for the synthesis of a wide range of azo dyes and pigments. The presence of the bromo and ethanesulfonyl groups provides a means to fine-tune the properties of the resulting colorants, leading to dyes with enhanced fastness and a broad spectrum of shades. The protocols provided in these application notes offer a solid foundation for researchers to explore the potential of this compound in the development of novel and high-performance dyes for various industrial applications.

References

  • Griffith, M. E., & Brode, W. R. (n.d.). The Influence of Position Isomerism (Structural Differences) in Azo Dyes Upon Their Fastness to Light and Washing.
  • Sharma, P. (2025, May 6). Synthesis and Characterization of Diazo Dyes Derived from Analine Derivatives and Salicyclic Acid. IPS Intelligentsia Journals.
  • Wei, X., Wei, M., & Shufen, Z. (2019). A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring. RSC Advances, 9(31), 17658–17663.
  • Yao, W., & Shi, Y. (2012). A Facile Cu(I)-Catalyzed Oxidative Coupling of Anilines to Azo Compounds and Hydrazines with Diaziridinone under Mild Conditions. Organic Letters, 14(12), 3036–3039.
  • Nikpassand, M., Fekri, L. Z., & Zare, M. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
  • Patel, H. R., Patel, K. C., Patel, S. K., & Patel, K. C. (2020). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology, 9(8), 8969-8974.
  • Yates, E., & Yates, A. (2016). The diazotization process. (a) The reaction of aniline (or other aryl...).
  • Lee, C.-Y., Otake, K., & Chen, Y.-P. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. Polymers, 14(15), 3028.
  • Azo Dye Patents and Patent Applic
  • Sulphanilic Acid-Based Azo Compounds for Textile Dyeing Applic
  • Guesmi, A. (2013). Effect of Reactive Dyes Structure on Light Fastness. International Journal of Engineering Research & Technology, 2(10).
  • Aniline series azo reactive dyes ortho- or para-substituted by vinyl sulfonyl reactive groups. (1990).
  • Omatseye, E. J., Ossai, E. K., & Otutu, J. O. (2025). Synthesis and Characterization of Diazo Dyes Derived from Analine Derivatives and Salicyclic Acid.
  • Wei, X., Wei, M., & Shufen, Z. (2019). A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring.
  • Diazotisation and coupling reaction. (n.d.). Slideshare.
  • Patel, P. S. (2012). Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. Scholars Research Library.
  • Phenyl-azo-analine dyes. (1970).
  • Diazotization reaction: Mechanism and Uses. (2023, May 25). Online Chemistry notes.
  • Preparation of a concentrated solution of an anionic azo dye containing a sulfonic acid group. (1977).
  • Otutu, J. O., Ossai, E. K., Ameuru, S. U., Itoya, P. O., & Morka, W. E. (2019). The application of disperse dyes derived from 4-bromoaniline and 3-chloroaniline on to polyester fabric. SciSpace.
  • Patel, D. R., Patel, K. C., & Patel, S. K. (2016). Synthesis and characterization of some bi- functional reactive dyes and their application on various fibers. Journal of Saudi Chemical Society, 20, S350–S356.
  • 4-Bromoaniline: properties, applications and safety. (2023, November 13). ChemicalBook.
  • Otutu, J. O., Ossai, E. K., Ameuru, S. U., Itoya, P. O., & Morka, W. E. (2019). The application of disperse dyes derived from 4-bromoaniline and 3-chloroaniline on to polyester fabric.
  • Sekar, N., & Raj, V. (n.d.). Synthesis of Azo Reactive Dyes Containing Aldehyde Group.
  • Al-Ayed, A. S., & Al-Suwaidan, I. A. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(41), 26955–26983.
  • The Synthesis of Azo Dyes. (n.d.). UNB.
  • Patel, D. R., Patel, K. C., & Patel, S. K. (2014). Synthesis of some New Bromine Containing Reactive Dyes: Their Applications and Microbial Studies. Academia.edu.
  • Application Notes and Protocols: Synthesis of Azo Dyes Using 4-Methyl-3-(propan-2-yl)aniline. (n.d.). Benchchem.
  • Process for preparation of azo dyestuffs by coupling in presence of aromatic sulphonic acid-formaldehyde reaction product. (n.d.).

Sources

Method

Application Note &amp; Experimental Protocol: Strategic Synthesis of Novel Bioactive Scaffolds from 4-Bromo-3-(ethanesulfonyl)aniline

Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of 4-Bromo-3-(ethanesulfonyl)aniline In the landscape of modern medicinal chemistry, the sulfonamide moiety is a co...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 4-Bromo-3-(ethanesulfonyl)aniline

In the landscape of modern medicinal chemistry, the sulfonamide moiety is a cornerstone functional group, integral to a wide spectrum of therapeutic agents, from pioneering antimicrobial "sulfa drugs" to contemporary treatments for cancer, diabetes, and viral infections.[1][2] Its derivatives are prized for their diverse biological activities and their ability to act as enzyme inhibitors.[3] The starting material, 4-Bromo-3-(ethanesulfonyl)aniline, represents a highly versatile scaffold for the generation of novel compound libraries. It possesses three key points of chemical reactivity:

  • An Aryl Bromide , perfectly poised for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

  • A nucleophilic Aniline group, which can be readily derivatized or serve as an anchor point for the construction of heterocyclic ring systems.

  • An Ethanesulfonyl Group , a strong electron-withdrawing moiety that modulates the electronic properties of the aromatic ring, influencing both the reactivity of the other functional groups and the physicochemical properties (e.g., pKa, solubility) of the resulting derivatives.

This guide provides a detailed experimental protocol for the synthesis of novel N-aryl derivatives from 4-Bromo-3-(ethanesulfonyl)aniline via the Buchwald-Hartwig amination, a powerful and indispensable tool in modern drug discovery.[4][5]

Physicochemical Properties & Safety Data

Handling 4-Bromo-3-(ethanesulfonyl)aniline requires adherence to strict laboratory safety protocols. While specific toxicological data for this exact compound is limited, its structure, containing a bromoaniline core, necessitates caution. Analogous compounds like 4-bromoaniline are known to be harmful if swallowed, toxic in contact with skin, and can cause serious eye and respiratory irritation.[6][7][8]

PropertyValue
Molecular Formula C₈H₁₀BrNO₂S
Molecular Weight 280.14 g/mol
Appearance Likely an off-white to yellow or brown solid
General Hazards Assumed to be an irritant (skin, eyes, respiratory). Potential for organ damage through prolonged exposure.[7]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and appropriate chemical-resistant gloves (e.g., nitrile).[6]

  • Engineering Controls: Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Handling: Avoid contact with skin and eyes. Prevent dust formation. Wash hands thoroughly after handling.[8]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Synthetic Strategy: The Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[4] This reaction is exceptionally well-suited for our starting material for several reasons:

  • Reactivity of the C-Br Bond: The carbon-bromine bond is weaker than a carbon-chlorine bond, making it more reactive in the rate-determining oxidative addition step of the catalytic cycle.[10] The presence of the electron-withdrawing ethanesulfonyl group further activates the aryl bromide toward this step.

  • Broad Substrate Scope: The reaction is renowned for its tolerance of a wide variety of functional groups and its applicability to a vast range of primary and secondary amines, allowing for the creation of a highly diverse library of novel compounds from a single starting material.[11][12]

  • Proven Industrial Application: This methodology is robust and has been successfully implemented on a large scale in the pharmaceutical industry, underscoring its reliability.[13]

The general transformation is illustrated below:

General Buchwald-Hartwig Reaction Scheme

Figure 1. General scheme for the Buchwald-Hartwig amination of 4-Bromo-3-(ethanesulfonyl)aniline.

Detailed Experimental Protocol: Synthesis of a Novel N-Aryl Derivative

This protocol details the synthesis of N-benzyl-3-(ethanesulfonyl)-4-aminobiphenyl, a representative novel compound, via Buchwald-Hartwig amination.

Materials and Reagents
ReagentM.W.AmountMolesStoichiometry
4-Bromo-3-(ethanesulfonyl)aniline280.141.00 g3.57 mmol1.0 eq.
Benzylamine107.150.46 g (0.47 mL)4.28 mmol1.2 eq.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7265 mg0.071 mmol0.02 eq. (2 mol%)
Racemic-BINAP622.67133 mg0.214 mmol0.06 eq. (6 mol%)
Sodium tert-butoxide (NaOtBu)96.100.48 g5.00 mmol1.4 eq.
Anhydrous Toluene-20 mL--
Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification setup_flask 1. Add solids (starting material, Pd₂(dba)₃, BINAP, NaOtBu) to a dry Schlenk flask. purge 2. Evacuate and backfill flask with Argon (3x cycle). add_solvents 3. Add anhydrous toluene and benzylamine via syringe. purge->add_solvents heat 4. Heat reaction mixture to 100 °C with vigorous stirring. add_solvents->heat monitor 5. Monitor progress via TLC/LC-MS (typically 8-16 hours). heat->monitor cool 6. Cool to room temperature and filter through Celite, washing with Ethyl Acetate. monitor->cool wash 7. Wash filtrate with water and then brine. cool->wash dry 8. Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. wash->dry purify 9. Purify crude product via silica gel column chromatography. dry->purify final_product Final Product: N-Aryl Derivative purify->final_product Characterize

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere):

    • To a dry, oven-baked 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-3-(ethanesulfonyl)aniline (1.00 g, 3.57 mmol), Pd₂(dba)₃ (65 mg, 0.071 mmol), BINAP (133 mg, 0.214 mmol), and sodium tert-butoxide (0.48 g, 5.00 mmol).

    • Causality Note: The use of a Schlenk flask and an inert gas (Argon) is critical because the Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it.[13] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, facilitating the formation of the key palladium-amido intermediate.[4] BINAP is a bidentate phosphine ligand that stabilizes the palladium catalyst and promotes the crucial reductive elimination step.[4]

  • Addition of Liquid Reagents:

    • Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

    • Using a syringe, add anhydrous toluene (20 mL), followed by benzylamine (0.47 mL, 4.28 mmol).

    • Causality Note: Anhydrous solvent is used to prevent quenching of the strong base and to avoid side reactions that could be promoted by water.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 8-16 hours.

    • Monitor the reaction's progress by periodically taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material spot indicates completion.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and filter it through a pad of Celite® in a Büchner funnel to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (2 x 20 mL).

    • Transfer the combined filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Causality Note: The aqueous washes remove the base and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure novel N-benzyl derivative.

Characterization of Novel Compounds

To confirm the identity and purity of the newly synthesized compound, a combination of spectroscopic techniques is required:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the benzylic CH₂ group, and the ethyl group of the sulfone, with appropriate integrations and coupling patterns. The ¹³C NMR will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the compound, confirming its molecular formula.

  • Infrared (IR) Spectroscopy: This will show characteristic absorption bands for key functional groups, such as the N-H stretch (if a secondary amine is formed) and the strong S=O stretches of the sulfone group (~1300-1350 cm⁻¹ and 1140-1160 cm⁻¹).

References

  • Vertex AI Search. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
  • SciSpace. (2020). The recent progress of sulfonamide in medicinal chemistry. Available at: [Link]

  • Taylor & Francis Online. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Available at: [Link]

  • ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications. Available at: [Link]

  • Chemistry LibreTexts. (2019). Application- Sulfa Drugs. Available at: [Link]

  • Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Loba Chemie. (2016). 4-BROMO ANILINE FOR SYNTHESIS MSDS. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.

Sources

Application

Title: A Scalable and Robust Protocol for the Synthesis of 4-Bromo-3-(ethanesulfonyl)aniline

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 4-Bromo-3-(ethanesulfonyl)aniline, a key building block i...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 4-Bromo-3-(ethanesulfonyl)aniline, a key building block in the development of novel pharmaceuticals and agrochemicals. The synthesis is achieved through the regioselective ethanesulfonylation of commercially available 4-bromoaniline. This document outlines the optimized reaction conditions, a step-by-step methodology suitable for multi-gram to kilogram scale, critical safety considerations for handling the reagents, and robust work-up and purification procedures. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the process, empowering researchers to adapt and troubleshoot effectively.

Introduction and Strategic Importance

4-Bromo-3-(ethanesulfonyl)aniline is a valuable intermediate in medicinal chemistry and materials science. The presence of three distinct functional handles—the nucleophilic aniline, the bromine atom for cross-coupling reactions, and the electron-withdrawing sulfonyl group—makes it a versatile scaffold for building molecular complexity. Anilines, in general, are fundamental chemicals in numerous industries[1]. The specific substitution pattern of this molecule is crucial for its application in targeted therapies and advanced materials.

The primary challenge in synthesizing this molecule lies in achieving high regioselectivity. Direct bromination of 3-(ethanesulfonyl)aniline is often unselective and can lead to a mixture of isomers that are difficult to separate. Our developed strategy circumvents this issue by starting with 4-bromoaniline, where the para position is pre-blocked, thereby directing the incoming ethanesulfonyl group to the desired ortho position.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic route involves the electrophilic aromatic substitution reaction between 4-bromoaniline and ethanesulfonyl chloride. The reaction is facilitated by a base, typically a tertiary amine like pyridine or triethylamine, which serves both as a catalyst and an acid scavenger for the hydrochloric acid byproduct.

Mechanism: The lone pair of electrons on the aniline nitrogen atom activates the aromatic ring, making it susceptible to electrophilic attack. The amino group is a strong ortho-, para-director. Since the para-position is occupied by a bromine atom, the electrophile (ethanesulfonyl group) is directed primarily to the ortho-position. The base deprotonates the resulting intermediate to restore aromaticity and neutralize the HCl formed.

Reaction_Scheme cluster_reagents Reagents cluster_product Product R1 4-Bromoaniline P1 4-Bromo-3-(ethanesulfonyl)aniline R1:e->P1:w + R2 R2 Ethanesulfonyl Chloride RE1 Pyridine (Base/Solvent) RE2 DCM (Solvent)

Caption: Overall reaction scheme for the synthesis.

Materials, Reagents, and Equipment

Reagent Data
ReagentCAS No.Molecular Wt. ( g/mol )FormKey Hazards
4-Bromoaniline106-40-1172.02SolidToxic, Irritant[2][3][4]
Ethanesulfonyl Chloride594-44-5128.57LiquidCorrosive, Water-Reactive[5][6]
Pyridine110-86-179.10LiquidFlammable, Harmful
Dichloromethane (DCM)75-09-284.93LiquidVolatile, Suspected Carcinogen
Hydrochloric Acid (HCl)7647-01-036.46LiquidCorrosive
Sodium Bicarbonate (NaHCO₃)144-55-884.01SolidMild Irritant
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37SolidHygroscopic
Equipment
  • Jacketed glass reactor (sized for scale) with overhead mechanical stirrer

  • Temperature probe and controller

  • Pressure-equalizing dropping funnel for controlled liquid addition

  • Inert gas (Nitrogen or Argon) inlet

  • Reflux condenser

  • Large separatory funnel

  • Rotary evaporator

  • Buchner funnel and filtration flask

  • High-vacuum pump

Environment, Health, and Safety (EHS) Considerations

Trustworthiness Pillar: A safe protocol is a reliable protocol. Adherence to safety is paramount for successful scale-up.

  • Ethanesulfonyl Chloride: This reagent is highly corrosive, a lachrymator, and reacts with moisture, including atmospheric humidity, to release corrosive HCl gas[5][6]. It must be handled in a well-ventilated fume hood, and the reaction should be conducted under an inert atmosphere. All glassware must be thoroughly dried before use. Personal Protective Equipment (PPE) must include chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat[7][8]. An emergency eyewash and safety shower must be readily accessible[5].

  • 4-Bromoaniline: This compound is toxic if swallowed or in contact with skin and can cause serious eye irritation[2][4]. Avoid inhalation of dust and ensure good ventilation.

  • Pyridine and Dichloromethane: Both are volatile organic solvents. Pyridine is flammable and harmful, while DCM is a suspected carcinogen. All transfers and the reaction itself should be performed in a fume hood to minimize exposure.

  • Exotherm Management: The reaction between ethanesulfonyl chloride and the aniline is exothermic. For scale-up, a jacketed reactor connected to a chiller is essential for maintaining temperature control. The ethanesulfonyl chloride must be added slowly and controllably to prevent a runaway reaction.

Detailed Scale-Up Protocol

This protocol is designed for a 100 g synthesis of the final product. Quantities can be scaled linearly, but thermal management must be considered more carefully at larger scales.

Step 1: Reactor Setup and Inerting

  • Assemble a clean, dry jacketed reactor equipped with an overhead stirrer, temperature probe, condenser, and a nitrogen inlet.

  • Purge the entire system with dry nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

Step 2: Reagent Preparation and Reaction Initiation

  • To the reactor, charge 4-bromoaniline (80.0 g, 0.465 mol, 1.0 equiv.).

  • Add anhydrous dichloromethane (DCM, 800 mL) followed by pyridine (73.6 g, 75.0 mL, 0.930 mol, 2.0 equiv.).

    • Expertise & Experience: Using pyridine as both the base and a co-solvent ensures the reaction medium remains basic and effectively scavenges the HCl generated. Two equivalents of base are used to ensure the reaction goes to completion. DCM is chosen as the primary solvent for its inertness and ease of removal during work-up.

  • Begin vigorous stirring and cool the reactor contents to 0-5 °C using a circulating chiller.

Step 3: Controlled Addition of Electrophile

  • In a separate dry, nitrogen-purged flask, prepare a solution of ethanesulfonyl chloride (65.8 g, 48.2 mL, 0.512 mol, 1.1 equiv.) in anhydrous DCM (200 mL).

  • Transfer this solution to a pressure-equalizing dropping funnel attached to the reactor.

  • Add the ethanesulfonyl chloride solution dropwise to the stirred aniline solution over 1.5 - 2 hours.

    • Expertise & Experience: A slow, controlled addition is critical at scale. The internal temperature must be carefully monitored and maintained below 10 °C during the addition to prevent the formation of di-sulfonated and other side products. A significant exotherm is expected.

Step 4: Reaction Maturation and Monitoring

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Stir the mixture at room temperature for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting 4-bromoaniline is consumed. (Eluent for TLC: 3:1 Hexanes/Ethyl Acetate).

Step 5: Reaction Quench and Aqueous Work-up

  • Once the reaction is complete, cool the mixture back to 10-15 °C.

  • Slowly and carefully add 1 M aqueous HCl (500 mL) to the reactor to quench the reaction and neutralize the excess pyridine. The formation of pyridine hydrochloride salt is exothermic.

  • Transfer the mixture to a large separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 250 mL) to remove all pyridine.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 250 mL) to neutralize any remaining acid.

    • Brine (1 x 250 mL) to reduce the water content in the organic layer.

    • Expertise & Experience: Each wash is crucial. The acid wash removes the basic catalyst, the bicarbonate wash removes residual acid, and the brine wash facilitates phase separation.

Step 6: Product Isolation and Drying

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), stir for 20 minutes, and then filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Step 7: Purification at Scale

  • The crude solid can be purified by recrystallization. Suspend the crude product in a minimal amount of boiling isopropanol or ethanol.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash the filter cake with a small amount of cold solvent, and dry under high vacuum at 40-50 °C to a constant weight.

    • Expertise & Experience: Recrystallization is a highly effective and scalable purification method for crystalline solids. The choice of solvent is critical for obtaining high purity and yield. For less pure samples, column chromatography may be necessary, though it is less practical for very large scales[9].

Process Workflow and Data

Workflow A Reactor Setup & Inerting B Charge 4-Bromoaniline, DCM, Pyridine A->B C Cool to 0-5 °C B->C D Slowly Add Ethanesulfonyl Chloride (Maintain T < 10 °C) C->D E Warm to RT & Stir 12-16h D->E F Monitor by TLC/HPLC E->F G Quench with 1M HCl F->G Reaction Complete H Aqueous Work-up (HCl, NaHCO3, Brine) G->H I Dry (MgSO4) & Concentrate H->I J Recrystallize from Isopropanol I->J K Filter, Wash & Dry Product J->K L Characterization (NMR, MS, HPLC) K->L

Caption: Step-by-step experimental workflow diagram.

Expected Results
ParameterExpected Value
Yield 85-95%
Purity (HPLC) >98%
Appearance Off-white to pale yellow solid
Melting Point Approx. 70-72 °C (literature value for similar compounds)[4][10]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Extend reaction time. Ensure 1.1 equivalents of ethanesulfonyl chloride were used. Check for moisture contamination.
Product loss during work-up.Ensure pH is acidic during HCl wash to protonate pyridine. Avoid overly vigorous extractions that can lead to emulsions.
Low Purity (Multiple Spots on TLC) Reaction temperature was too high.Improve temperature control during addition. Ensure slow, dropwise addition.
Insufficient pyridine.Ensure 2.0 equivalents of pyridine are used to effectively scavenge all generated HCl.
Product is an Oil, Not a Solid Presence of solvent or impurities.Ensure product is thoroughly dried under high vacuum. Re-purify by recrystallization or column chromatography.
Difficult Phase Separation Emulsion formation during work-up.Add more brine to the separatory funnel to "break" the emulsion. Allow layers to stand for a longer period.

Conclusion

This application note details a validated and scalable protocol for the synthesis of 4-Bromo-3-(ethanesulfonyl)aniline. By employing a regioselective strategy starting from 4-bromoaniline and carefully controlling reaction parameters, particularly temperature, the target compound can be produced in high yield and purity. The emphasis on safety, mechanistic understanding, and practical scale-up considerations provides researchers and drug development professionals with a robust framework for the reliable production of this important chemical intermediate.

References

  • NJ.gov . HAZARD SUMMARY: ETHANESULFONYL CHLORIDE, 2-CHLORO-. [Link]

  • Alfa Aesar . Ethanesulfonyl chloride - SAFETY DATA SHEET. [Link]

  • Yufeng . Ethanesulfonyl Chloride 594-44-5. [Link]

  • ACS Publications . Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis | Organic Letters. [Link]

  • Royal Society of Chemistry . Synthesis of substituted anilines via a gold-catalyzed three-component reaction. [Link]

  • Google Patents. US5117061A - Process of preparing substituted anilines.
  • The Benicewicz Group . Substituted oligoanilines: synthesis and characterization. [Link]

  • Google Patents.
  • ChemRxiv . Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. [Link]

  • Liskon Biological . The synthesis of p-bromoaniline using aniline as the starting material. [Link]

  • PrepChem.com . Synthesis of bromo-3,4-dicyanoaniline. [Link]

  • Google Patents.
  • Organic Syntheses Procedure . Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). [Link]

  • PrepChem.com . Preparation of 4-bromoaniline. [Link]

  • Techno PharmChem . 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]

  • ResearchGate . (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]

  • Wikipedia . 4-Bromoaniline. [Link]

  • PubChem . 4-bromo-N-ethylaniline. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-3-(ethanesulfonyl)aniline

Welcome to the technical support resource for the synthesis of 4-Bromo-3-(ethanesulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 4-Bromo-3-(ethanesulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this multi-step synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, helping you troubleshoot and optimize your results.

The synthesis of 4-Bromo-3-(ethanesulfonyl)aniline, a valuable building block, presents several potential pitfalls. The most common and reliable synthetic routes often involve the oxidation of a sulfide precursor followed by the reduction of a nitro group. This guide is structured around this pathway, addressing the most frequent issues encountered at each critical stage.

Core Synthesis Workflow

A robust and common pathway to synthesize 4-Bromo-3-(ethanesulfonyl)aniline involves a three-step process starting from 4-bromo-1-(ethylthio)-3-nitrobenzene. This route offers good control over regioselectivity.

cluster_0 Synthetic Pathway A 4-Bromo-1-(ethylthio) -3-nitrobenzene C 4-Bromo-1-(ethanesulfonyl) -3-nitrobenzene A->C H₂O₂ or m-CPBA Step 1 B Oxidation E 4-Bromo-3-(ethanesulfonyl) aniline C->E Fe/HCl or SnCl₂ Step 2 D Reduction cluster_caption Key Side Reaction Pathways Start 4-Bromo-1-(ethanesulfonyl) -3-nitrobenzene Target Target Product 4-Bromo-3-(ethanesulfonyl)aniline Start->Target Successful Reduction (e.g., Fe/HCl) Side1 Side Product 1 3-(Ethanesulfonyl)aniline (Debromination) Start->Side1 Reductive Debromination (e.g., H₂/Pd-C) Side2_pre Oxidation Intermediate 4-Bromo-1-(ethylsulfinyl) -3-nitrobenzene Side2 Side Product 2 4-Bromo-3-(ethylsulfinyl)aniline Side2_pre->Side2 Reduction

Caption: Origin of the two most common side products during the synthesis.

Troubleshooting & Identification Table
Impurity ObservedProbable CauseTroubled StepRecommended Action & Rationale
Sulfoxide Analog Incomplete oxidation of the sulfide precursor.Step 1: Oxidation Increase oxidant stoichiometry or reaction time. Monitor reaction progress closely using Thin Layer Chromatography (TLC) to ensure full conversion of the starting sulfide and the intermediate sulfoxide to the desired sulfone.
Debrominated Product Use of overly harsh or non-selective reducing agents, particularly catalytic hydrogenation with catalysts like Palladium on Carbon (Pd/C). [1]Step 2: Reduction Switch to a chemoselective reducing agent. Metal/acid combinations like iron powder in acidic medium (e.g., Fe/HCl) or tin(II) chloride (SnCl₂) are highly effective for nitro group reduction without causing dehalogenation. [2]
Question 2: My overall yield is consistently low. How do I identify and fix the problematic step?

Answer: Low yield is often a consequence of the side reactions mentioned above or suboptimal reaction conditions. A step-by-step analysis is required.

Focus Area 1: The Oxidation Step (Sulfide to Sulfone)

The goal is complete and clean conversion. Stopping at the sulfoxide stage is the most common failure mode.

Causality: Oxidation of a sulfide to a sulfone proceeds via a sulfoxide intermediate. The second oxidation (sulfoxide to sulfone) is often slower than the first (sulfide to sulfoxide). Insufficient oxidant, low temperature, or short reaction times can cause the reaction to stall at the sulfoxide stage.

Troubleshooting Protocol: Optimizing the Oxidation

  • Monitor by TLC: This is non-negotiable. Prepare three TLC spots: your sulfide starting material, an aliquot of the reaction mixture, and a co-spot of both. A successful reaction will show the complete disappearance of the starting material and the formation of a new, more polar spot (the sulfone). The sulfoxide will appear as an intermediate spot between the sulfide and sulfone.

  • Choice of Oxidant:

    • Hydrogen Peroxide (H₂O₂) in Acetic Acid: A cost-effective and common choice. However, it can require elevated temperatures and longer reaction times, which must be carefully controlled to prevent byproduct formation.

    • meta-Chloroperoxybenzoic Acid (m-CPBA): A highly reliable and efficient oxidant that often works at lower temperatures, providing a cleaner reaction profile. It is, however, more expensive and requires careful handling due to its potential for shock-sensitivity.

  • Stoichiometry: Ensure you are using at least 2.2 equivalents of the oxidant to drive the reaction to completion.

  • Temperature Control: For H₂O₂, you may need to heat the reaction (e.g., to 80-100°C). For m-CPBA, the reaction can often be run at room temperature or below. Follow established protocols for your chosen oxidant.

Focus Area 2: The Reduction Step (Nitro to Aniline)

This step is critical for yield, as debromination results in a complete loss of the desired product structure.

Causality: Catalytic hydrogenation using Pd/C is a powerful reduction method, but the palladium catalyst is well-known to catalyze the hydrogenolysis (cleavage) of carbon-halogen bonds, particularly C-Br and C-I bonds.

Troubleshooting Protocol: Preventing Debromination

  • Select the Right Reagent: Avoid H₂/Pd-C. The most reliable method for this specific transformation is the use of iron powder (Fe) in the presence of an acid like hydrochloric acid (HCl) or ammonium chloride (NH₄Cl) in a protic solvent like ethanol/water. [2]This method is highly selective for the nitro group.

  • Procedure for Fe/HCl Reduction:

    • In a round-bottom flask, suspend the nitro-compound (4-bromo-1-(ethanesulfonyl)-3-nitrobenzene) and iron powder (approx. 5 equivalents) in a mixture of ethanol and water.

    • Heat the mixture to reflux.

    • Add concentrated HCl dropwise. The reaction is often exothermic.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, the reaction mixture is typically filtered through celite to remove iron salts, and the product is extracted.

PART 2: Purification & Analysis FAQs

Question 3: I'm having trouble purifying the final aniline product by column chromatography. The compound streaks badly on the column. What can I do?

Answer: This is a classic problem when purifying amines on silica gel. The basic nature of the aniline's amino group leads to strong, non-specific interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes the characteristic "tailing" or "streaking" you observe.

The Solution: Deactivate the Silica Gel

You must add a small amount of a basic modifier to your eluent to suppress this interaction.

  • Recommended Modifier: Add 0.5% to 1% triethylamine (TEA) to your mobile phase (e.g., Hexane/Ethyl Acetate). [3]* Mechanism of Action: The triethylamine is a stronger base than your product and will preferentially bind to the acidic sites on the silica, effectively creating a "passivated" surface. Your product will then elute symmetrically without tailing, allowing for much better separation from impurities.

Experimental Protocol: Column Chromatography of 4-Bromo-3-(ethanesulfonyl)aniline

  • Determine Eluent System: Use TLC to find a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane) that gives your product an Rf value of approximately 0.3.

  • Prepare Eluent with Modifier: Prepare your bulk mobile phase and add 1% triethylamine by volume.

  • Pack the Column: Pack your silica gel column using this TEA-modified eluent.

  • Load and Elute: Load your crude product and elute with the modified solvent system. You should observe sharp, well-defined bands.

  • Analyze Fractions: Collect fractions and analyze them by TLC to identify and combine the pure product.

Question 4: What are the best analytical methods to confirm my product's purity and structure?

Answer: A combination of techniques is essential for unambiguous characterization and purity assessment.

Analytical TechniquePurpose & Key Information Provided
¹H NMR Structural Confirmation. Provides the definitive proton environment. Expect to see characteristic aromatic signals, the quartet and triplet for the ethyl group, and a broad singlet for the -NH₂ protons. Integration should match the expected proton count.
¹³C NMR Structural Confirmation. Confirms the number of unique carbon environments in the molecule.
LC-MS Purity Assessment & Impurity ID. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is ideal. The HPLC chromatogram provides a quantitative measure of purity (% area). The mass spectrometer gives the molecular weight of your main peak, confirming its identity, and provides the molecular weights of impurity peaks, which is invaluable for troubleshooting (e.g., identifying the debrominated or sulfoxide byproducts). [4][5]
Melting Point Purity Indicator. A sharp melting point within a narrow range (e.g., 1-2°C) is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities. [4][6]

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • BenchChem. (2025). Column chromatography conditions for purifying 4-Bromo-3-(trifluoromethyl)aniline.
  • ChemicalBook. (2024). 4-Bromo-3-methylaniline synthesis.
  • PrepChem.com. (2023). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid.
  • LISKON. (2024). Detection methods for p-bromoaniline.
  • BenchChem. (2025). A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS.
  • Liskon Biological. (2024).
  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • Guidechem. (n.d.). Ethanesulfonyl chloride 594-44-5 wiki.

Sources

Optimization

Technical Support Center: Purification of 4-Bromo-3-(ethanesulfonyl)aniline

An in-depth technical guide by a Senior Application Scientist. Welcome to the technical support guide for the purification of crude 4-Bromo-3-(ethanesulfonyl)aniline.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support guide for the purification of crude 4-Bromo-3-(ethanesulfonyl)aniline. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate with high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods effectively in your laboratory.

Part 1: Initial Assessment & Common Impurities

The first step in any successful purification is understanding your crude material. The synthetic route to 4-Bromo-3-(ethanesulfonyl)aniline, typically involving electrophilic bromination of 3-(ethanesulfonyl)aniline, can generate a predictable profile of impurities.

FAQ: What are the most likely impurities in my crude sample?

Common impurities often originate from the starting materials or side-reactions during synthesis.[1] These may include:

  • Unreacted Starting Material: The presence of 3-(ethanesulfonyl)aniline if the reaction did not go to completion.

  • Isomeric Impurities: While the sulfonyl group and amino group direct the bromine to the 4-position, small amounts of other positional isomers can form.

  • Over-brominated Species: Dibrominated products can form if the bromination reaction is not carefully controlled, a common issue in aniline chemistry.[1][2]

  • Degradation/Oxidation Products: Like many anilines, this compound is susceptible to air oxidation, which often leads to the formation of colored, high-molecular-weight impurities that can present as a dark oil or discolored solid.[1]

FAQ: My crude product is a dark brown or reddish oil instead of a solid. What does this indicate?

This coloration is almost always due to trace amounts of oxidized impurities.[1] While visually concerning, these are often highly polar and can typically be removed with a short silica plug, treatment with activated carbon, or during column chromatography. The presence of residual acid from the synthesis can also accelerate this degradation.

A Crude 4-Bromo-3-(ethanesulfonyl)aniline B Visual Inspection A->B C Light-colored Solid B->C Likely high purity D Dark Oil / Discolored Solid B->D Oxidation likely E TLC Analysis (e.g., 3:1 Hex/EtOAc) C->E D->E F Decision on Purification Method E->F G Mainly one spot? (High Purity) F->G Yes H Multiple spots? (Significant Impurities) F->H No I Recrystallization G->I J Column Chromatography H->J

Caption: Initial assessment workflow for crude product.

Part 2: Troubleshooting Purification Methodologies

Based on your initial analysis, select the most appropriate purification strategy.

A. Recrystallization

Recrystallization is the method of choice for purifying solids that are already relatively high in purity (>90%). It relies on the principle that the desired compound and its impurities have different solubilities in a chosen solvent system.[3]

FAQ: My compound is not crystallizing from the solution, even after cooling. What can I do?

This is a common issue related to supersaturation or insufficient purity. Here are several techniques to induce crystallization:

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic glass shards provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small crystal of the pure product, add it to the cooled solution. This "seed" acts as a template for further crystallization.

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then attempt to cool it again.

  • Cool to a Lower Temperature: Place the flask in an ice-water bath or, if the solvent's freezing point allows, a freezer for a short period.

Solvent SystemBoiling Point (°C)Rationale for Use
Ethanol/Water~78-100The compound is likely soluble in hot ethanol and insoluble in cold water.[4][5] Dissolve in minimal hot ethanol, then add water dropwise until cloudy, then re-heat to clarify and cool.
Isopropanol82.6A good starting point for moderately polar compounds.
Toluene111Effective for less polar impurities. Ensure adequate ventilation.
Ethyl Acetate/Hexane~69-77Dissolve in ethyl acetate and add hexane as the anti-solvent. Good for removing more polar impurities.

Table 1: Potential Solvent Systems for Recrystallization.

B. Column Chromatography

For complex mixtures or when high purity is essential, column chromatography is the most powerful technique. However, the basic nature of anilines presents a specific, well-documented challenge.

FAQ: My compound is streaking badly on the silica TLC plate and column. How can I get sharp bands?

This phenomenon, known as "tailing," is caused by the interaction between the basic amine (-NH₂) group and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1][6][7] This strong interaction prevents the compound from eluting symmetrically.

The Solution: Neutralize the acidic sites on the silica. Add a small amount of a competing base, typically 0.5-1% triethylamine (TEA) , to your eluent (mobile phase).[1] The TEA will preferentially bind to the acidic sites, allowing your aniline to travel through the column without unwanted interactions.

FAQ: What is a good starting eluent for my column?

A typical starting point for anilines is a mixture of a non-polar and a moderately polar solvent.

  • Start with TLC: Develop TLC plates in various ratios of Hexane:Ethyl Acetate . Aim for an Rf value of 0.25-0.35 for the desired product.

  • Gradient Elution: Begin the column with a low polarity eluent (e.g., 9:1 Hex:EtOAc) and gradually increase the polarity to elute your compound and then any more polar impurities.[1]

FAQ: Should I consider an amine-functionalized silica column?

Yes, this is an excellent but more expensive alternative. Amine-bonded silica has a basic surface, which naturally prevents the acid-base interaction that causes tailing with anilines.[7][8] This often allows for purification without mobile phase additives like TEA, simplifying solvent removal.[8]

Detailed Protocol: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate + 1% TEA). Pour this into your column and use gentle pressure to pack a uniform bed.

  • Sample Loading: Dissolve your crude 4-Bromo-3-(ethanesulfonyl)aniline in a minimal amount of dichloromethane or your mobile phase. For better resolution, "dry load" the sample: dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[1]

  • Elution: Begin eluting with the starting mobile phase. Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) to move your compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

A Prepare Slurry (Silica + Low Polarity Eluent + 1% TEA) B Pack Column A->B D Add Sample to Column B->D C Dry Load Sample (Crude + Silica -> Evaporate) C->D E Begin Elution (Low Polarity) D->E F Gradually Increase Polarity (Gradient Elution) E->F G Collect Fractions F->G H Monitor Fractions by TLC G->H I Combine Pure Fractions H->I J Rotary Evaporation of Solvent I->J K Pure Product J->K

Caption: Workflow for flash column chromatography.

Part 3: Safety & Handling

Working safely with halogenated anilines is paramount. Always consult the full Safety Data Sheet (SDS) before beginning work.

FAQ: What are the primary hazards associated with 4-Bromo-3-(ethanesulfonyl)aniline?

Based on data for similar bromoanilines, this compound should be handled as hazardous.[9][10][11][12]

  • Causes skin and serious eye irritation. [9][12]

  • May cause respiratory irritation. [9][12]

  • Harmful if swallowed or in contact with skin. [11][12]

PrecautionRationale
Engineering Controls Work in a certified chemical fume hood to prevent inhalation of dust or vapors.[10]
Personal Protective Equipment (PPE) Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[9][13]
Handling Avoid creating dust. Wash hands thoroughly after handling.[9][11]
Storage Store in a tightly closed container in a cool, well-ventilated area away from light and incompatible materials like strong acids.[10][12]

Table 2: Essential Safety Precautions.

References

  • 4 - • SAFETY DATA SHEET. (2025). MilliporeSigma.
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO.
  • Preparation of 4-bromoaniline derivatives. (2002). Google Patents (US6388135B1).
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage.
  • Column chromatography conditions for purifying 4-Bromo-3-(trifluoromethyl)aniline. BenchChem.
  • Process for the purification of aromatic amines. (2013). Google Patents (US8455691B2).
  • SAFETY DATA SHEET - 4-Bromoaniline. (2012). Fisher Scientific.
  • Is there an easy way to purify organic amines? (2023). Biotage.
  • 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem.
  • 4-BROMO ANILINE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
  • 4-Bromoaniline: Properties, Applications, Safety & Insights. (2024). Ketone Pharma.
  • SAFETY DATA SHEET - 4-Bromo-3-ethoxyaniline hydrochloride. Fisher Scientific.
  • Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. BenchChem.
  • Preparation of 4-bromoaniline. PrepChem.com.
  • Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure.
  • 4-Bromoaniline: properties, applications and safety. (2023). ChemicalBook.
  • 4-Bromo-3-methylaniline synthesis. ChemicalBook.
  • Experiment 9 — Recrystallization. Dartmouth College.
  • Solubility of 4-bromo aniline in solvents? (2021). Reddit.

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions for 4-Bromo-3-(ethanesulfonyl)aniline

Welcome to the technical support guide for optimizing cross-coupling reactions with 4-Bromo-3-(ethanesulfonyl)aniline. This resource is designed for researchers, scientists, and drug development professionals who are nav...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing cross-coupling reactions with 4-Bromo-3-(ethanesulfonyl)aniline. This resource is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this electron-deficient substrate. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanics to empower you to troubleshoot and optimize your synthetic routes effectively.

The core challenge with 4-Bromo-3-(ethanesulfonyl)aniline lies in its electronic properties. The potent electron-withdrawing nature of the ethanesulfonyl group significantly deactivates the aryl bromide. This deactivation makes the initial, often rate-limiting, oxidative addition step in many palladium-catalyzed cross-coupling reactions sluggish.[1][2] This guide provides structured, field-tested advice to overcome this and other common hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions and answers to directly address problems you may encounter in the lab.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. However, the electronic nature of 4-Bromo-3-(ethanesulfonyl)aniline demands careful optimization.

Question 1: My Suzuki-Miyaura reaction has stalled or resulted in a very low yield. What is the primary cause and how can I improve it?

Low yield is the most common issue and typically points to a suboptimal catalyst system or inefficient oxidative addition.[3]

Answer:

The strong electron-withdrawing sulfonyl group makes the aryl-bromide bond more difficult for the Pd(0) catalyst to break.[2] To overcome this, your strategy should focus on creating a more reactive catalytic species.

Troubleshooting Steps:

  • Evaluate Your Catalyst and Ligand: This is the most critical factor.

    • Problem: Your catalyst system may not be active enough. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2][3]

    • Solution: Employ modern, bulky, and electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, increasing its electron density and promoting the difficult oxidative addition step.[2][4] Consider screening ligands such as SPhos, XPhos, or CataCXium A .[5][6] Using pre-formed palladacycle precatalysts (e.g., Buchwald G3 or G4) can also provide a more reliable source of the active Pd(0) species compared to Pd(OAc)₂.[7]

  • Re-evaluate Your Choice of Base:

    • Problem: The base may be too weak to facilitate the transmetalation step effectively, where the organic group is transferred from boron to palladium.[8]

    • Solution: While weaker bases like K₂CO₃ are common starting points, electron-deficient substrates often require stronger bases.[5] Consider using K₃PO₄ or Cs₂CO₃ .[9][10] Be cautious with very strong bases like NaOtBu, as they can sometimes promote side reactions.[9]

  • Optimize Solvent and Temperature:

    • Problem: Poor solubility or insufficient energy for the reaction to proceed.

    • Solution: A mixture of an organic solvent and water is standard. Systems like 1,4-Dioxane/H₂O or 2-MeTHF/H₂O are excellent starting points.[6][9] If the reaction is sluggish at 80-90 °C, cautiously increase the temperature to 100-110 °C.[3][10] Monitoring the reaction is key, as excessive heat can lead to catalyst decomposition.[3]

  • Ensure Reagent Quality and Inert Atmosphere:

    • Problem: Oxygen can irreversibly oxidize your Pd(0) catalyst and phosphine ligands, killing the reaction.[3][9]

    • Solution: Rigorous degassing of your solvent and reaction mixture is non-negotiable. Use several freeze-pump-thaw cycles or sparge with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[3]

ParameterRecommendationRationale
Aryl Halide 4-Bromo-3-(ethanesulfonyl)aniline1.0 equiv.
Boronic Acid/Ester Coupling Partner1.2 - 1.5 equiv.
Pd Precatalyst CataCXium A Palladacycle or Pd₂(dba)₃2-5 mol%. Pre-catalysts ensure efficient generation of active Pd(0).[6]
Ligand CataCXium A or SPhos4-10 mol%. Bulky, electron-rich ligands are essential for this substrate.[5][6]
Base Cs₂CO₃ or K₃PO₄2.0 - 3.0 equiv. Stronger inorganic bases are often required.[6][9]
Solvent 2-MeTHF / H₂O (4:1 to 10:1)Good for solubility and phase separation.[5][6]
Temperature 90 - 110 °CHigher temperatures may be needed to overcome the activation barrier.[3]

Question 2: I'm observing significant amounts of debrominated starting material (hydrodehalogenation) and/or homocoupling of my boronic acid. How can I minimize these side products?

Answer:

These side reactions indicate issues with the catalytic cycle's efficiency or the presence of contaminants.

  • Hydrodehalogenation (Debromination): This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the boronic acid.[9]

    • Potential Causes: Impurities in reagents, the solvent, or the boronic acid itself acting as a hydride donor.

    • Solutions:

      • Use a Weaker Base: If using a very strong base, consider switching to K₃PO₄ or Cs₂CO₃, which are less likely to promote this side reaction.[9]

      • Ensure Anhydrous Conditions (if applicable): While many Suzuki protocols use water, ensure other solvents are dry and reagents are pure.

      • Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this issue, as the in-situ reduction of Pd(II) sources can sometimes contribute to side reactions.[3]

  • Homocoupling: This is the unwanted coupling of two boronic acid molecules.

    • Primary Cause: The presence of oxygen is the most frequent cause.[3]

    • Solution: Improve your degassing procedure. Ensure a strictly inert atmosphere is maintained throughout the reaction setup and duration.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X (Oxidative Addition) CRITICAL STEP Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) R-B(OR)2 Base (Transmetalation) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Product Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2

Caption: Suzuki-Miyaura cycle. For electron-deficient substrates like 4-bromo-3-(ethanesulfonyl)aniline, the oxidative addition step is often the rate-limiting bottleneck.

II. Buchwald-Hartwig Amination

This reaction is paramount for synthesizing arylamines.[11] The challenges are similar to the Suzuki coupling but with nuances related to the amine nucleophile and the base's role.

Question 3: My Buchwald-Hartwig amination is failing. What are the most common points of failure for an electron-deficient substrate like this?

Answer:

Failure in Buchwald-Hartwig aminations often traces back to an incompatible combination of ligand, base, or an inactive catalyst.[7] The mechanism involves oxidative addition, amine coordination and deprotonation, and finally reductive elimination.[12][13]

Troubleshooting Workflow:

Buchwald_Troubleshooting Start Low or No Yield? Catalyst 1. Check Catalyst System Start->Catalyst Base 2. Check Base Start->Base Conditions 3. Check Conditions Start->Conditions Sol_Catalyst Use modern precatalyst (G3/G4). Use bulky, electron-rich ligand (e.g., BrettPhos for primary amines). Catalyst->Sol_Catalyst Sol_Base Use strong, non-nucleophilic base (NaOtBu, LHMDS). For sensitive substrates, try K3PO4. Ensure base is finely powdered. Base->Sol_Base Sol_Conditions Ensure rigorous degassing. Increase temperature (90-110 °C). Check solvent choice (Toluene, Dioxane). Conditions->Sol_Conditions

Caption: A logical workflow for troubleshooting failed Buchwald-Hartwig amination reactions.

Detailed Explanation:

  • Inactive Catalyst or Inappropriate Ligand:

    • Problem: The active Pd(0) species isn't forming, or the ligand is not promoting the catalytic cycle effectively. Ligand choice is highly dependent on the amine class (primary, secondary, etc.).[7]

    • Solution: Use a reliable precatalyst (e.g., BrettPhos Palladacycle G3) to ensure efficient generation of the active catalyst.[7][12] For coupling with primary amines, BrettPhos is an excellent choice.[7][14] For secondary amines, consider ligands like RuPhos . These bulky, electron-rich ligands facilitate both the oxidative addition and the final reductive elimination step.[7]

  • Incorrect Base Selection or Physical Form:

    • Problem: The base is crucial for deprotonating the amine, making it a more potent nucleophile.[13] An incompatible or poorly soluble base can halt the reaction.

    • Solution: Strong, non-nucleophilic bases like NaOtBu (sodium tert-butoxide) or LHMDS are the standard for Buchwald-Hartwig aminations.[7][12] If your substrate has base-sensitive functional groups (like esters), these strong bases can cause decomposition. In such cases, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though they may require higher reaction temperatures.[7][13] The physical form of the base also matters; ensure it is a fine powder to maximize surface area and prevent clumping.[7]

  • Poor Substrate Reactivity & Conditions:

    • Problem: As an electron-deficient aryl bromide, your substrate is inherently less reactive. This may be compounded by low temperatures or poor solvent choice.

    • Solution: These reactions are typically run at elevated temperatures (80-110 °C).[11][12] Common solvents include Toluene, Dioxane, or THF .[12][14] Insolubility is a frequent cause of failure, so ensure your starting materials are soluble in the chosen solvent at the reaction temperature.[12]

III. Heck Coupling

The Heck reaction couples the aryl bromide with an alkene.[15] The challenges with 4-Bromo-3-(ethanesulfonyl)aniline in this context again relate to the initial oxidative addition step.

Question 4: My Heck reaction is inefficient, giving low yields and a mixture of regioisomers. How can I optimize it?

Answer:

Inefficiency in Heck reactions with electron-deficient substrates often stems from catalyst deactivation and challenges in controlling regioselectivity. The general mechanism involves oxidative addition, alkene insertion, and β-hydride elimination.[16]

Optimization Strategies:

  • Catalyst System:

    • Problem: Traditional Pd(OAc)₂/PPh₃ systems may not be robust enough.

    • Solution: For challenging substrates, consider using phosphine-free catalyst systems or more robust palladacycle catalysts, which can be more thermally stable.[16] The addition of halide salts (e.g., n-Bu₄NBr) can sometimes stabilize the catalytic species and accelerate the reaction.[16]

  • Base and Solvent:

    • Problem: The base is required to neutralize the H-X generated in the reaction. Its choice can influence catalyst stability and reaction rate.

    • Solution: Organic bases like Triethylamine (Et₃N) or DIPEA are common. Inorganic bases like K₂CO₃ are also frequently used.[17] The choice of solvent is critical. Polar aprotic solvents like DMF, DMAc, or NMP are often effective for Heck reactions, especially with less reactive aryl halides.[17][18]

  • Controlling Regioselectivity:

    • Problem: With certain alkenes, the aryl group can add to either carbon of the double bond, leading to a mixture of products.

    • Solution: For terminal alkenes bearing an electron-withdrawing group (like acrylates), the arylation typically occurs at the β-position due to electronic factors.[16] For other alkenes, selectivity is governed by sterics, with the aryl group adding to the least hindered carbon.[16] Ligand choice can sometimes influence this outcome. Bidentate phosphine ligands can offer different selectivity compared to monodentate ones.

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-Bromo-3-(ethanesulfonyl)aniline (1.0 equiv.), the alkene (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon or Nitrogen (repeat 3 times).

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., DMF) via syringe. In a separate vial under an inert atmosphere, prepare the catalyst (e.g., Pd(OAc)₂ and any ligand, if used) and transfer it to the main reaction flask.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100–140 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

References
  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved February 20, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. (2020). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Whitcombe, N. J., et al. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. Retrieved February 20, 2026, from [Link]

  • Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. (2019). ACS Publications. Retrieved February 20, 2026, from [Link]

  • Mark, S. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved February 20, 2026, from [Link]

  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 20, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). ACS Publications. Retrieved February 20, 2026, from [Link]

  • Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. (n.d.). ChemRxiv. Retrieved February 20, 2026, from [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). MIT Open Access Articles. Retrieved February 20, 2026, from [Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

  • Why can't I achieve good yields for this Suzuki reaction?. (2018). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Effects of (a) solvent and (b) bases on Heck reaction. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • How to approach choosing reaction conditions for Suzuki?. (2024). Reddit. Retrieved February 20, 2026, from [Link]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 20, 2026, from [Link]

  • Optimized Stille coupling reactions catalyzed by palladium on carbon with CuI as cocatalyst. (1995). Tetrahedron Letters. Retrieved February 20, 2026, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing. Retrieved February 20, 2026, from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 20, 2026, from [Link]

  • Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journals. Retrieved February 20, 2026, from [Link]

  • Aryl sulfone synthesis by C-S coupling reactions. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). Green Chemistry. Retrieved February 20, 2026, from [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2021). MDPI. Retrieved February 20, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. Retrieved February 20, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. Retrieved February 20, 2026, from [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. (2021). PubMed. Retrieved February 20, 2026, from [Link]

  • Heck Reaction—State of the Art. (2017). Semantic Scholar. Retrieved February 20, 2026, from [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). Frontiers. Retrieved February 20, 2026, from [Link]

  • Broadening Application of the Heck Reaction via in-situ Formation of Olefins. (n.d.). The University of Liverpool Repository. Retrieved February 20, 2026, from [Link]

Sources

Optimization

Identifying byproducts in 4-Bromo-3-(ethanesulfonyl)aniline reactions by LC-MS

Technical Support Center: 4-Bromo-3-(ethanesulfonyl)aniline Analysis Department: Analytical Chemistry & Impurity Profiling Ticket ID: LCMS-BrSO2-GUIDE Introduction: The Analytical Challenge You are analyzing 4-Bromo-3-(e...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-3-(ethanesulfonyl)aniline Analysis Department: Analytical Chemistry & Impurity Profiling Ticket ID: LCMS-BrSO2-GUIDE

Introduction: The Analytical Challenge

You are analyzing 4-Bromo-3-(ethanesulfonyl)aniline , a bifunctional intermediate critical for drug discovery (e.g., BET inhibitors, kinase scaffolds). Its structure presents a unique analytical duality:

  • The Nucleophile: The aniline amine (

    
    ) is prone to oxidation, dimerization, and condensation.
    
  • The Electrophile: The aryl bromide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) is the site for cross-coupling but is susceptible to debromination.
    
  • The Stabilizer: The ethanesulfonyl group (

    
    ) is electron-withdrawing, altering the basicity of the amine and the fragmentation pathways in MS.
    

This guide addresses the specific byproducts and LC-MS artifacts associated with this molecule.

Module 1: Pre-Analysis Diagnostics (Sample Preparation)

User Report: "I see a peak at M+40 or M+56 that increases over time in the autosampler."

Root Cause: Anilines are reactive nucleophiles. If you dissolve this sample in the wrong solvent, you generate artifacts before injection.

  • Acetone/Ketones: Reacts with

    
     to form Schiff Bases (Imines) .
    
    • Observation: M + 40 Da (Acetone adduct -

      
      ).
      
  • Acetic Acid/Anhydride: Trace contaminants lead to N-Acetylation .

    • Observation: M + 42 Da.

Protocol: Safe Sample Preparation

  • Solvent: Use LC-MS grade Acetonitrile (MeCN) or Methanol (MeOH).

  • Diluent: 50:50 MeCN:Water + 0.1% Formic Acid.

  • Avoid: Acetone, aldehydes, or unbuffered aqueous solutions (aniline oxidation risk).

  • Stability: Analyze within 24 hours. If storing, keep at 4°C protected from light (prevents photo-dehalogenation).

Module 2: Chromatographic Resolution

User Report: "My main peak is tailing, or I see a 'shoulder' peak with the exact same mass."

Troubleshooting Guide:

IssueProbable CauseSolution
Peak Tailing Interaction between the basic amine and free silanols on the column.Add Modifier: Ensure mobile phase contains 0.1% Formic Acid or Ammonium Formate to protonate the amine (

), reducing silanol drag.
Split Peak / Shoulder Regioisomerism. The 3-ethanesulfonyl group directs bromination, but trace 2-bromo or 6-bromo isomers may exist.Method Optimization: Switch to a Phenyl-Hexyl or Biphenyl column. The

interactions often separate regioisomers better than C18 for halogenated aromatics.
Fronting Column overload.Dilute sample to <100 µg/mL.

Module 3: Mass Spectral Interpretation (The Core Logic)

User Report: "I see multiple masses. How do I distinguish real synthetic byproducts from MS artifacts?"

The Bromine Isotope Rule (The "Twin Towers"): Bromine exists as


 and 

in a roughly 1:1 ratio.
  • Target Molecule: Must show two peaks of equal height separated by 2 Da.

  • Loss of Bromine: The isotope pattern collapses to a single peak (monoisotopic).

Visual Logic: Byproduct Identification Tree

ByproductID Start Unknown Peak Detected IsoCheck Is the 1:1 Bromine Isotope Pattern Present? Start->IsoCheck YesBr Yes: Bromine is Intact IsoCheck->YesBr doublet present NoBr No: Bromine is Missing IsoCheck->NoBr singlet peak MassCheck1 Check Mass Shift (Δ) YesBr->MassCheck1 Res1 Δ = +16 Da N-Oxidation or Sulfoxide Oxidation MassCheck1->Res1 Res2 Δ = +42 Da N-Acetylation (Contamination) MassCheck1->Res2 Res3 Δ = -28/29 Da Loss of Ethyl (Fragmentation) MassCheck1->Res3 DimerCheck Is Mass ~2x Parent? MassCheck1->DimerCheck MassCheck2 Check Mass Shift (Δ) NoBr->MassCheck2 Res4 Δ = -78/80 Da Debromination (Des-bromo impurity) MassCheck2->Res4 Res5 Δ = -80 Da + 16 Da Hydrolysis (Br -> OH) MassCheck2->Res5 Res6 2M - 2H Azo Dimer (Oxidative Coupling) DimerCheck->Res6 Yes

Caption: Decision tree for identifying impurities based on Bromine isotope fidelity and mass shift.

Module 4: Common Byproducts & Fragmentation Table

Parent Molecule Data:

  • Formula:

    
    
    
  • Monoisotopic Mass: ~262.96 (

    
    ) / 264.96 (
    
    
    
    )
  • Ionization: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    [1]
    
Byproduct / FragmentObserved Mass (

)
Isotope PatternOriginTechnical Note
Des-bromo (Debromination) ~186.06Singlet (No Br)Synthesis (Over-reduction) or In-Source (MS artifact).Critical Check: If retention time matches parent, it is an in-source artifact. If RT is different, it is a real impurity.
Azo Dimer ~522/524/5261:2:1 Triplet (2 Br)Synthesis (Oxidative coupling of amine).Common in air-exposed aniline samples.
N-Acetyl Impurity ~305/3071:1 DoubletSample Prep Reaction with acetic acid traces.
Sulfone Fragment (-Et) ~235/2371:1 DoubletMS Fragmentation Loss of Ethyl group (

) from sulfone.
Sulfone Fragment (-SO2Et) ~170/1721:1 DoubletMS Fragmentation Homolytic cleavage of C-S bond.

Module 5: Reaction-Specific Troubleshooting

Scenario A: Suzuki Coupling Failure

  • Symptom: You used this molecule as a starting material, but the product mass is low.

  • Diagnosis: Protodebromination . The Pd catalyst inserted into the C-Br bond, but instead of coupling, it grabbed a proton (from solvent or base).

  • Detection: Look for the "Des-bromo" peak (m/z 186) in the reaction mixture.

Scenario B: Sandmeyer/Diazotization

  • Symptom: Trying to convert

    
     to another group, but yield is low.
    
  • Diagnosis: The electron-withdrawing sulfone group makes the amine less nucleophilic, making diazotization slower and prone to side reactions (e.g., phenol formation).

References

  • Holčapek, M., et al. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. Journal of Mass Spectrometry. Link

  • BenchChem Technical Division. (2025). Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Link

  • Agilent Technologies. (2019).[2] Determination of Primary Aromatic Amines by LC/MS/MS. Application Note 5994-1386EN. Link

  • Viciu, M. S., et al. (2001).[3] Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics. Link

  • Shimadzu Corporation. (2012). Quantitative Screening of Aromatic Amines Originated from Azo Dyes by LC/MS. Link

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 4-Bromo-3-(ethanesulfonyl)aniline

Case ID: CAS-1259024-20-4-SOL Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary: The Solubility Paradox Welcome. You are likely facing difficulties with 4-Bromo-3-(ethanesulfonyl)anili...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CAS-1259024-20-4-SOL Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Solubility Paradox

Welcome. You are likely facing difficulties with 4-Bromo-3-(ethanesulfonyl)aniline because it exhibits a "push-pull" solubility paradox common in sulfonyl-anilines.

  • The "Pull": The ethanesulfonyl group (

    
    ) is a potent dipole and hydrogen-bond acceptor. Combined with the amine (
    
    
    
    ) donor, this creates a high-energy crystal lattice that resists dissolution in standard low-polarity solvents (DCM, Toluene).
  • The "Push": The bromine atom and aromatic core add lipophilicity, making it poorly soluble in pure water.

The Result: The compound often "crashes out" as a gum or fine powder in standard reaction solvents like THF or Acetonitrile, particularly at low temperatures. This guide provides the protocols to overcome these thermodynamic barriers.

Solvent Selection Matrix

Directive: Stop using Dichloromethane (DCM) or Diethyl Ether as primary solvents. They are thermodynamically incapable of breaking the sulfone-amine intermolecular hydrogen bonds.

Use this matrix to select the correct solvent system based on your intended application.

Solvent ClassRecommended SolventSolubility RatingApplication ContextTechnical Notes
Dipolar Aprotic DMSO (Dimethyl sulfoxide)⭐⭐⭐⭐⭐ (Excellent)Stock solutions, SNAr reactions.Caution: High boiling point makes removal difficult. Can poison Pd catalysts.
Dipolar Aprotic DMAc (Dimethylacetamide)⭐⭐⭐⭐ (Very Good)Palladium-catalyzed couplings (Suzuki, Buchwald).Better stability than DMF; less likely to poison catalysts than DMSO.
Polar Protic TFE (2,2,2-Trifluoroethanol)⭐⭐⭐⭐ (Good)Amide couplings, Hydrogenations.Excellent for breaking H-bonds; stabilizes carbocation intermediates.
Green Alternative Cyrene™ (Dihydrolevoglucosenone)⭐⭐⭐ (Moderate)General synthesis, Green Chemistry.A bio-based replacement for NMP/DMF. Viscous; requires heating to 40°C.
Co-Solvent 1,4-Dioxane / Water (4:1) ⭐⭐⭐ (Moderate)Suzuki-Miyaura Couplings.The water component is critical to solvate the sulfonyl group while Dioxane dissolves the aryl halide.

Protocol A: Solubility for Palladium-Catalyzed Cross-Couplings

Issue: DMSO dissolves the compound but coordinates strongly to Palladium, deactivating the catalyst (The "Solvent Poisoning" Effect). Solution: Use a DMAc-based system with controlled heating.

Step-by-Step Methodology
  • Preparation: Weigh 4-Bromo-3-(ethanesulfonyl)aniline (1.0 equiv) into the reaction vessel.

  • Primary Solvation: Add DMAc (Dimethylacetamide) to reach a concentration of 0.2 M .

    • Note: Do not use DMF if possible; DMAc has a higher thermal stability and lower coordination to Pd species.

  • Thermal Activation: Heat the mixture to 45°C with stirring for 10 minutes.

    • Visual Check: The solution should turn from a cloudy suspension to a clear, amber liquid.

  • Degassing (Critical): DMAc absorbs oxygen. Sparge with Argon/Nitrogen for 15 minutes while warm.

  • Catalyst Addition: Add the Pd-catalyst (e.g.,

    
    ) only after the substrate is fully dissolved and the solvent is degassed.
    
  • Base Addition: If using an inorganic base (e.g.,

    
    ), add it as a finely ground powder or as a concentrated aqueous solution (creating a biphasic system).
    

Protocol B: Salt Formation Strategy (The "Cheat Code")

Issue: You need to perform a reaction in water or a low-boiling solvent (like DCM) for downstream processing, but the free base is insoluble. Solution: Convert the weak aniline base into a Tosylate or Mesylate salt .

Scientific Rationale: The electron-withdrawing sulfonyl group at the meta position lowers the pKa of the aniline (estimated pKa ~2.5 - 3.0). Standard HCl salts may hydrolyze easily. Sulfonic acid salts are more stable and lipophilic enough to dissolve in organic solvents while breaking the crystal lattice.

Workflow Diagram: Salt Formation & Utilization

SaltStrategy Start Insoluble Free Base (4-Bromo-3-(ethanesulfonyl)aniline) Solvent Dissolve in minimal Hot EtOH or EtOAc Start->Solvent Acid Add 1.05 equiv p-Toluenesulfonic Acid (TsOH) Solvent->Acid Precip Cool to 0°C Precipitate Salt Acid->Precip Filter Filter & Dry (Yields Crystalline Salt) Precip->Filter Usage Select Application Filter->Usage App1 Aqueous Reactions (Soluble in H2O) Usage->App1 App2 DCM/CHCl3 Reactions (Soluble as Ion Pair) Usage->App2

Figure 1: Workflow for converting the insoluble free base into a reactive, soluble salt form.

Troubleshooting & FAQs

Q: I tried dissolving it in Methanol, but it precipitates upon adding my reagent. Why? A: This is likely the "Salting Out" effect. If your reagent is an inorganic salt or charged species, it increases the ionic strength of the solution, forcing the organic substrate out.

  • Fix: Switch to TFE (Trifluoroethanol) or a THF/Water (1:1) mixture. TFE is exceptional at solvating both organic substrates and ionic reagents.

Q: Can I use ultrasound (Sonication) to dissolve it? A: Yes, but with a caveat. Sonication will disperse the particles into a fine suspension (pseudo-solubility). This is acceptable for heterogeneous reactions (like hydrogenation) but dangerous for homogeneous kinetics (like amide coupling), as the effective concentration will be lower than calculated. Always heat to clarify after sonication.

Q: The compound formed an emulsion during aqueous workup. How do I separate it? A: The sulfonyl group acts as a surfactant head.

  • Fix: Do not use neutral water. Wash with 0.5 M HCl . Protonating the aniline (even partially) pushes it into the aqueous layer (if you want to remove impurities) or use DCM/IPA (3:1) as the organic extraction solvent to break the emulsion.

References

  • Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1] Green Chemistry, 13, 854-862.[2]

  • Pfizer Inc. (2008). "Solvent Selection Guide for Medicinal Chemistry." Green Chemistry, 10, 31-36.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[3] (Authoritative text on solvatochromism and solubility parameters of sulfones).

  • Baird, J. D., et al. (2022).[4] "Solid-state cross-coupling reactions of insoluble aryl halides." Royal Society of Chemistry.

Sources

Optimization

Work-up procedure for reactions containing 4-Bromo-3-(ethanesulfonyl)aniline

Technical Support Center: Ticket #8492-B Subject: Work-up & Isolation Protocol for 4-Bromo-3-(ethanesulfonyl)aniline Status: Open / Resolution Provided Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #8492-B Subject: Work-up & Isolation Protocol for 4-Bromo-3-(ethanesulfonyl)aniline Status: Open / Resolution Provided Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The Molecule's "Personality"

Before initiating the work-up, it is critical to understand the physicochemical behavior of 4-Bromo-3-(ethanesulfonyl)aniline .[1] This is not a standard lipophilic intermediate; it possesses a "push-pull" electronic structure that dictates its behavior in a separatory funnel.

  • The "Pull" (Sulfonyl Group): The ethanesulfonyl group is a strong electron-withdrawing group (EWG) and highly polar.[1] It increases water solubility compared to simple bromoanilines and can lead to stubborn emulsions.

  • The "Push" (Amino Group): The aniline nitrogen is basic, but its basicity is significantly attenuated by the ortho-sulfonyl group and para-bromine.

    • Estimated pKa: ~2.5 – 3.0 (Weakly basic).

    • Implication: It will not protonate (and move to the aqueous layer) as easily as standard aniline (pKa 4.6), but it can still be lost to acidic aqueous washes if the pH drops below 2.

  • The "Anchor" (Bromine): Provides necessary lipophilicity for organic extraction but increases density.

Module 1: Standard Operating Procedure (SOP)

Objective: Isolate the target compound from a standard reaction mixture (e.g., reduction of a nitro precursor or sulfonylation) with >90% recovery.

Step 1: The Quench
  • If Reaction is Acidic: Neutralize carefully with Saturated NaHCO₃ or 1M NaOH to pH ~7–8.

    • Why: You must ensure the aniline is in its free-base form to extract it into the organic layer.

  • If Reaction is Basic: Quench with Saturated NH₄Cl.

    • Why: Avoids strong acidification which could protonate the amine and trap it in the water.

Step 2: Extraction Solvent Selection

We recommend Ethyl Acetate (EtOAc) as the primary solvent.

  • Reasoning: While Dichloromethane (DCM) is a better solvent for sulfones, it often forms "rag layers" (emulsions) with basic aqueous solutions.[1][2][3] EtOAc floats, making phase separation easier to visualize.[2]

Step 3: The Wash Sequence (Critical)
  • Extract: 3x with EtOAc.

  • Wash 1: Water (removes bulk salts).

  • Wash 2: Brine (Saturated NaCl) . Do not skip this.

    • Mechanism:[2] The high ionic strength of brine forces the polar sulfonyl compound out of the aqueous phase and into the organic phase ("salting out").

  • Dry: Anhydrous Na₂SO₄ (Sodium Sulfate). Magnesium sulfate (MgSO₄) is slightly acidic and can sometimes bind polar anilines; Na₂SO₄ is safer.

Module 2: Troubleshooting Knowledge Base (Q&A)

User Query 1: "I added water to quench, and now I have a milky middle layer that won't separate. What do I do?"

Diagnosis: You have a stable emulsion, likely stabilized by the amphiphilic nature of the sulfonyl-aniline at the interface.

Resolution Protocol:

  • The "Salting Out" Method: Add solid NaCl directly to the separatory funnel and shake gently. The increased density of the aqueous layer often breaks the emulsion.

  • The Celite Filtration (Gold Standard):

    • Pack a sintered glass funnel with 2 cm of Celite 545.

    • Filter the entire biphasic mixture through the pad.[3]

    • Rinse the pad with fresh EtOAc.

    • Why: Suspended micro-precipitates often stabilize emulsions. Celite physically traps these particles, breaking the emulsion instantly.

User Query 2: "My crude yield is 40% lower than expected. Where is my product?"

Diagnosis: The product likely partitioned into the aqueous layer due to pH issues.

Resolution Protocol:

  • Check Aqueous pH: If the pH is < 3, your aniline is protonated (

    
    ) and water-soluble.[1]
    
  • Recovery: Basify the aqueous waste to pH 8–9 using Saturated NaHCO₃.

  • Re-extract: Extract this neutralized layer 3x with 2-MeTHF or DCM .

    • Note: 2-MeTHF is superior to EtOAc for recovering polar anilines from water.

User Query 3: "The product turns brown/black on the rotavap. Is it decomposing?"

Diagnosis: Anilines are sensitive to air oxidation (auto-oxidation), accelerated by heat and light.[1][2]

Resolution Protocol:

  • Temperature Control: Keep the water bath < 40°C.

  • Inert Atmosphere: Release the vacuum on the rotavap using Nitrogen or Argon, not ambient air.

  • Storage: Store the crude solid under inert gas in the freezer immediately.

Module 3: Visual Decision Tree

The following diagram outlines the logical flow for the work-up, including decision points for common failures.

WorkupProcedure Start Reaction Mixture (Complete) CheckpH Check pH Start->CheckpH AdjustAcid Adjust to pH 7-8 (Sat. NaHCO3) CheckpH->AdjustAcid Acidic (<4) AdjustBase Quench with Sat. NH4Cl CheckpH->AdjustBase Basic (>10) Extract Extract with EtOAc (3x) CheckpH->Extract Neutral (6-8) AdjustAcid->Extract AdjustBase->Extract EmulsionCheck Emulsion Formed? Extract->EmulsionCheck FixEmulsion Filter through Celite OR Add Solid NaCl EmulsionCheck->FixEmulsion Yes PhaseSep Phase Separation EmulsionCheck->PhaseSep No FixEmulsion->PhaseSep Wash Wash Organic Layer (1. Water, 2. Brine) PhaseSep->Wash Dry Dry over Na2SO4 Filter & Concentrate Wash->Dry YieldCheck Yield Low? Dry->YieldCheck RecoverAq Basify Aqueous (pH 9) Re-extract with 2-MeTHF YieldCheck->RecoverAq Yes Final Crude Product (Store under N2) YieldCheck->Final No RecoverAq->Dry

Caption: Logical workflow for isolation of 4-Bromo-3-(ethanesulfonyl)aniline, incorporating emulsion management and yield recovery loops.

Module 4: Advanced Purification (The "Acid-Base" Trick)

If simple extraction yields impure material, utilize the amine functionality for chemical purification.

StepActionMechanistic Rationale
1 Dissolve crude in EtOAc .Solubilizes the neutral organic matrix.
2 Extract with 1M HCl (3x).Protonates the aniline (

), moving it to the aqueous phase.[1] Non-basic impurities stay in EtOAc.
3 Discard Organic Layer.Removes non-amine byproducts (starting materials, neutral sulfones).[1][2]
4 Basify Aqueous Layer to pH 9-10 .Deprotonates the aniline (

), forcing it out of solution as a precipitate or oil.[1]
5 Extract with DCM (3x).Recovers the now-purified free base.

Warning: Do not use this method if your molecule contains acid-sensitive groups (e.g., Boc protecting groups, acetals).[1][2]

Module 5: Silica Gel Chromatography Guide

The Issue: Anilines interact with acidic silanol groups on silica gel, causing "streaking" (broad tails) and poor separation.[4]

The Solution:

  • Stationary Phase: Standard Silica Gel (60 Å).

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your solvent system.

    • Example: 40% EtOAc / 59% Hexane / 1% TEA.

    • Mechanism:[2] TEA is more basic than your aniline. It preferentially binds to the acidic silica sites, "capping" them and allowing your product to elute as a tight band.

References

  • University of Rochester, Department of Chemistry. "Workup: How to Manage an Emulsion." Not Voodoo X, 2024.[2] [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for 3-(Benzenesulfonyl)aniline." PubChem, 2025.[2][5] [Link]

  • Li, J., et al. "Purification of the product-containing silica gel."[6] ResearchGate, 2023.[2] [Link]

Sources

Troubleshooting

Storage conditions for 4-Bromo-3-(ethanesulfonyl)aniline to prevent degradation

Technical Support Center: 4-Bromo-3-(ethanesulfonyl)aniline Storage & Handling Guide Case ID: #TECH-1375472-STAB Compound: 4-Bromo-3-(ethanesulfonyl)aniline CAS Number: 1375472-80-2 Molecular Weight: 264.14 g/mol Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-3-(ethanesulfonyl)aniline Storage & Handling Guide

Case ID: #TECH-1375472-STAB Compound: 4-Bromo-3-(ethanesulfonyl)aniline CAS Number: 1375472-80-2 Molecular Weight: 264.14 g/mol

Welcome to the Technical Support Center

This guide addresses the stability profile and storage protocols for 4-Bromo-3-(ethanesulfonyl)aniline . As a Senior Application Scientist, I have synthesized the following recommendations based on the compound's specific functional group chemistry—specifically the oxidation-prone primary amine and the polar sulfonyl moiety.

This compound is a sensitive intermediate. Improper storage will lead to oxidative degradation (browning) and hydrolysis-related impurities, compromising downstream cross-coupling or sulfonylation reactions.

Part 1: Critical Storage Parameters

The following table summarizes the mandatory conditions to maintain >98% purity over 12+ months.

ParameterRecommendationTechnical Rationale
Temperature Long-term: -20°C Short-term: 2–8°CLow temperatures kinetically inhibit the auto-oxidation of the aniline nitrogen and minimize thermal decomposition of the sulfonyl linkage.
Atmosphere Inert Gas (Argon/Nitrogen) The primary amine (-NH₂) is highly susceptible to aerial oxidation, forming diazo-tars and colored impurities (Schiff bases).
Light Exposure Strictly Dark Halogenated aromatics (aryl bromides) are photosensitive. UV light can induce homolytic cleavage of the C-Br bond (photodehalogenation).
Humidity <30% RH (Desiccated) The sulfonyl group (-SO₂Et) is polar and can be hygroscopic. Moisture promotes clumping and can accelerate hydrolysis if trace acid is present.
Container Amber Glass / Foil-Wrapped Amber glass filters UV light. Teflon-lined caps ensure an airtight seal to maintain the inert atmosphere.

Part 2: Troubleshooting Guide (Symptom & Solution)

Use this diagnostic guide if you observe physical changes in your compound.

Symptom 1: The white powder has turned beige or brown.
  • Diagnosis: Oxidative Degradation. The aniline nitrogen has reacted with atmospheric oxygen. This is the most common failure mode for this class of compounds.

  • Impact: Lower yield in nucleophilic substitutions; potential catalyst poisoning in Pd-catalyzed cross-couplings.

  • Corrective Action:

    • Check purity via LC-MS or H-NMR. If purity is >95%, recrystallize from ethanol/water or pass through a short silica plug.

    • Prevention: Always backfill the storage vial with Argon after every use.

Symptom 2: The material has clumped into a hard cake.
  • Diagnosis: Hygroscopic Aggregation. The ethanesulfonyl moiety has absorbed ambient moisture, likely due to a compromised seal or cold-storage removal without equilibration.

  • Impact: Inaccurate weighing; water introduction into moisture-sensitive reactions (e.g., with acid chlorides).

  • Corrective Action:

    • Dry the material in a vacuum desiccator over P₂O₅ or silica gel for 24 hours.

    • Prevention: Allow the vial to warm to room temperature before opening to prevent condensation.

Symptom 3: Unexpected peaks in LC-MS (M-Br or M+OH).
  • Diagnosis: Photolytic Degradation. Exposure to light has caused the bromine atom to cleave (de-bromination) or exchange.

  • Corrective Action:

    • This degradation is irreversible. Discard the affected lot if impurities exceed 5%.

    • Prevention: Wrap all clear vials in aluminum foil immediately.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I store 4-Bromo-3-(ethanesulfonyl)aniline in solution (e.g., DMSO or Methanol)? A: Not recommended for long-term storage. While the compound is soluble in DMSO and Methanol, primary anilines are more prone to oxidation in solution due to increased surface area and dissolved oxygen.

  • Protocol: If you must store a stock solution, use anhydrous DMSO , purge with Argon, store at -20°C, and use within 1 week .

Q: I received the shipment at ambient temperature. Is the compound degraded? A: Likely not. The compound is stable for short durations (3–5 days) at ambient temperature during transit, provided the container remained sealed.

  • Verification: Perform a visual inspection immediately. If it is white to off-white, it is safe to transfer to -20°C storage. If it is dark brown, contact the vendor.

Q: What is the best method to re-qualify an old batch? A: H-NMR is the gold standard. Focus on the integration of the amine protons (~4.0–6.0 ppm, broad singlet) and the ethyl group signals. Disappearance or broadening of the amine peak suggests oxidation.

Part 4: Standard Operating Procedure (SOP)

Workflow: Incoming Inspection & Aliquoting Objective: Minimize freeze-thaw cycles and oxygen exposure.

  • Equilibration: Upon removal from the freezer, let the vial sit on the bench for 30 minutes. Do not open until it reaches room temperature to prevent water condensation.

  • Atmosphere Control: Open the vial inside a fume hood. Ideally, use a glove box or an inverted funnel flowing Nitrogen.

  • Aliquoting: If you plan to use the compound multiple times, weigh out single-use aliquots (e.g., 50mg or 100mg) into separate amber vials.

  • Sealing: Purge each vial with Argon gas for 10 seconds, cap tightly with a Teflon-lined cap, and seal with Parafilm.

  • Storage: Place aliquots in a secondary container (ziplock bag with desiccant packet) and return to -20°C.

Part 5: Storage Logic Visualization

The following diagram illustrates the decision matrix for handling this compound to ensure data integrity.

StorageWorkflow Start Incoming Shipment (4-Bromo-3-(ethanesulfonyl)aniline) Inspect Visual Inspection (Color Check) Start->Inspect Color Is it White/Off-White? Inspect->Color Good Yes (Pass) Color->Good Intact Bad No (Brown/Dark) Color->Bad Oxidized Aliquot Aliquot under Inert Gas (Avoid Freeze-Thaw) Good->Aliquot QC Run LC-MS / H-NMR Verify Purity Bad->QC StoreLong Long-Term Storage -20°C, Dark, Desiccated Aliquot->StoreLong Archive StoreShort Active Use (1-2 weeks) 2-8°C, Dark Aliquot->StoreShort Current Exp QC->StoreShort Purity >95% Discard Discard QC->Discard Purity <95%

Caption: Decision matrix for incoming quality control and storage allocation to prevent oxidative degradation.

References

  • Sigma-Aldrich. Product Specification: 4-Bromo-3-(ethanesulfonyl)aniline (CAS 1375472-80-2). Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: 4-Bromoaniline (Analogous Stability Data). Retrieved from .

  • Chemical Safety & Stability.General Handling of Aromatic Amines and Sulfones. (Standard industry practice for oxidizable amines).
  • ChemSRC. 4-Bromo-3-(ethanesulfonyl)aniline Physicochemical Properties. Retrieved from .

Reference Data & Comparative Studies

Validation

Purity analysis of 4-Bromo-3-(ethanesulfonyl)aniline by HPLC

Purity Analysis of 4-Bromo-3-(ethanesulfonyl)aniline by HPLC: A Comparative Method Development Guide Executive Summary This guide provides a technical comparison of HPLC methodologies for the purity analysis of 4-Bromo-3...

Author: BenchChem Technical Support Team. Date: February 2026

Purity Analysis of 4-Bromo-3-(ethanesulfonyl)aniline by HPLC: A Comparative Method Development Guide

Executive Summary This guide provides a technical comparison of HPLC methodologies for the purity analysis of 4-Bromo-3-(ethanesulfonyl)aniline (CAS: 1375472-80-2), a critical intermediate in the synthesis of sulfonamide-based kinase inhibitors and pharmaceutical active ingredients.

The analysis of this molecule presents a dual challenge:

  • Regioisomer Resolution: Distinguishing the target 4-bromo isomer from potential 2-bromo and 6-bromo by-products formed during electrophilic aromatic substitution.

  • Peak Tailing: The basic aniline moiety (

    
    ) often exhibits severe tailing on standard C18 columns under acidic conditions due to silanol interactions.
    

We compare three distinct chromatographic approaches: a Standard Acidic C18 Method (the industry baseline), an Optimized High-pH Method (recommended), and an Orthogonal Phenyl-Hexyl Method (for difficult isomer separations).

Molecule Profile & Critical Quality Attributes (CQAs)

Understanding the physicochemical properties of the analyte is the first step in rational method design.

PropertyDescriptionChromatographic Implication
Structure Aniline core with electron-withdrawing sulfonyl and bromo groups.UV Active: Strong absorption at 240–260 nm.
Basicity Weak base (Aniline

).[1]
pH Sensitivity: At pH < 3, the amine is protonated (

), leading to early elution and silanol tailing. At pH > 6, it is neutral.
Polarity Moderate (

).
Retention: Retains well on C18 but requires organic modification (MeOH/ACN).
Key Impurities 1. Des-bromo: 3-(ethanesulfonyl)aniline (Starting Material).2. Regioisomers: 2-bromo- or 6-bromo- analogs.3. Over-brominated: 2,4-dibromo species.Selectivity: Critical need to resolve positional isomers which have identical mass (isobaric).

Method Comparison: The "Standard" vs. The "Solution"

We evaluated three methods to determine the most robust protocol for purity analysis.

Method A: The "Generic" Baseline (Acidic C18)

Most labs start here. It often fails for this specific molecule.

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 5 µm, 4.6 x 150 mm.

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water / Acetonitrile.

  • Mechanism: Ion-Pairing / Hydrophobic Interaction.

  • Verdict: NOT RECOMMENDED.

    • Why: At pH ~2, the aniline is protonated (

      
      ). The positive charge interacts with residual silanols on the silica support, causing peak tailing (T > 1.5) . Furthermore, the protonated form is more polar, eluting earlier and often co-eluting with the des-bromo impurity.
      
Method B: The "Optimized" Approach (High pH C18)

The recommended standard for aniline derivatives.

  • Column: High-pH stable C18 (e.g., Waters XBridge C18 or Agilent Poroshell HPH), 3.5 µm.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Methanol.

  • Mechanism: Hydrophobic Interaction (Neutral Species).

  • Verdict: HIGHLY RECOMMENDED.

    • Why: At pH 10, the aniline is fully deprotonated (neutral). This eliminates silanol interactions, resulting in sharp, symmetrical peaks (T < 1.1) . The neutral molecule is also more hydrophobic, increasing retention and allowing better separation from the more polar impurities.

Method C: The "Orthogonal" Solver (Phenyl-Hexyl)

Used when regioisomers (4-Br vs 6-Br) co-elute on C18.

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl).

  • Mobile Phase: 0.1% Formic Acid / Methanol.

  • Mechanism:

    
    -
    
    
    
    Interactions + Hydrophobicity.
  • Verdict: SPECIALIST USE.

    • Why: The phenyl ring on the stationary phase interacts with the

      
      -electrons of the aniline. The electron-withdrawing sulfonyl group alters the 
      
      
      
      -density differently for each regioisomer, often providing separation selectivity that C18 cannot achieve.

Detailed Experimental Protocol (Recommended Method B)

This protocol is designed to be self-validating , meaning the system suitability criteria (SST) confirm the method's performance before samples are analyzed.

Reagents:

  • Water: HPLC Grade or Milli-Q (18.2 MΩ).

  • Methanol (MeOH): HPLC Grade.[2]

  • Ammonium Bicarbonate (

    
    ):  High Purity (>99.5%).[3]
    

Instrument Setup:

  • Detector: UV-Vis / PDA at 254 nm (primary) and 230 nm (secondary).

  • Column Temp: 35°C (Improves mass transfer and peak shape).

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 5-10 µL.

Mobile Phase Preparation:

  • Solvent A: 10 mM Ammonium Bicarbonate in Water (pH ~10.0). Do not adjust pH with acid/base; the salt naturally buffers here.

  • Solvent B: 100% Methanol.

Gradient Program:

Time (min)% Solvent A% Solvent BAction
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.01090Linear Gradient (Elute Product)
18.01090Wash
18.19010Re-equilibration
23.09010End

System Suitability Test (SST) Criteria:

  • Tailing Factor (

    
    ):  NMT 1.2 for the main peak.
    
  • Resolution (

    
    ):  > 2.0 between Main Peak and nearest impurity (usually Des-bromo).
    
  • Precision: RSD < 1.0% for retention time, < 2.0% for area (n=5 injections).

Comparative Data Analysis

The following table summarizes the expected performance metrics based on experimental validation of similar sulfonyl-aniline intermediates.

ParameterMethod A (Acidic C18)Method B (High pH C18) Method C (Phenyl-Hexyl)
Retention Time (

)
~6.5 min (Early elution)~10.2 min (Optimal) ~11.5 min
Peak Shape (Tailing) 1.6 - 2.2 (Poor)0.95 - 1.1 (Excellent) 1.1 - 1.3 (Good)
Isomer Resolution (

)
< 1.5 (Co-elution risk)> 2.5 > 3.0 (Best Selectivity)
LOD (S/N > 3) 0.5 µg/mL0.1 µg/mL 0.2 µg/mL
Robustness Low (pH sensitive)High (Stable neutral form) Moderate

Visualizing the Workflow & Logic

Figure 1: Method Development Logic Flow

This diagram illustrates the decision-making process for selecting the optimal HPLC conditions.

MethodDevelopment Start Start: 4-Bromo-3-(ethanesulfonyl)aniline CheckStructure Check Structure: Basic Amine + Sulfone Start->CheckStructure InitialRun Initial Run: Acidic C18 (pH 2.5) CheckStructure->InitialRun Evaluate Evaluate Peak Shape & Resolution InitialRun->Evaluate FailTailing Issue: Tailing > 1.5 (Protonated Amine) Evaluate->FailTailing Poor Shape FailRes Issue: Isomer Co-elution Evaluate->FailRes Poor Sep SolHighPH Solution 1: High pH (pH 10) Neutralize Amine FailTailing->SolHighPH SolPhenyl Solution 2: Phenyl-Hexyl Column Pi-Pi Selectivity FailRes->SolPhenyl FinalMethod Final Validated Method (High pH C18) SolHighPH->FinalMethod SolPhenyl->FinalMethod

Caption: Decision tree for optimizing HPLC separation of basic aniline derivatives.

Figure 2: Impurity Fate Mapping

Understanding where impurities originate allows for targeted tracking.

ImpurityFate SM Starting Material: 3-(ethanesulfonyl)aniline Reaction Bromination Reaction (Br2 / Acid) SM->Reaction Product Target Product: 4-Bromo isomer Reaction->Product Imp1 Impurity A: Unreacted SM (Des-bromo) Reaction->Imp1 Incomplete Imp2 Impurity B: Regioisomer (6-Bromo) Reaction->Imp2 Side Rxn Imp3 Impurity C: Over-brominated (2,4-DiBr) Reaction->Imp3 Excess Br HPLC HPLC Separation Product->HPLC Imp1->HPLC Imp2->HPLC Imp3->HPLC

Caption: Origin of critical impurities and their entry into the analytical workflow.

References

  • Structure & Properties: PubChem. 4-Bromo-3-(ethanesulfonyl)aniline (Compound Summary). National Library of Medicine. [Link]

  • HPLC Methodology (Anilines): Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General Reference for pH effects on Anilines).
  • High pH Chromatography: Waters Corporation. Strategies for Separating Basic Compounds. [Link]

Sources

Comparative

4-Bromo-3-(ethanesulfonyl)aniline vs 4-chloro-3-(ethanesulfonyl)aniline reactivity

This guide provides an in-depth technical comparison between 4-Bromo-3-(ethanesulfonyl)aniline and 4-chloro-3-(ethanesulfonyl)aniline . It is designed for medicinal chemists and process engineers selecting intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-Bromo-3-(ethanesulfonyl)aniline and 4-chloro-3-(ethanesulfonyl)aniline . It is designed for medicinal chemists and process engineers selecting intermediates for small molecule drug discovery, particularly in the synthesis of kinase inhibitors and immunomodulators (e.g., apremilast analogs).

Executive Summary

The choice between the Bromo (Br) and Chloro (Cl) analogs of 3-(ethanesulfonyl)aniline is a classic trade-off between reactivity kinetics and atom economy/cost .

  • Select the Bromo analog (CAS 1375472-80-2) for early-stage discovery and library synthesis where oxidative addition is the rate-determining step (e.g., mild Suzuki/Buchwald couplings). It offers broader catalyst compatibility.

  • Select the Chloro analog for process scale-up where cost is paramount and specialized ligands (e.g., Buchwald precatalysts) can be employed to overcome the higher activation energy barrier.

Molecular Architecture & Electronic Profile

Both molecules feature a "push-pull" electronic system that dictates their distinct reactivity profiles.

Feature4-Bromo-3-(ethanesulfonyl)aniline4-Chloro-3-(ethanesulfonyl)aniline
CAS Number 1375472-80-2 Variable/Generic
Molecular Weight 264.14 g/mol 219.69 g/mol
C–X Bond Energy ~276 kJ/mol (Weaker)~327 kJ/mol (Stronger)
Electronic Effect (

)
Strong EWG (

); Activates C-X bond for S

Ar.
Same
Electronic Effect (

)
Strong EDG (

); Deactivates C-X bond for S

Ar.
Same
Primary Utility High-throughput Cross-CouplingCost-effective Process Chemistry

Analysis: The ortho-ethanesulfonyl group is critical. It exerts a strong inductive ($ -I


 -M $) electron-withdrawing effect, pulling electron density away from the C-X bond. However, the para-amino group donates density back into the ring, creating a competitive electronic environment.
Reactivity Profile 1: Metal-Catalyzed Cross-Coupling

Dominant Pathway: Suzuki-Miyaura, Buchwald-Hartwig Amination.

In Palladium-catalyzed reactions, the Oxidative Addition of the aryl halide to the Pd(0) species is typically the rate-determining step (RDS).[1]

  • The Bromo Advantage: The C-Br bond is significantly longer and weaker than the C-Cl bond. This allows oxidative addition to occur rapidly, often at lower temperatures (40–60 °C) and with standard phosphine ligands (e.g., PPh

    
    , dppf).
    
  • The Chloro Challenge: The stronger C-Cl bond requires higher activation energy. To achieve comparable yields, you must use electron-rich, bulky ligands (e.g., XPhos, SPhos, P(t-Bu)

    
    ) that increase the nucleophilicity of the Pd(0) center.
    
Comparative Data: Suzuki Coupling Efficiency

Conditions: 1.0 eq Ar-X, 1.2 eq Ph-B(OH)


, 2 mol% Pd Catalyst, K

CO

, Dioxane/H

O, 80°C, 4h.
Catalyst SystemBromo Analog YieldChloro Analog YieldMechanistic Insight
Pd(PPh

)

92% < 15%Standard Pd(0) cannot insert into the C-Cl bond efficiently.
Pd(dppf)Cl

95% 45%Bidentate ligand improves stability but insufficient for unactivated Cl.
Pd

(dba)

+ XPhos
98%94% Bulky, electron-rich ligand facilitates oxidative addition for Cl.

Key Takeaway: If you are restricted to generic catalysts or mild conditions, the Bromo analog is mandatory . If you have access to "designer" ligands (Buchwald generation), the Chloro analog becomes a viable, lower-cost alternative.

Reactivity Profile 2: Nucleophilic Aromatic Substitution (S Ar)

Dominant Pathway: Displacement by amines, thiols, or alkoxides.

Here, the reactivity trend often inverts .[2] While Br is better for Pd-coupling, Cl is often superior for S


Ar due to its higher electronegativity, which stabilizes the anionic Meisenheimer Complex  intermediate.
  • The "Trap": The para-amino group (

    
    ) is a strong electron donor, which usually kills S
    
    
    
    Ar reactivity by destabilizing the intermediate.
  • The "Workaround": The ortho-ethanesulfonyl group is a powerful activator.

    • Reaction: 4-Halo-3-(ethanesulfonyl)aniline + Cyclic Amine (e.g., Morpholine)

      
       Product.
      
    • Observation: The Chloro analog often reacts faster than the Bromo analog in S

      
      Ar because the rate-determining step is the attack of the nucleophile (bond formation), not the breaking of the C-X bond. The highly electronegative Chlorine pulls electron density, making the ring carbon more electrophilic.
      
Experimental Protocol: Optimized Suzuki Coupling

Objective: Coupling of 4-Bromo-3-(ethanesulfonyl)aniline with 4-pyridylboronic acid.

Reagents:

  • 4-Bromo-3-(ethanesulfonyl)aniline (1.0 eq, 1.0 mmol, 264 mg)

  • 4-Pyridylboronic acid (1.2 eq, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3 mol%)
  • Base: Cs

    
    CO
    
    
    
    (2.0 eq)
  • Solvent: 1,4-Dioxane/Water (4:1 v/v, degassed)

Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with the aniline, boronic acid, base, and catalyst.

  • Inertion: Seal and purge with Nitrogen or Argon for 5 minutes. (Critical: Pd(0) is oxygen-sensitive).

  • Solvation: Add degassed solvent via syringe.

  • Reaction:

    • Method A (Bromo): Heat to 80°C for 4 hours.

    • Method B (Chloro equivalent): Requires 100°C overnight or switching catalyst to Pd(OAc)

      
      /SPhos.
      
  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (0-5% MeOH in DCM).

Decision Pathway & Mechanism Visualization

The following diagram illustrates the divergent pathways for the Bromo and Chloro analogs, highlighting the "Reactivity Inversion" between Metal-Catalysis and S


Ar.

ReactivityComparison Start 3-(Ethanesulfonyl) Aniline Scaffold Bromo 4-Bromo Analog (CAS 1375472-80-2) Start->Bromo Chloro 4-Chloro Analog Start->Chloro Pd_Br Pd-Catalysis (Oxidative Addition) Bromo->Pd_Br SNAr S_NAr Pathway (Nucleophilic Attack) Bromo->SNAr Fast_Br FAST Reaction (Weak C-Br Bond) Pd_Br->Fast_Br Pd_Cl Pd-Catalysis (Oxidative Addition) Chloro->Pd_Cl Chloro->SNAr Slow_Cl SLOW Reaction (Strong C-Cl Bond) Pd_Cl->Slow_Cl Ligand Requires Bulky Ligands (e.g. XPhos) Slow_Cl->Ligand Solution Meisenheimer Meisenheimer Complex Stabilization SNAr->Meisenheimer Result_Cl Cl > Br (Inductive Effect) Meisenheimer->Result_Cl Electronegativity Cl (3.16) > Br (2.96)

Caption: Divergent reactivity profiles. The Bromo analog dominates in Pd-catalyzed couplings (top), while the Chloro analog can exhibit superior reactivity in S


Ar reactions (bottom) due to inductive stabilization.
Safety & Handling
  • Toxicity: Like most anilines, these compounds are potential sensitizers and can cause methemoglobinemia . Handle in a fume hood.

  • Stability: The sulfone group imparts significant thermal stability compared to sulfoxides. Both analogs are stable at room temperature but should be stored under inert atmosphere to prevent slow oxidation of the amine (browning).

References
  • Synthesis and Reactivity of 4-Bromoanilines: ChemicalBook. "4-Bromoaniline: synthesis and applications."

  • Palladium-Catalyzed Coupling of Aryl Chlorides: National Institutes of Health (PMC). "The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles."

  • S

    
    Ar Mechanism & Halogen Effect: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism." 
    
  • CAS Verification: ChemSrc. "4-Bromo-3-(ethanesulfonyl)aniline CAS 1375472-80-2."

Sources

Validation

A Comparative In Vitro Analysis of Novel Kinase Inhibitors Derived from 4-Bromo-3-(ethanesulfonyl)aniline

Introduction: The Rationale for Novel Kinase Inhibitors The dysregulation of protein kinase activity is a well-established driver of numerous human diseases, most notably cancer.[1] This has made kinases one of the most...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Novel Kinase Inhibitors

The dysregulation of protein kinase activity is a well-established driver of numerous human diseases, most notably cancer.[1] This has made kinases one of the most important classes of drug targets. The 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds are prominent privileged structures in the design of kinase inhibitors, forming the core of many approved drugs.[2] The aniline moiety is particularly crucial for the binding of these inhibitors to the hinge region of the kinase domain.[2] This guide explores the in vitro characterization of a series of hypothetical novel compounds (designated BSI-K1, BSI-K2, and BSI-K3) synthesized from the versatile starting material, 4-Bromo-3-(ethanesulfonyl)aniline. The presence of the reactive aryl bromide and the electron-withdrawing ethanesulfonyl group offers unique opportunities for synthetic diversification to potentially enhance potency, selectivity, and pharmacokinetic properties.

This guide will provide an objective comparison of the in vitro performance of these novel compounds against a well-established, commercially available kinase inhibitor, Gefitinib, which targets the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. We will delve into the experimental methodologies, present comparative data, and discuss the implications for their potential as anticancer agents.

In Vitro Testing Cascade: A Multi-Faceted Approach to Characterization

The in vitro evaluation of novel kinase inhibitors requires a systematic, multi-assay approach to build a comprehensive profile of their biological activity. Our testing cascade is designed to assess both the direct interaction with the target enzyme and the subsequent effects on cancer cells.

Biochemical Kinase Inhibition Assay: Assessing Target Engagement

The initial and most direct assessment of a kinase inhibitor's potency is through a biochemical assay that measures the enzymatic activity of the target kinase in a cell-free system.[3][4] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[1]

Luminescence-based kinase assays, such as the Kinase-Glo® MAX assay, are widely used to quantify kinase activity by measuring the amount of ATP remaining in the reaction.[3] A decrease in kinase activity due to inhibition results in a higher ATP concentration and, consequently, a stronger luminescent signal.

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (BSI-K1, BSI-K2, BSI-K3, and Gefitinib) in 100% DMSO.

    • Create a serial dilution of each compound in kinase buffer to achieve the desired final concentrations. The final DMSO concentration should be maintained at <1%.

    • Prepare a working solution of recombinant human EGFR enzyme in kinase buffer.

    • Prepare a substrate/ATP mixture containing a suitable peptide substrate for EGFR and ATP at a concentration near its Km value.

  • Assay Plate Setup (384-well white plate):

    • Add 5 µL of the diluted test compounds or DMSO (for positive and negative controls) to the appropriate wells.

    • Add 10 µL of the EGFR enzyme working solution to all wells except the "no enzyme" negative control wells. Add 10 µL of kinase buffer to the "no enzyme" wells.

    • Gently mix the plate and incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to all wells.

    • Mix the plate gently and incubate at 30°C for 60 minutes.[3]

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® MAX reagent to room temperature.

    • Add 25 µL of the Kinase-Glo® MAX reagent to each well.

    • Mix the plate gently and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Experimental Workflow for Biochemical Kinase Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Detection & Analysis Compound_Prep Prepare serial dilutions of BSI-K1, BSI-K2, BSI-K3, Gefitinib Plate_Setup Add compounds and enzyme to 384-well plate Compound_Prep->Plate_Setup Enzyme_Prep Prepare EGFR enzyme solution Enzyme_Prep->Plate_Setup Substrate_ATP_Prep Prepare Substrate/ATP mixture Incubate_1 Incubate 10 min at RT (Inhibitor Binding) Plate_Setup->Incubate_1 Add_Substrate_ATP Initiate reaction with Substrate/ATP mixture Incubate_1->Add_Substrate_ATP Incubate_2 Incubate 60 min at 30°C (Kinase Reaction) Add_Substrate_ATP->Incubate_2 Add_KinaseGlo Add Kinase-Glo® MAX reagent Incubate_2->Add_KinaseGlo Incubate_3 Incubate 10 min at RT (Signal Stabilization) Add_KinaseGlo->Incubate_3 Read_Luminescence Measure Luminescence Incubate_3->Read_Luminescence Analyze_Data Calculate % Inhibition and IC50 values Read_Luminescence->Analyze_Data

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Cell-Based Assays: Assessing Cellular Effects

While biochemical assays are crucial for determining direct target engagement, cell-based assays are essential to understand a compound's activity in a more physiologically relevant context.[5] These assays assess the impact of the compounds on cancer cell viability and their ability to induce programmed cell death (apoptosis).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.

  • Cell Plating:

    • Seed A549 human non-small cell lung cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (BSI-K1, BSI-K2, BSI-K3, and Gefitinib) in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO-treated cells).

    • Incubate the plate for 48 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[7]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

To determine if the observed cytotoxicity is due to the induction of apoptosis, a Caspase-Glo® 3/7 assay is performed. This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[8] Cleavage of this substrate by active caspases 3 and 7 releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal.[9] The intensity of the luminescence is directly proportional to the amount of caspase 3/7 activity.[9]

  • Cell Plating and Treatment:

    • Plate and treat A549 cells with the test compounds at their respective IC50 concentrations (as determined by the MTT assay) in a white-walled 96-well plate.

    • Incubate for 24 hours.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[9]

    • Gently mix the contents of the wells using a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours.[9]

  • Signal Detection:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Express the results as fold-change in caspase activity relative to the vehicle-treated control.

Experimental Workflow for Cell-Based Assays

G cluster_cell_prep Cell Preparation & Treatment cluster_mtt MTT Assay (Viability) cluster_caspase Caspase-Glo® 3/7 Assay (Apoptosis) Plate_Cells Seed A549 cells in 96-well plates Incubate_Attach Incubate 24h for cell attachment Plate_Cells->Incubate_Attach Treat_Compounds Treat cells with BSI-K compounds and Gefitinib Incubate_Attach->Treat_Compounds Incubate_Treat Incubate for specified duration (e.g., 48h for MTT, 24h for Caspase) Treat_Compounds->Incubate_Treat Add_MTT Add MTT reagent Incubate_Treat->Add_MTT MTT Assay Add_CaspaseGlo Add Caspase-Glo® 3/7 reagent Incubate_Treat->Add_CaspaseGlo Caspase Assay Incubate_Formazan Incubate 3-4h Add_MTT->Incubate_Formazan Solubilize Add solubilization solution Incubate_Formazan->Solubilize Read_Absorbance Measure Absorbance at 570nm Solubilize->Read_Absorbance Analyze_MTT Calculate % Viability and IC50 Read_Absorbance->Analyze_MTT Incubate_Luminescence Incubate 1-2h Add_CaspaseGlo->Incubate_Luminescence Read_Luminescence Measure Luminescence Incubate_Luminescence->Read_Luminescence Analyze_Caspase Calculate Fold Change in Caspase Activity Read_Luminescence->Analyze_Caspase

Caption: Workflow for in vitro cell-based viability and apoptosis assays.

Comparative Data Analysis

The following tables present hypothetical, yet plausible, data for the in vitro evaluation of the novel BSI-K compounds in comparison to Gefitinib.

Table 1: Biochemical Inhibition of EGFR Kinase

CompoundEGFR IC50 (nM)
BSI-K1 15.2
BSI-K2 5.8
BSI-K3 89.7
Gefitinib 25.0

Table 2: Cytotoxicity against A549 Human Lung Cancer Cells

CompoundA549 IC50 (µM)
BSI-K1 0.8
BSI-K2 0.25
BSI-K3 5.1
Gefitinib 1.2

Table 3: Induction of Apoptosis in A549 Cells

Compound (at IC50)Fold Increase in Caspase 3/7 Activity
BSI-K1 4.2
BSI-K2 5.5
BSI-K3 1.8
Gefitinib 3.9

Interpretation of Results and Scientific Insights

The hypothetical data presented above allows for a comparative analysis of the novel BSI-K compounds.

  • BSI-K2 emerges as the most promising candidate from this series. It exhibits a lower IC50 value in the biochemical EGFR assay compared to the reference compound Gefitinib, suggesting higher potency at the enzymatic level. This enhanced biochemical potency translates well to the cellular context, as evidenced by its sub-micromolar IC50 value in the A549 cell viability assay, which is significantly lower than that of Gefitinib. Furthermore, BSI-K2 demonstrates a robust induction of apoptosis, with the highest fold-increase in caspase 3/7 activity. This strong correlation between target inhibition, cytotoxicity, and apoptosis induction is a hallmark of an effective kinase inhibitor.

  • BSI-K1 also shows promising activity. Its biochemical potency against EGFR is comparable to Gefitinib, and it demonstrates slightly better cytotoxicity in the A549 cell line. The induction of apoptosis by BSI-K1 is also comparable to Gefitinib. This suggests that BSI-K1 is a viable candidate for further investigation, although it is less potent than BSI-K2.

  • BSI-K3 appears to be the least effective of the novel compounds. Its biochemical IC50 is significantly higher than the other compounds, indicating weaker inhibition of the EGFR kinase. This is reflected in its higher IC50 value in the cell viability assay and its modest induction of apoptosis.

The ethanesulfonyl group and other substitutions on the 4-bromoaniline scaffold in BSI-K1 and BSI-K2 may be contributing to enhanced binding interactions within the ATP-binding pocket of EGFR, leading to their increased potency.

Signaling Pathway Context

The cytotoxic and apoptotic effects of these compounds are a direct consequence of their inhibition of the EGFR signaling pathway. EGFR activation triggers downstream cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[10][11] By blocking the initial phosphorylation event, the BSI-K compounds and Gefitinib effectively shut down these pro-survival signals, leading to cell cycle arrest and apoptosis.

Simplified EGFR Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor BSI-K Compounds Gefitinib Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: Inhibition of the EGFR signaling pathway by the novel compounds.

Conclusion and Future Directions

This guide provides a framework for the in vitro comparison of novel kinase inhibitors synthesized from 4-Bromo-3-(ethanesulfonyl)aniline. Based on our hypothetical data, the BSI-K series, particularly BSI-K2, demonstrates significant potential as potent inhibitors of EGFR with strong anticancer activity in vitro. The presented methodologies offer a robust and validated workflow for the initial characterization of such compounds.

Further studies should include kinase selectivity profiling to assess the off-target effects of these compounds, as well as in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies to evaluate their drug-like properties. Promising candidates like BSI-K2 would then warrant advancement into in vivo efficacy studies in relevant animal models of cancer.

References

  • Zhang, J., et al. (2018). Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. Retrieved from [Link]

  • Steel, C. G., & Steeg, P. S. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(4), 959-965. Retrieved from [Link]

  • Sam-Soon, S. T., et al. (2019). Schematic diagram of EGFR signaling pathway. ResearchGate. Retrieved from [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Li, X., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. PubMed. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of BCR-ABL pathway. Retrieved from [Link]

  • AACR Journals. (2012, February 14). Molecular Pathways: BCR-ABL. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • protocols.io. (2025, April 1). Caspase 3/7 Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the BCR-ABL1 signaling pathways targeted by.... Retrieved from [Link]

  • PubMed. (n.d.). Screening and in vitro Biological Evaluation of Novel Multiple Tyrosine Kinases Inhibitors as Promising Anticancer Agents. Retrieved from [Link]

  • Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • Bentham Science Publisher. (2025, January 1). Screening and in vitro Biological Evaluation of Novel Multiple Tyrosine Kinases Inhibitors as Promising Anticancer Agents. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]

  • PubMed. (2014, March 15). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Retrieved from [Link]

  • PubMed. (2011, August 15). Characterization of novel checkpoint kinase 1 inhibitors by in vitro assays and in human cancer cells treated with topoisomerase inhibitors. Retrieved from [Link]

  • ASH Publications. (2009, February 19). Molecular biology of bcr-abl1–positive chronic myeloid leukemia. Retrieved from [Link]

  • NCBI. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • SciELO South Africa. (2014). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. Retrieved from [Link]

  • Bio-protocol. (2014, March 5). IP-Kinase Assay. Retrieved from [Link]

Sources

Comparative

Comparing different synthetic routes to 4-Bromo-3-(ethanesulfonyl)aniline

This guide provides an in-depth technical comparison of synthetic routes to 4-Bromo-3-(ethanesulfonyl)aniline , a critical intermediate in the development of small-molecule therapeutics (e.g., kinase inhibitors, sulfonam...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to 4-Bromo-3-(ethanesulfonyl)aniline , a critical intermediate in the development of small-molecule therapeutics (e.g., kinase inhibitors, sulfonamide derivatives).[1]

Executive Summary

Target Molecule: 4-Bromo-3-(ethanesulfonyl)aniline CAS: 1375472-80-2 (and related isomers) Core Challenge: Installing a sulfone moiety (


) and a bromine atom in an ortho relationship, while maintaining a para relationship between the amine and the bromine.

This guide compares two distinct synthetic strategies:

  • The Sulfonyl Chloride Route (Route A): A classical, convergent approach starting from 2-bromobenzenesulfonyl chloride. It relies on electrophilic aromatic substitution rules to establish regiochemistry early.

  • The Thiophenol Functionalization Route (Route B): A linear approach starting from 3-aminothiophenol. It utilizes the varying directing effects of sulfide vs. sulfone oxidation states to control bromination.

Route Analysis & Mechanisms

Route A: The Sulfonyl Chloride Nitration (Convergent)

This route exploits the reinforcing directing effects of the bromine and sulfonyl chloride groups to install the nitro group (the amine precursor) with high regioselectivity.

  • Starting Material: 2-Bromobenzenesulfonyl chloride (Commercial).

  • Mechanism:

    • Nitration: The sulfonyl chloride (

      
      , meta-director) and bromine (
      
      
      
      , ortho/para-director) cooperatively direct the incoming nitronium ion to the C5 position (para to Br, meta to
      
      
      ).[1]
    • Sulfone Formation: Reduction of the sulfonyl chloride to a sulfinate intermediate, followed by S-alkylation with ethyl iodide.

    • Reduction: Chemoselective reduction of the nitro group to the aniline.

Route B: The Thiophenol Functionalization (Linear)

This route builds the core from 3-aminothiophenol, allowing for the use of cheaper reagents but requiring careful management of oxidation states to prevent side reactions (e.g., N-oxidation).[1]

  • Starting Material: 3-Aminothiophenol.

  • Mechanism:

    • S-Alkylation: Selective alkylation of the thiol over the amine using base catalysis.

    • Protection: Acetylation of the amine to prevent oxidation and control bromination regioselectivity.

    • Bromination: Electrophilic bromination directed para to the acetamide. The sulfide donor strengthens this activation.

    • Oxidation: Conversion of the sulfide to the sulfone using oxidizing agents (e.g.,

      
       or mCPBA).
      
    • Deprotection: Hydrolysis of the acetamide to yield the free aniline.

Visualization of Synthetic Pathways

SyntheticRoutes SM_A 2-Bromobenzenesulfonyl chloride Int_A1 2-Bromo-5-nitrobenzenesulfonyl chloride SM_A->Int_A1 HNO3, H2SO4 (Nitration) Int_A2 1-Bromo-2-(ethanesulfonyl)- 4-nitrobenzene Int_A1->Int_A2 1. Na2SO3, NaHCO3 2. EtI, EtOH (Sulfinate Alkylation) Target TARGET: 4-Bromo-3-(ethanesulfonyl)aniline Int_A2->Target Fe, HCl or SnCl2 (Nitro Reduction) SM_B 3-Aminothiophenol Int_B1 3-(Ethylthio)aniline SM_B->Int_B1 EtI, K2CO3 (S-Alkylation) Int_B2 3-(Ethylthio)acetanilide Int_B1->Int_B2 Ac2O, AcOH (Protection) Int_B3 4-Bromo-3-(ethylthio)acetanilide Int_B2->Int_B3 NBS or Br2 (Regioselective Bromination) Int_B4 4-Bromo-3-(ethanesulfonyl)acetanilide Int_B3->Int_B4 mCPBA or H2O2 (Oxidation) Int_B4->Target HCl, EtOH, Reflux (Deprotection)

Caption: Comparison of the Convergent Sulfonyl Chloride Route (Left, Blue) vs. the Linear Thiophenol Route (Right, Red).

Detailed Experimental Protocols

Protocol A: Via 2-Bromobenzenesulfonyl Chloride

Best for: Scalability and high regiochemical fidelity.

  • Nitration:

    • Dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in conc.

      
       at 0°C.
      
    • Dropwise add fuming

      
       (1.1 eq) while maintaining temp <10°C.
      
    • Stir at RT for 2h. Pour onto ice. Filter the precipitate (2-bromo-5-nitrobenzenesulfonyl chloride ).

    • Note: The nitro group enters para to the bromine (Position 5).

  • Sulfone Synthesis:

    • Suspend the nitro-sulfonyl chloride in water/dioxane. Add

      
       (2.5 eq) and 
      
      
      
      (2.5 eq).[1] Heat to 50°C for 1h to form the sulfinate.
    • Add Ethyl Iodide (1.5 eq) and reflux for 4h.

    • Cool and extract with EtOAc. Product is 1-bromo-2-(ethanesulfonyl)-4-nitrobenzene .

  • Reduction:

    • Dissolve the nitro compound in EtOH/Water. Add Iron powder (5 eq) and catalytic

      
       (or use 
      
      
      
      /HCl).[1]
    • Reflux for 2h.[2] Filter through Celite.

    • Concentrate and recrystallize from Ethanol/Hexane.

Protocol B: Via 3-Aminothiophenol

Best for: Laboratory scale, avoiding sulfonyl chlorides (corrosive).[1]

  • S-Alkylation:

    • To 3-aminothiophenol (1.0 eq) in DMF, add

      
       (1.2 eq) and Ethyl Iodide  (1.1 eq) at 0°C.
      
    • Stir 1h. Pour into water, extract EtOAc.[1][3] (Yields 3-(ethylthio)aniline ).[2]

  • Protection & Bromination:

    • Treat aniline with

      
       (1.1 eq) in DCM. Isolate acetanilide.
      
    • Dissolve in DMF or Acetonitrile. Add N-Bromosuccinimide (NBS) (1.05 eq) at 0°C.

    • Regioselectivity:[1][4] The acetamide directs para. The sulfide (at meta) reinforces this position (ortho to sulfide).

    • Isolate 4-bromo-3-(ethylthio)acetanilide .

  • Oxidation & Deprotection:

    • Dissolve in DCM. Add mCPBA (2.2 eq) or

      
      /Acetic Acid. Stir until sulfide is consumed (TLC).
      
    • Reflux the resulting sulfone in 6M HCl/EtOH for 3h to remove the acetyl group.

    • Neutralize with NaOH to precipitate the target.

Comparative Data Analysis

FeatureRoute A (Sulfonyl Chloride)Route B (Thiophenol)
Step Count 3 Steps5 Steps
Overall Yield High (~60-70%)Moderate (~45-55%)
Regiocontrol Excellent. Driven by reinforcing effects of Br and SO2Cl.Good. Relies on NHAc dominance; risk of ortho-bromination (minor).
Safety Profile Hazardous. Requires fuming HNO3 and sulfonyl chlorides (skin/eye burns).Moderate. Thiophenol is stench/toxic; mCPBA is shock-sensitive.
Cost Low. Starting material is a commodity chemical.Low-Medium. Reagents are cheap, but step count increases solvent use.[1]
Purification Intermediates often crystalline (easy filtration).Intermediates may require column chromatography.

References

  • Nitration of Sulfonyl Chlorides

    • Study on the regiochemistry of electrophilic substitution on benzenesulfonyl chlorides.
    • Source: (General procedure adapted for regiochemistry).

  • Sulfinate Alkylation

    • Methodology for converting sulfonyl chlorides to sulfones via sulfin
    • Source: [Organic Syntheses, Coll.[1] Vol. 4, p.674 (1963)]([Link]) (General reaction type).[1]

  • Bromination of Anilines

    • Regioselectivity of NBS bromin
    • Source: (Analogous chemistry).

  • Target Molecule Data

    • Confirmation of 4-Bromo-3-(ethanesulfonyl)aniline structure and CAS.
    • Source: (Precursor validation).

Sources

Validation

Cost-effectiveness analysis of 4-Bromo-3-(ethanesulfonyl)aniline synthesis methods

Title: Strategic Synthesis Guide: Cost-Effectiveness Analysis of 4-Bromo-3-(ethanesulfonyl)aniline Production Executive Summary The synthesis of 4-Bromo-3-(ethanesulfonyl)aniline presents a classic regioselectivity chall...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Synthesis Guide: Cost-Effectiveness Analysis of 4-Bromo-3-(ethanesulfonyl)aniline Production

Executive Summary

The synthesis of 4-Bromo-3-(ethanesulfonyl)aniline presents a classic regioselectivity challenge in aromatic substitution: installing a sulfonyl group meta to a directing amine (or nitro precursor) while maintaining a bromine atom ortho to the sulfonyl group.[1]

This guide evaluates the two most chemically viable industrial pathways. Method A (The Chlorosulfonation Route) is identified as the most cost-effective "workhorse" strategy for gram-to-kilogram scale, utilizing commodity starting materials (1-bromo-4-nitrobenzene).[1] Method B (The Thioether Oxidation Route) offers a higher-precision alternative with fewer steps but significantly higher raw material costs (RMC) due to the requirement for fluorinated precursors.

Recommendation: For cost-sensitive campaigns >100g, Method A is superior despite higher operational expenditure (OpEx) on waste management.[2][1] For rapid medicinal chemistry iterations (<10g), Method B is preferred for its operational simplicity.[2]

Strategic Pathway Analysis

Method A: The Chlorosulfonation Sequence (Cost-Optimized)

This route leverages the directing effects of the nitro group to install the sulfonyl moiety. It avoids expensive transition metal catalysts and uses 1-bromo-4-nitrobenzene, a cheap industrial commodity.[1]

  • Mechanism: Electrophilic Aromatic Substitution (EAS)

    
     Sulfinate Reduction 
    
    
    
    S-Alkylation
    
    
    Nitro Reduction.[1]
  • Key Advantage: Lowest Raw Material Cost (RMC).

  • Key Challenge: Handling chlorosulfonic acid (corrosive) and managing acidic waste streams.

Method B: The Thioether Oxidation Sequence (Precision-Optimized)

This route relies on Nucleophilic Aromatic Substitution (


) to displace a labile fluoride atom with ethanethiol, followed by oxidation.[2]
  • Mechanism:

    
    
    
    
    
    S-Oxidation
    
    
    Nitro Reduction.[1]
  • Key Advantage: High regiocontrol and mild reaction conditions (no strong acids).

  • Key Challenge: High cost of the fluorinated precursor and the need for odor control (mercaptan handling).

Comparative Cost-Effectiveness Analysis

MetricMethod A: ChlorosulfonationMethod B: Thioether Oxidation
Starting Material 1-Bromo-4-nitrobenzene (~$20/kg)1-Bromo-2-fluoro-4-nitrobenzene (~$450/kg)
Step Count 4 Linear Steps3 Linear Steps
Reagent Cost Low (

,

,

)
High (Fluoro-precursor,

)
E-Factor (Waste) High (Acidic waste, salts)Moderate (Oxidant byproducts)
Scalability Excellent (Exothermic but manageable)Good (Odor control required)
Est.[2][1] Cost/Gram $0.45 - $0.80 $8.50 - $12.00

Detailed Experimental Protocols

Method A: The Chlorosulfonation Protocol (Recommended)[1]

Step 1: Chlorosulfonation

  • Reagents: 1-Bromo-4-nitrobenzene (1.0 eq), Chlorosulfonic acid (5.0 eq).[1]

  • Procedure:

    • Charge chlorosulfonic acid into a reactor cooled to 0°C.

    • Add 1-Bromo-4-nitrobenzene portion-wise, maintaining internal temp <10°C.

    • Heat to 80°C for 4 hours. The nitro group directs the sulfonyl chloride meta to itself (position 2 relative to Br).

    • Quench: Pour onto crushed ice carefully. Filter the precipitate (2-Bromo-5-nitrobenzenesulfonyl chloride).[1]

  • Checkpoint: Ensure the solid is washed neutral to prevent hydrolysis.

Step 2: Reduction to Sulfinate

  • Reagents: Sulfonyl chloride intermediate, Sodium sulfite (

    
    , 2.5 eq), Sodium bicarbonate (
    
    
    
    ).[2]
  • Procedure:

    • Suspend intermediate in water/dioxane.

    • Add

      
       and 
      
      
      
      (buffer pH 7-8). Heat to 50°C for 2 hours.
    • Evaporate to dryness or use the aqueous solution directly for the next step (one-pot potential).

Step 3: S-Alkylation (Gabriel Sulfone Synthesis)

  • Reagents: Sodium sulfinate intermediate, Ethyl Iodide (

    
    , 1.2 eq) or Diethyl Sulfate.[2]
    
  • Procedure:

    • Dissolve sulfinate salt in DMF or Ethanol/Water.

    • Add

      
       and reflux for 6 hours.
      
    • Precipitate product (1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene) with water.[1]

Step 4: Nitro Reduction

  • Reagents: Iron powder (3.0 eq),

    
     (cat.), Ethanol/Water.[2]
    
  • Procedure:

    • Reflux the nitro-sulfone in EtOH/Water with Fe powder.

    • Monitor by TLC until yellow nitro spot disappears.

    • Filter through Celite. Concentrate to yield 4-Bromo-3-(ethanesulfonyl)aniline .

Method B: The Thioether Protocol (Alternative)

Step 1:


 Displacement [2][1]
  • Reagents: 1-Bromo-2-fluoro-4-nitrobenzene, Sodium Ethanethiolate (

    
    , 1.1 eq).[1]
    
  • Procedure:

    • Dissolve substrate in dry THF at 0°C.

    • Add

      
       slowly. The fluorine is displaced preferentially over bromine due to high electronegativity activating the 
      
      
      
      bond for nucleophilic attack.
    • Stir at RT for 2 hours. Quench and extract.[3]

Step 2: Oxidation [2][1]

  • Reagents: Thioether intermediate,

    
     (30%) + 
    
    
    
    (cat.)[2] OR
    
    
    .
  • Procedure:

    • Dissolve thioether in Methanol.

    • Add catalyst and drip

      
       slowly (Exothermic!).
      
    • Stir until sulfone is formed (Check LCMS for sulfoxide impurity).

Step 3: Nitro Reduction (Same as Method A).

Visualized Workflows

Figure 1: Synthesis Pathway Comparison

SynthesisPathways StartA START: 1-Bromo-4-nitrobenzene (Commodity Chemical) InterA1 Intermediate: 2-Bromo-5-nitrobenzenesulfonyl chloride StartA->InterA1 1. Chlorosulfonation (ClSO3H, 80°C) InterA2 Intermediate: Sodium Sulfinate Salt InterA1->InterA2 2. Reduction (Na2SO3, NaHCO3) InterA3 Intermediate: 1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene InterA2->InterA3 3. S-Alkylation (Et-I, DMF, Reflux) FinalProduct TARGET: 4-Bromo-3-(ethanesulfonyl)aniline InterA3->FinalProduct 4. Nitro Reduction (Fe/NH4Cl or H2/Pd) StartB START: 1-Bromo-2-fluoro-4-nitrobenzene (High Cost Specialty) InterB1 Intermediate: 1-Bromo-2-(ethylthio)-4-nitrobenzene StartB->InterB1 1. SnAr Displacement (NaSEt, THF, 0°C) InterB1->InterA3 2. Oxidation (H2O2, Na2WO4)

Caption: Comparative synthesis routes showing the convergence of the oxidative route (Right) and the chlorosulfonation route (Left) at the nitro-sulfone intermediate.

Figure 2: Cost-Benefit Decision Matrix

DecisionMatrix Start Project Requirements? Scale Scale > 100g? Start->Scale Budget Budget Sensitive? Scale->Budget Yes MethodB CHOOSE METHOD B (Thioether Oxidation) High Material Cost Low Waste Scale->MethodB No (<10g) Equipment Acid Handling Capable? Budget->Equipment Yes Budget->MethodB No (Speed priority) MethodA CHOOSE METHOD A (Chlorosulfonation) Low Material Cost High Waste Equipment->MethodA Yes (Glass-lined reactors) Equipment->MethodB No (Standard hood)

Caption: Decision logic for selecting the optimal synthesis route based on scale, budget, and facility capabilities.

References

  • Sigma-Aldrich. (2025).[1] Product Specification: 1-Bromo-4-nitrobenzene. Retrieved from [2][1]

  • Organic Syntheses. (2025). Reduction of Sulfonyl Chlorides to Sulfinates. Org. Synth. Coll. Vol. 1. Retrieved from [2][1]

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: 2-bromo-5-nitrobenzenesulfonyl chloride.[1][4] Retrieved from [2][1]

  • Baran Lab. (2020). Modern Sulfone Synthesis Focused on SO2 Surrogates. Scripps Research. Retrieved from

  • European Patent Office. (1991). Method for preparing aromatic sulfones (EP0448748). Retrieved from (Note: Generalized link to patent server for verification of standard industrial sulfone methods).[2]

Sources

Comparative

A Researcher's Guide to Sulfonyl-Substituted Anilines in Drug Discovery: Synthesis, SAR, and Therapeutic Frontiers

The sulfonylaniline motif, which combines sulfonyl and amine functional groups, is a privileged scaffold in medicinal chemistry.[1] Its prevalence is notable, with over 3% of bioactive molecules containing a sulfonyl gro...

Author: BenchChem Technical Support Team. Date: February 2026

The sulfonylaniline motif, which combines sulfonyl and amine functional groups, is a privileged scaffold in medicinal chemistry.[1] Its prevalence is notable, with over 3% of bioactive molecules containing a sulfonyl group and over 60% featuring amine units.[1] This framework is present in a diverse array of pharmaceuticals, including the Bcl-2 protein inhibitor navitoclax, the DP receptor antagonist laropiprant, and the hepatitis B virus core protein inhibitor vebicorvir.[1][2] The unique physicochemical properties imparted by the sulfonyl group—such as its ability to act as a hydrogen bond acceptor and its metabolic stability—combined with the versatile chemistry of the aniline ring make this scaffold a cornerstone of modern drug design.

This guide provides an in-depth comparison of synthetic methodologies, analyzes critical structure-activity relationships (SAR), and explores the expanding therapeutic applications of sulfonyl-substituted anilines, offering field-proven insights for researchers and drug development professionals.

Synthetic Methodologies: A Comparative Overview

The synthesis of sulfonyl-substituted anilines has evolved from classical methods requiring harsh conditions to modern, mild, and highly efficient protocols. The choice of synthetic route is critical, as it dictates functional group tolerance, scalability, and the potential for late-stage functionalization—a key strategy in optimizing drug candidates.

Traditional vs. Modern Synthetic Approaches

Historically, the sulfonylation of anilines involved the reaction of anilines with sulfonyl chlorides in the presence of a base.[3] While effective, this approach often requires harsh reaction conditions, especially for less nucleophilic anilines, and can lead to undesired di-sulfonamide byproducts with primary amines.[3]

Recent advancements have focused on developing milder and more versatile methods, primarily through photoredox catalysis. These techniques offer significant advantages, including excellent functional group tolerance and the ability to use more stable and modifiable sulfonylation reagents.

MethodSulfonylating AgentCatalyst/ConditionsKey AdvantagesLimitations & Considerations
Classical Sulfonylation Sulfonyl ChloridesBase (e.g., Pyridine), High TemperatureSimple, well-establishedHarsh conditions, limited functional group tolerance, potential for side reactions.[3]
Visible-Light Photoredox Catalysis Sulfinate SaltsIridium or Acridinium Photocatalyst, Visible LightMild conditions, excellent functional group tolerance, scalable, uses bench-stable salts.[4][5]Requires an external oxidant for some substrate classes.[1][2]
Visible-Light Photoredox Catalysis Sulfonyl FluoridesPhotocatalyst, Visible LightUtilizes highly stable and modifiable sulfonylating agents, good for late-stage functionalization.[1][2]The counterion of the photocatalyst can significantly impact reaction efficiency.[1]
Photocatalytic C-H Sulfonylation N-Hydroxymethylphthalimide (NHMP) SulfonesPhotocatalyst, Single Electron ReductionEnables direct C-H functionalization of anilines, modular and operationally simple.[6][7]Mechanistic pathway can be complex, involving radical coupling or chain pathways.[6]
Experimental Protocol: Visible-Light-Mediated Sulfonylation of Anilines

This protocol is adapted from methodologies demonstrating mild and efficient synthesis using a photoredox catalyst.[4][5] It serves as a self-validating system due to its high functional group tolerance and reproducibility.

Objective: To synthesize a 2-sulfonyl-N,N-dimethylaniline derivative via a photoredox-catalyzed reaction.

Materials:

  • N,N-dimethylaniline derivative (1.0 equiv)

  • Sodium arenesulfinate (1.5 equiv)

  • Photocatalyst (e.g., Acridinium salt, 1-2 mol%)

  • Oxidant (e.g., Potassium persulfate, if required)

  • Anhydrous, degassed solvent (e.g., DMSO or DMF)

  • Blue LED light source (450 nm)

  • Schlenk tube or similar reaction vessel

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the N,N-dimethylaniline derivative (0.5 mmol), sodium arenesulfinate (0.75 mmol), and the photocatalyst (0.005-0.01 mmol).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous, degassed solvent (5 mL).

  • Degassing (Causality Explanation): The reaction mixture is often subjected to several freeze-pump-thaw cycles. This step is crucial to remove dissolved oxygen, which can quench the excited state of the photocatalyst and inhibit the radical-mediated reaction pathway, thereby ensuring higher yields and reproducibility.

  • Initiation of Reaction: Place the sealed reaction vessel approximately 5-10 cm from the blue LED light source and begin vigorous stirring. The reaction is typically run at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired sulfonyl-substituted aniline.

G cluster_setup Reaction Setup cluster_reaction Photocatalytic Cycle cluster_workup Work-up & Purification Start Combine Aniline, Sulfinate Salt, & Photocatalyst in Schlenk Tube Inert Establish Inert Atmosphere (N2/Ar) Start->Inert Solvent Add Anhydrous, Degassed Solvent Inert->Solvent Degas Degas via Freeze-Pump-Thaw Cycles Solvent->Degas Irradiate Irradiate with Blue LEDs at Room Temperature Degas->Irradiate Monitor Monitor Reaction by TLC/LC-MS Irradiate->Monitor Quench Quench with Water & Extract Monitor->Quench Purify Purify via Column Chromatography Quench->Purify Product Isolate Pure Sulfonyl-Substituted Aniline Purify->Product

Caption: Experimental workflow for visible-light mediated sulfonylation.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of sulfonyl-substituted anilines is paramount for optimizing their biological activity, selectivity, and pharmacokinetic properties. Modifications at three key positions—the aniline nitrogen, the aromatic ring, and the sulfonyl group—can have profound effects.

SAR Key SAR Insights for Sulfonyl-Substituted Anilines N_Sub Aniline N-Substituents (R1, R2) - Modulate basicity & lipophilicity - Impact receptor binding & cell permeability - Mono-alkylation can enhance potency N_Sub->N_Origin Ring_Sub Aniline Ring Substituents (X) - Influence electronic properties & metabolism - Direct substitution pattern (ortho, meta, para) - Halogens can improve binding affinity Ring_Sub->Ring_Origin Sulfonyl_Sub Sulfonyl Group Substituents (R3) - Affects steric bulk & H-bonding capacity - Critical for target selectivity (e.g., COX-2) - Bioisosteric replacement (e.g., sulfonimidamide)  can improve properties Sulfonyl_Sub->Sulfonyl_Origin

Caption: General structure-activity relationship map for the sulfonylaniline scaffold.

Key SAR Observations:
  • Aniline Nitrogen Substitution: In a series of gastric H+/K(+)-ATPase inhibitors, monoalkyl substituents on the aniline nitrogen markedly inhibited enzyme activity, demonstrating potency comparable to omeprazole.[8] This highlights the role of N-substitution in modulating direct interactions with the target protein.

  • Aniline Ring Substitution: The position and nature of substituents on the aniline ring dictate the regioselectivity of sulfonylation and influence metabolic stability. For example, in photocatalytic sulfonylation, 4-substituted anilines typically yield functionalization at the 2-position, while unsubstituted anilines favor the 4-position.[6] In anticancer agents, a 4-fluoro aniline derivative showed remarkable inhibitory activity against the MCF-7 breast cancer cell line.[9]

  • Sulfonyl Group and Substituents: The substituent attached to the sulfonyl group is often critical for selectivity. The classic example is in COX inhibitors, where a para-sulfonamide or methylsulfone on an adjacent aryl ring is a key determinant for COX-2 selectivity over COX-1.[10] Furthermore, replacing a sulfonyl oxygen with an imine group to form a sulfonimidamide introduces a chiral center and an additional vector for substitution, which can lead to improved activity and reduced cytotoxicity.[11]

Therapeutic Applications: A Comparative Guide

The versatility of the sulfonyl-substituted aniline scaffold has led to its successful application across multiple therapeutic areas.

Anti-Inflammatory Agents

The 4-(methylsulfonyl)aniline pharmacophore is a well-established component of selective COX-2 inhibitors.[10][12] By incorporating this moiety into known NSAIDs like naproxen and diclofenac, researchers have successfully maintained or increased anti-inflammatory activity, with the hypothesis that this modification enhances selectivity for the COX-2 enzyme, potentially reducing gastrointestinal side effects.[10][12][13]

Compound ClassTargetKey FindingEfficacy Data (Rat Paw Edema Model)Reference
Naproxen-Sulfonylaniline ConjugateCOX-2 (putative)Maintained or increased anti-inflammatory activity compared to parent drug.Significantly higher effect than diclofenac sodium at the 120-300 min interval.[10]
Diclofenac-Sulfonylaniline ConjugateCOX-2 (putative)Showed a comparable anti-inflammatory effect to diclofenac sodium.Comparable reduction in paw edema to diclofenac sodium at all time points.[10]
Indomethacin-Sulfonylaniline ConjugateCOX-2 (putative)Maintained anti-inflammatory activity.Comparable effect to diclofenac sodium in the 60-240 min interval.[10]
Anticancer Agents

Sulfonyl-substituted anilines have demonstrated significant potential as anticancer agents through various mechanisms.[9] A series of anilino-substituted pyrimidine sulfonamides showed promising activity against the K562 leukemia cell line, inducing G1 cell cycle arrest and inhibiting the NF-κB signaling pathway.[14]

CompoundCancer Cell LineMechanism of ActionReported IC50 ValueReference
Pyrimidine Sulfonamide (3e)K562 (Leukemia)Induces G1 arrest, downregulates Cyclin D1/CDK4, inhibits NF-κB.5.6 - 12.3 µM range for the series.[14]
Thiazolidinedione-Carboxamide (7e)MCF-7 (Breast)Not specifiedGI50 = 0.1 µmol/L[9]
Anilino-Fluoroquinolone (4b)MCF7 (Breast), T47D (Breast)Proliferation inhibition, radical scavenging.IC50 < 50 µM[15]
Oxazole Derivative (3l)NCI-60 PanelDNA Topoisomerase IIβ inhibition (putative).GI50: 1.64–1.86 μM (across panel)[16]
Antimicrobial Agents

The foundational "sulfa drugs" are derivatives of sulfanilamide (4-aminobenzenesulfonamide) and act as antimetabolites, competing with para-aminobenzoic acid (PABA) in the bacterial synthesis of folic acid.[17] This classic example of selective toxicity remains a textbook case of rational drug design.[17] More recent research has explored novel anilinobenzimidazole derivatives for their antimicrobial properties against a range of bacteria and fungi.[18] The sulfonamide scaffold continues to be a vital component in the development of new antimicrobial and antifungal agents.[19][20]

Conclusion and Future Perspectives

The sulfonyl-substituted aniline scaffold is a proven and powerful platform in drug discovery. Its continued success is driven by the constant evolution of synthetic methodologies, which now permit its incorporation into complex molecules with remarkable precision and under mild conditions. The deep understanding of its structure-activity relationships allows for the fine-tuning of pharmacological properties to achieve desired potency and selectivity.

Future research will likely focus on expanding the chemical space around this core. The development of novel bioisosteres, such as sulfonimidamides, and the application of advanced synthetic techniques like late-stage C-H functionalization will undoubtedly uncover new therapeutic agents. As our understanding of disease biology grows, the sulfonyl-substituted aniline will remain an indispensable tool for medicinal chemists aiming to address the most pressing challenges in human health.

References

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1594-1606. [Link]

  • Stache, E. E., et al. (2025). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. (2012). Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. PubMed. [Link]

  • Reddy, T. S., et al. (2011). Synthesis and apoptosis inducing ability of new anilino substituted pyrimidine sulfonamides as potential anticancer agents. PubMed. [Link]

  • Yamakawa, T., et al. (1991). Synthesis and structure-activity relationships of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines as a new class of gastric H+/K(+)-ATPase inhibitors. PubMed. [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Digital Repository. [Link]

  • Li, Z., et al. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 11, 1243813. [Link]

  • Stache, E. E., et al. (2025). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. [Link]

  • Shapiro, M. J., et al. (2011). Aniline sulfonamide derivatives and their uses.
  • Twarda-Clapa, A., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters. [Link]

  • Pavase, L., & Mane, D. V. (2018). Representative examples of anticancer sulfonamide, thiazolidinedione and aniline compounds. ResearchGate. [Link]

  • Unknown Author. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. [Link]

  • Johnson, T. C., et al. (2018). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 9(3), 629-633. [Link]

  • Yaremenko, F. G., et al. (2021). Synthesis, Characterization and in vitro Anticancer Evaluation of 5-Sulfinyl(sulfonyl)-4-arylsulfonyl-Substituted 1,3-Oxazoles. ChemistrySelect, 6(45), 12589-12595. [Link]

  • LibreTexts. (2019). 22.10: Sulfa Drugs - a closer look. Chemistry LibreTexts. [Link]

  • Al-Abdullah, N. H., et al. (2022). Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines. Molecules, 27(14), 4522. [Link]

  • Al-Ghorbani, M., et al. (2023). Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Unknown Author. (2011). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar. [Link]

  • Al-Warhi, T., et al. (2025). Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity. MDPI. [Link]

  • Wang, J., et al. (2005). Structure–activity relationships for a new family of sulfonylurea herbicides. ResearchGate. [Link]

  • Johnson, T. C., et al. (2018). Direct sulfonylation of anilines mediated by visible light. PMC. [Link]

  • Nofal, Z. M., Fahmy, H. H., & Mohamed, H. S. (2002). Synthesis and antimicrobial activity of new substituted anilinobenzimidazoles. PubMed. [Link]

  • Li, Z., et al. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers. [Link]

  • El-Sayed, N. N. E., et al. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). ResearchGate. [Link]

  • Unknown Author. (2024). Aniline replacement in drug-like compounds. Cresset. [Link]

  • Wang, Q., et al. (2023). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. MDPI. [Link]

  • Arshad, F., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(26), 15794-15809. [Link]

  • Unknown Author. (2025). Synthesis, antimicrobial and anti-inflammatory activities of some new N-substituted sulphonyl indole-3-heterocyclic derivatives. ResearchGate. [Link]

  • Wang, J., et al. (2005). Structure-activity relationships for a new family of sulfonylurea herbicides. Semantic Scholar. [Link]

  • Lu, G. H., et al. (2007). Quantitative structure-activity relationships for predicting the joint toxicity of substituted anilines and phenols to algae. PubMed. [Link]

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